Product packaging for 4-Amino-2,6-DI-tert-butylphenol(Cat. No.:CAS No. 950-58-3)

4-Amino-2,6-DI-tert-butylphenol

Cat. No.: B1582558
CAS No.: 950-58-3
M. Wt: 221.34 g/mol
InChI Key: MNDTVJMRXYKBPV-UHFFFAOYSA-N
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Description

4-Amino-2,6-di-tert-butylphenol (CAS 950-58-3) is a sterically hindered phenol of significant interest in chemical research and development. Its molecular formula is C 14 H 23 NO, with a molecular weight of 221.34 g/mol . This compound serves as a versatile precursor and key intermediate in the synthesis of complex molecules, including hindered phenolic antioxidants which are vital for stabilizing materials like plastics and polymers against thermal and oxidative degradation . The compound's research value is derived from its unique structure, which features both an electron-donating amino group and a phenolic hydroxyl group, ortho-protected by bulky tert-butyl groups . This architecture is crucial for its function; the steric hindrance provided by the tert-butyl groups stabilizes the phenoxyl radical formed during its antioxidant mechanism, while the amino group at the para-position allows for further chemical derivatization and enhances electron delocalization . Its mechanism of action as an antioxidant involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thereby interrupting oxidative chain reactions . The resulting phenoxyl radical exhibits remarkable stability due to delocalization of the unpaired electron across the aromatic ring and the steric protection of the oxygen atom, preventing premature termination reactions . Beyond its antioxidant applications, this compound is a valuable building block in organic synthesis. The primary amino group readily undergoes condensation reactions with aldehydes and ketones to form imines (Schiff bases), a fundamental reaction for creating C=N bonds in more complex molecular architectures . For research purposes, the compound should be stored in a dark place under an inert atmosphere at room temperature . Researchers should note the associated hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is intended for research use only and is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23NO B1582558 4-Amino-2,6-DI-tert-butylphenol CAS No. 950-58-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2,6-ditert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8,16H,15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDTVJMRXYKBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310738
Record name 4-AMINO-2,6-DI-TERT-BUTYLPHENOL
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Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950-58-3
Record name 950-58-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231494
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-AMINO-2,6-DI-TERT-BUTYLPHENOL
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Amino-2,6-DI-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-2,6-di-tert-butylphenol is a sterically hindered phenolic compound with significant industrial applications, particularly as an antioxidant in materials such as plastics, rubber, and petroleum products.[1] Its efficacy is intrinsically linked to its molecular structure, which dictates its chemical reactivity and physical properties. A thorough understanding of this structure is paramount for quality control, reaction monitoring, and the development of new applications. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—as they apply to the characterization of this compound. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a robust understanding of how to interpret the spectroscopic data of this important molecule.

Molecular Structure and its Spectroscopic Implications

The structure of this compound, with its hydroxyl (-OH) and amino (-NH₂) functional groups on a benzene ring, flanked by two bulky tert-butyl groups, gives rise to a unique spectroscopic fingerprint. The steric hindrance imposed by the tert-butyl groups influences the electronic environment of the aromatic ring and the reactivity of the functional groups, which is reflected in the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two tert-butyl groups are chemically equivalent, as are the two meta-protons on the aromatic ring.

Expected Chemical Shifts and Splitting Patterns in ¹H NMR:

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
tert-Butyl Protons~1.4Singlet18HThe nine protons of each tert-butyl group are equivalent and shielded. The two tert-butyl groups are also equivalent.
Amino Protons (-NH₂)Broad singlet, variableSinglet2HThe chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.
Aromatic Protons (meta to -OH)~6.9-7.2Singlet2HThese protons are equivalent due to the molecule's symmetry. They are expected to show a singlet as there are no adjacent protons to couple with.
Hydroxyl Proton (-OH)Broad singlet, variableSinglet1HSimilar to the amino protons, the hydroxyl proton's chemical shift is variable and often appears as a broad signal.[2]

Note: The exact chemical shifts can be influenced by the solvent used for analysis.[3][4]

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and splitting patterns to assign the signals to the respective protons in the molecule.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected.

Expected Chemical Shifts in ¹³C NMR:

Carbon Environment Expected Chemical Shift (δ, ppm) Rationale
tert-Butyl (CH₃)~30Shielded aliphatic carbons.
tert-Butyl (quaternary C)~34Quaternary carbon of the tert-butyl group.
Aromatic C-H (meta to -OH)~125Aromatic carbons bearing a hydrogen atom.
Aromatic C-NH₂~135Aromatic carbon attached to the amino group.
Aromatic C-tert-butyl~136Aromatic carbons attached to the tert-butyl groups.
Aromatic C-OH~152Aromatic carbon attached to the hydroxyl group, deshielded by the electronegative oxygen.

Note: These are approximate chemical shifts, and actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often preferred for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

  • Analysis: Assign the chemical shifts to the corresponding carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its O-H, N-H, C-H, and aromatic C=C bonds.

Expected Characteristic IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity/Shape
-OH (Phenolic)O-H stretch3200-3600Broad, Strong
-NH₂ (Amino)N-H stretch3300-3500Medium, Two bands for symmetric and asymmetric stretching[5]
C-H (sp³)C-H stretch2850-3000Strong
C-H (sp²)C-H stretch (aromatic)3000-3100Medium to Weak
C=C (Aromatic)C=C stretch1500-1600Medium
C-O (Phenolic)C-O stretch1200-1250Strong
C-N (Aromatic)C-N stretch1250-1335Medium to Strong[5]

The broadness of the O-H stretch is a result of intermolecular hydrogen bonding.[6]

Experimental Protocol for IR Spectroscopy (ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Run a background scan with a clean ATR crystal.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the benzene ring. The presence of the -OH and -NH₂ groups, which are auxochromes, will cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene.

Expected UV-Vis Absorption Maxima (λ_max):

For a similar compound, 4-aminophenol, absorption maxima are observed at 194 nm, 218 nm, and 272 nm.[7] It is expected that this compound will exhibit similar absorption characteristics, potentially with slight shifts due to the electronic effects of the tert-butyl groups. The absorption is also sensitive to the pH of the solution.[7]

Experimental Protocol for UV-Vis Spectroscopy:

  • Solvent Selection: Choose a UV-transparent solvent, such as ethanol or methanol.

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a cuvette with the pure solvent and use it as a blank to zero the instrument.

  • Sample Measurement: Record the UV-Vis spectrum of the sample solution over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_uv UV-Vis Analysis NMR_Sample Sample Prep (CDCl3/DMSO-d6) H1_NMR 1H NMR Acquisition NMR_Sample->H1_NMR C13_NMR 13C NMR Acquisition NMR_Sample->C13_NMR NMR_Processing Data Processing H1_NMR->NMR_Processing C13_NMR->NMR_Processing NMR_Interpretation Structure Elucidation NMR_Processing->NMR_Interpretation Final_Report Comprehensive Characterization Report NMR_Interpretation->Final_Report IR_Sample Solid Sample (ATR) IR_Acquisition FTIR-ATR Scan IR_Sample->IR_Acquisition IR_Interpretation Functional Group ID IR_Acquisition->IR_Interpretation IR_Interpretation->Final_Report UV_Sample Dilute Solution (EtOH/MeOH) UV_Acquisition UV-Vis Scan UV_Sample->UV_Acquisition UV_Interpretation Electronic Transitions UV_Acquisition->UV_Interpretation UV_Interpretation->Final_Report

Caption: Workflow for the comprehensive spectroscopic characterization of this compound.

Conclusion

The spectroscopic analysis of this compound through NMR, IR, and UV-Vis techniques provides a complete picture of its molecular structure. Each technique offers complementary information, from the detailed atomic connectivity provided by NMR to the identification of functional groups by IR and the characterization of electronic properties by UV-Vis. By following the protocols and interpretative guidelines outlined in this document, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their research and the quality of their products.

References

A Deep Dive into the Theoretical Landscape of 4-Amino-2,6-DI-tert-butylphenol: A Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive exploration of the theoretical properties and computational methodologies for studying 4-Amino-2,6-di-tert-butylphenol. It is intended for researchers, scientists, and drug development professionals seeking to understand and predict the molecular behavior and potential applications of this hindered phenolic antioxidant. By leveraging computational chemistry, we can elucidate the structure-activity relationships that govern its function, paving the way for rational design and development of novel therapeutics and industrial additives.

Introduction: The Significance of this compound

This compound is a sterically hindered phenol, a class of compounds renowned for their antioxidant properties. The bulky tert-butyl groups flanking the hydroxyl group play a crucial role in stabilizing the phenoxyl radical, thereby enhancing its radical-scavenging capabilities. The addition of an amino group at the para position introduces further electronic modifications that can significantly influence its reactivity and potential biological activity. This compound serves as an important intermediate in the synthesis of more complex antioxidants and other specialty chemicals used in various industries, including pharmaceuticals, plastics, and petroleum products.[1] Understanding its fundamental theoretical properties is paramount for optimizing its existing applications and discovering new ones.

Part 1: Molecular Structure and Electronic Properties

The foundation of understanding a molecule's function lies in its structure and electronic landscape. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these properties with high accuracy.

Geometric Optimization

A crucial first step in any computational study is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements until a minimum energy structure is found.

Table 1: Computed Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₂₃NOPubChem[2]
Molecular Weight221.34 g/mol PubChem[2]
IUPAC Name4-amino-2,6-ditert-butylphenolPubChem[2]
InChIKeyMNDTVJMRXYKBPV-UHFFFAOYSA-NPubChem[2]
Canonical SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)NPubChem[2]

A typical computational approach for geometry optimization involves the use of DFT with a suitable functional and basis set, such as B3LYP/6-311G(d,p).[3][4][5] The choice of functional and basis set is a critical experimental decision; B3LYP is a widely used hybrid functional that provides a good balance between accuracy and computational cost for many organic molecules. The 6-311G(d,p) basis set is a triple-zeta basis set that includes polarization functions on both heavy atoms and hydrogens, allowing for a more accurate description of the electron distribution.

Experimental Protocol: Geometry Optimization using DFT

  • Input Structure Generation: Build the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Method Selection:

    • In the computational chemistry software (e.g., Gaussian, ORCA), select the DFT method.

    • Specify the B3LYP functional and the 6-311G(d,p) basis set.

  • Job Type: Set the calculation type to "Optimization".

  • Execution: Submit the calculation to a high-performance computing cluster.

  • Analysis: Upon completion, verify that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity.[3][4][6][7][8] A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring, particularly on the hydroxyl and amino groups, which are the primary sites for electron donation. The LUMO is likely to be distributed over the aromatic ring. The presence of the electron-donating amino group is anticipated to raise the HOMO energy level, thereby decreasing the HOMO-LUMO gap and potentially increasing the molecule's reactivity compared to its non-aminated counterpart, 2,6-di-tert-butylphenol.

Diagram: HOMO-LUMO Workflow

HOMO_LUMO_Workflow cluster_input Input cluster_calculation Calculation cluster_output Output & Analysis Optimized_Geometry Optimized Molecular Geometry DFT_Calculation Single-Point Energy Calculation (e.g., B3LYP/6-311G(d,p)) Optimized_Geometry->DFT_Calculation HOMO_LUMO_Energies HOMO & LUMO Energies DFT_Calculation->HOMO_LUMO_Energies Orbital_Visualization Visualization of HOMO & LUMO DFT_Calculation->Orbital_Visualization Energy_Gap HOMO-LUMO Energy Gap (ΔE) HOMO_LUMO_Energies->Energy_Gap

Caption: Workflow for HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks.[9][10] The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative electrostatic potential, corresponding to areas that are rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

In this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, highlighting these as the primary sites for electrophilic interactions. The hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential (blue), making them susceptible to nucleophilic attack.

Part 2: Computational Assessment of Antioxidant Activity

The primary function of hindered phenols is their ability to act as antioxidants by scavenging free radicals. Computational methods can provide quantitative insights into the mechanisms and efficiency of this process.[11]

Mechanisms of Antioxidant Action

Phenolic antioxidants can neutralize free radicals through several mechanisms, with the most common being:

  • Hydrogen Atom Transfer (HAT): The phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical, thereby neutralizing it.

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the free radical, forming a radical cation, which then loses a proton.

The favorability of each mechanism can be evaluated by calculating key thermodynamic parameters.

Key Theoretical Descriptors for Antioxidant Activity
  • Bond Dissociation Enthalpy (BDE): This is the enthalpy change associated with the homolytic cleavage of the O-H bond. A lower BDE indicates a greater ease of hydrogen atom donation and, consequently, a higher antioxidant activity via the HAT mechanism.

  • Ionization Potential (IP): This is the energy required to remove an electron from the antioxidant molecule. A lower IP facilitates the SET-PT mechanism.

  • Proton Dissociation Enthalpy (PDE): The enthalpy change for the deprotonation of the radical cation.

  • Proton Affinity (PA): The negative of the enthalpy change for the protonation of the phenoxide anion.

  • Electron Transfer Enthalpy (ETE): The enthalpy change for the electron donation from the phenoxide anion.

The calculation of these parameters using DFT allows for a quantitative comparison of the antioxidant potential of different molecules. For this compound, the electron-donating amino group is expected to lower both the BDE of the phenolic hydroxyl group and the IP of the molecule, suggesting enhanced antioxidant activity through both HAT and SET-PT mechanisms.

Diagram: Antioxidant Mechanism Workflow

Antioxidant_Mechanism_Workflow cluster_structures Molecular Structures cluster_calculations DFT Calculations cluster_descriptors Thermodynamic Descriptors Phenol This compound Geometry_Optimization Geometry Optimization & Frequency Calculation Phenol->Geometry_Optimization Phenoxyl_Radical Phenoxyl Radical Phenoxyl_Radical->Geometry_Optimization Radical_Cation Radical Cation Radical_Cation->Geometry_Optimization Phenoxide_Anion Phenoxide Anion Phenoxide_Anion->Geometry_Optimization BDE Bond Dissociation Enthalpy (BDE) Geometry_Optimization->BDE IP Ionization Potential (IP) Geometry_Optimization->IP PDE Proton Dissociation Enthalpy (PDE) Geometry_Optimization->PDE PA Proton Affinity (PA) Geometry_Optimization->PA

Caption: Workflow for calculating antioxidant descriptors.

Part 3: Molecular Docking and Drug Development Potential

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12][13] In the context of drug development, it is used to predict the binding affinity and mode of interaction of a ligand (e.g., this compound) with the active site of a protein target.

While specific targets for this compound are not extensively documented, its structural similarity to other di-tert-butylphenol derivatives suggests potential interactions with enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).[12][13] Molecular docking studies can be employed to explore these potential interactions and guide the design of new anti-inflammatory agents.

Experimental Protocol: Molecular Docking

  • Preparation of the Receptor:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Preparation of the Ligand:

    • Generate the 3D structure of this compound and optimize its geometry using DFT as described previously.

    • Assign partial charges to the ligand atoms.

  • Docking Simulation:

    • Define the binding site on the receptor, typically a pocket or cavity where the natural substrate binds.

    • Use a docking program (e.g., AutoDock, Glide) to systematically search for the best binding poses of the ligand within the defined binding site. The program will score the different poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify the most likely binding mode.

    • Visualize the interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Part 4: Spectroscopic Properties

Computational chemistry can also be used to predict the spectroscopic properties of molecules, which can be valuable for their experimental characterization.

Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes.[3][14][15][16] DFT calculations at the B3LYP/6-311G(d,p) level have been shown to provide good agreement with experimental vibrational spectra for similar phenolic compounds.[3][14]

UV-Vis Spectroscopy

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules.[5] This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima in the experimental spectrum.

Conclusion

This technical guide has outlined the key theoretical properties of this compound and the computational methodologies used to investigate them. Through the application of Density Functional Theory and molecular docking, researchers can gain a deep understanding of its molecular structure, electronic properties, antioxidant activity, and potential as a drug candidate. These computational insights are invaluable for guiding experimental work and accelerating the discovery and development of new applications for this versatile molecule.

References

An In-depth Technical Guide to the Antioxidant Mechanism of 4-Amino-2,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the antioxidant mechanism of 4-Amino-2,6-di-tert-butylphenol, a sterically hindered phenolic compound with significant potential in various therapeutic and industrial applications. We will delve into the core chemical principles governing its potent radical-scavenging activity, explore the structural features that contribute to its efficacy, and detail the experimental methodologies used to characterize its antioxidant capacity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and material science, offering both foundational knowledge and practical insights into the evaluation and application of this important antioxidant.

Introduction: The Significance of Sterically Hindered Phenolic Antioxidants

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is implicated in a vast array of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Phenolic compounds, a broad class of molecules characterized by a hydroxyl group attached to an aromatic ring, are well-established as potent antioxidants capable of mitigating oxidative damage.[1]

Among these, sterically hindered phenols, such as this compound, represent a particularly effective class of antioxidants.[2] The "hindered" nature of these molecules, conferred by bulky alkyl groups (in this case, tert-butyl groups) positioned ortho to the hydroxyl group, plays a crucial role in their antioxidant function.[3][4] This steric hindrance enhances the stability of the resulting phenoxyl radical formed after hydrogen donation, preventing it from participating in undesirable side reactions and thereby increasing its efficiency as a radical scavenger.[3][4] this compound, with its unique combination of a hydrogen-donating hydroxyl group, sterically shielding tert-butyl groups, and an electron-donating amino group, presents a compelling case for in-depth mechanistic study.

Core Antioxidant Mechanism: A Multi-faceted Approach

The primary antioxidant mechanism of this compound, like other phenolic antioxidants, revolves around its ability to neutralize free radicals by donating a hydrogen atom from its hydroxyl group.[1][4] This process, known as hydrogen atom transfer (HAT), is a cornerstone of its radical-scavenging activity.[5][6] However, a comprehensive understanding requires a deeper look at the interplay of its structural components.

Hydrogen Atom Transfer (HAT) and the Formation of a Stabilized Phenoxyl Radical

The fundamental antioxidant action is initiated by the reaction of this compound with a free radical (R•), as depicted below:

Caption: Hydrogen Atom Transfer (HAT) mechanism.

The hydroxyl group (-OH) on the phenol ring readily donates a hydrogen atom to a reactive free radical, effectively neutralizing it.[7] This process generates a phenoxyl radical. The efficacy of a phenolic antioxidant is heavily dependent on the stability of this newly formed radical.[6]

The Critical Role of Steric Hindrance

The two tert-butyl groups at the ortho positions (2 and 6) to the hydroxyl group are not merely passive bystanders. Their bulky nature provides significant steric hindrance around the radical center of the phenoxyl radical.[3] This steric shield serves two primary purposes:

  • Prevents Radical Propagation: It physically obstructs the phenoxyl radical from reacting with other molecules, thereby preventing it from initiating new radical chains.[4]

  • Enhances Stability: The steric bulk minimizes undesirable side reactions, such as dimerization or disproportionation, which would otherwise consume the antioxidant and reduce its overall effectiveness.[8]

Electronic Effects of the Amino Group

The amino group (-NH2) at the para position (4) further enhances the antioxidant capacity of the molecule through its electron-donating properties. This group increases the electron density on the aromatic ring, which in turn:

  • Weakens the O-H Bond: The increased electron density on the ring makes the phenolic proton more acidic and easier to abstract, thus facilitating the hydrogen atom donation to free radicals.

  • Stabilizes the Phenoxyl Radical: The electron-donating nature of the amino group helps to delocalize the unpaired electron of the phenoxyl radical across the aromatic system, further contributing to its stability.[9]

Antioxidant_Mechanism_of_this compound cluster_Molecule This compound cluster_Mechanism Core Antioxidant Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) cluster_Radical Phenoxyl Radical Formation cluster_Stabilization Radical Stabilization cluster_Outcome Outcome Molecule Structure - OH Group - Amino Group - Tert-butyl Groups HAT Donates H• to Free Radical Molecule->HAT Radical Formation of ArO• HAT->Radical Steric Steric Hindrance (tert-butyl groups) Radical->Steric Electronic Electronic Effects (Amino group) Radical->Electronic Outcome Neutralization of Free Radicals Prevention of Oxidative Damage Steric->Outcome Electronic->Outcome

Caption: Key factors in the antioxidant mechanism.

Experimental Evaluation of Antioxidant Activity

To quantify and validate the antioxidant efficacy of this compound, a suite of standardized in vitro assays is employed. Each assay leverages a different chemical principle to assess the compound's ability to scavenge free radicals or inhibit oxidation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and rapid methods for screening antioxidant activity. The principle lies in the ability of the antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow, measurable spectrophotometrically.

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Preparation of Test Compound: Prepare a series of concentrations of this compound in methanol.

  • Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the addition of the test compound at various concentrations. A control containing only DPPH and methanol is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.

Causality Behind Experimental Choices:

  • Methanol as Solvent: DPPH and many phenolic compounds are soluble in methanol, making it a suitable reaction medium.

  • Dark Incubation: DPPH is light-sensitive, so incubation in the dark prevents its photodegradation, ensuring that the observed color change is due to the antioxidant activity.

  • Spectrophotometric Measurement: The color change of DPPH upon reduction is directly proportional to the number of radicals scavenged, allowing for a quantitative assessment of antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another widely used method that measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This radical is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.

Experimental Protocol:

  • Generation of ABTS•+: Prepare a stock solution of ABTS and potassium persulfate in water and allow it to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a small volume of the test compound (this compound) at various concentrations to the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).

  • Measurement: Measure the decrease in absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Causality Behind Experimental Choices:

  • Pre-formed Radical: The use of a pre-formed radical cation allows for a more direct measurement of radical scavenging activity.

  • Applicability to Hydrophilic and Lipophilic Compounds: The ABTS radical is soluble in both aqueous and organic solvents, making this assay suitable for a wider range of compounds.

Caption: General workflow for antioxidant capacity assays.

Quantitative Data and Comparative Analysis

While specific IC50 values for this compound can vary depending on the exact experimental conditions, studies on structurally similar hindered phenolic antioxidants provide a strong basis for its potent activity. For instance, butylated hydroxytoluene (BHT), a well-known hindered phenolic antioxidant, exhibits significant radical scavenging capabilities. It is important to note that the addition of the amino group in this compound is expected to enhance its antioxidant potential compared to BHT.

Antioxidant AssayTypical IC50 Range for Hindered PhenolsKey Advantages of the Assay
DPPH 10 - 100 µMSimple, rapid, and cost-effective for initial screening.
ABTS 5 - 50 µMApplicable to a broad range of antioxidants (hydrophilic and lipophilic).

Note: The provided IC50 ranges are illustrative and based on the general performance of hindered phenolic antioxidants. Actual values for this compound should be determined experimentally.

Conclusion and Future Directions

This compound stands out as a highly effective antioxidant due to a synergistic combination of structural features. The primary mechanism of action is hydrogen atom transfer from the phenolic hydroxyl group, a process that is significantly enhanced by the steric hindrance provided by the ortho-tert-butyl groups and the electron-donating nature of the para-amino group. These features lead to the formation of a highly stabilized phenoxyl radical, preventing further radical propagation and maximizing its antioxidant efficiency.

Future research should focus on elucidating the in vivo antioxidant effects of this compound and its metabolites, as well as exploring its potential therapeutic applications in diseases associated with oxidative stress. Further investigation into its interactions with biological systems and potential signaling pathway modulation will provide a more complete picture of its pharmacological profile. The robust and well-defined antioxidant mechanism of this compound makes it a promising candidate for further development in both pharmaceutical and industrial settings.

References

An In-depth Technical Guide to the Steric Hindrance Effects in 4-Amino-2,6-DI-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Contrasting Reactivities

4-Amino-2,6-di-tert-butylphenol is a fascinating molecule that embodies a fundamental principle in organic chemistry: the profound influence of steric hindrance on chemical reactivity. This hindered aminophenol is a valuable intermediate in the synthesis of antioxidants, stabilizers, and other specialty chemicals.[1] Its utility stems from the unique interplay between the electron-donating amino and hydroxyl groups and the sterically demanding tert-butyl groups that flank the phenolic hydroxyl. These bulky substituents create a sterically congested environment that modulates the intrinsic reactivity of the functional groups, leading to a molecule with a distinct and useful chemical personality. This guide provides an in-depth technical exploration of the steric hindrance effects in this compound, offering insights for researchers, scientists, and professionals in drug development and materials science.

Molecular Architecture and its Implications

The structure of this compound features a central benzene ring with a hydroxyl group and an amino group in a para relationship. The key to its unique properties lies in the two bulky tert-butyl groups positioned ortho to the hydroxyl group.

Synthesis of this compound: Navigating Steric Constraints

The synthesis of this compound typically starts from 2,6-di-tert-butylphenol, a readily available starting material. The synthetic strategy must carefully consider the steric hindrance around the phenolic hydroxyl group.

Traditional Synthesis Route: Nitration and Reduction

A conventional approach involves the nitration of 2,6-di-tert-butylphenol followed by the reduction of the resulting nitro group to an amine. However, this method presents several challenges, including harsh reaction conditions and the generation of significant waste.[1]

  • Nitration: The nitration step often requires a large excess of nitric acid and long reaction times (up to 10 hours). The post-reaction workup is extensive, involving multiple washing and filtration steps, and the yield is typically around 81.7%.[1]

  • Reduction: The subsequent reduction of the nitro group can be accomplished using metal reducing agents like zinc in the presence of calcium chloride. This step also requires high temperatures (around 80°C) and extended reaction times (8 hours), with yields around 80.6%. The overall yield for this two-step process is approximately 65.8%, making it less suitable for large-scale industrial production.[1]

Optimized and Environmentally Benign Synthesis: Nitrosation and Reduction

A more efficient and greener synthesis has been developed, which proceeds via a nitrosation reaction followed by reduction.[1] This method offers several advantages, including milder reaction conditions, shorter reaction times, and a significantly higher overall yield of up to 99.0%.[1]

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound via Nitrosation and Reduction

This protocol is adapted from an optimized, environmentally friendly method.[1]

Step 1: Synthesis of 4-Nitroso-2,6-di-tert-butylphenol

  • Dissolve 2,6-di-tert-butylphenol in a suitable solvent such as ethanol.

  • With stirring, add a solution of sodium nitrite in water.

  • Slowly add sulfuric acid to the mixture while maintaining the temperature.

  • Continue stirring for 2-3 hours until the reaction is complete (monitored by TLC).

  • The product, 4-nitroso-2,6-di-tert-butylphenol, will precipitate out of the solution.

  • Collect the solid by filtration, wash with water, and dry.

Step 2: Reduction to this compound

  • Suspend the 4-nitroso-2,6-di-tert-butylphenol in a mixture of 5N sodium hydroxide and water.

  • Over a period of 30 minutes, add a solution of sodium hydrosulfite in water with continuous stirring. The temperature of the reaction mixture will likely rise.

  • After the addition is complete, continue to stir for an additional 2.5 hours.

  • The product, this compound, will form as a solid.

  • Collect the product by filtration, wash thoroughly with water, and dry in a vacuum desiccator over phosphorus pentoxide. The expected melting point is in the range of 105°-108° C.[2]

The Impact of Steric Hindrance on Reactivity

The two tert-butyl groups ortho to the hydroxyl group are the primary determinants of the molecule's reactivity. They exert a powerful steric shield, influencing the properties of both the hydroxyl and the more distant amino group.

Effect on the Phenolic Hydroxyl Group
  • Acidity: The acidity of the phenolic proton is significantly influenced by the ortho-tert-butyl groups. While phenols are generally acidic, the steric bulk in 2,6-di-tert-butylated phenols introduces a severe steric inhibition to the solvation of the resulting phenoxide anion. This lack of stabilization of the conjugate base makes the phenol less acidic (i.e., it has a higher pKa) than its non-hindered counterparts.

  • Reactivity: The hydroxyl group is sterically shielded, which dramatically reduces its ability to participate in reactions that require direct access to the oxygen atom, such as etherification or esterification. This steric protection is a key feature exploited in its use as an antioxidant, as it prevents the phenol from undergoing unwanted side reactions while still allowing it to donate a hydrogen atom to scavenge free radicals.

Effect on the Amino Group
  • Basicity: The basicity of the amino group is also affected by the overall steric environment of the molecule. While the amino group is para to the hydroxyl and not directly flanked by the tert-butyl groups, the overall molecular bulk can influence its ability to be protonated. Generally, ortho-substituted anilines are less basic than their para-substituted isomers due to steric hindrance to protonation and solvation of the resulting anilinium ion. Although the tert-butyl groups are not directly ortho to the amine, their presence on the ring can still contribute to a more sterically crowded environment compared to unsubstituted 4-aminophenol.

  • Reactivity: The nucleophilicity of the amino group is expected to be lower than that of 4-aminophenol in reactions such as acylation. The bulky tert-butyl groups, while not immediately adjacent, can hinder the approach of electrophiles to the nitrogen atom, slowing down the reaction rate. In reactions of p-aminophenol, the amino group is generally more nucleophilic than the hydroxyl group in a neutral medium.[3] However, the steric hindrance in this compound can alter this reactivity pattern.

Spectroscopic Signature of Steric Hindrance

The steric strain and electronic effects of the tert-butyl groups are reflected in the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show a singlet for the two aromatic protons, a broad singlet for the amino protons, a singlet for the hydroxyl proton, and a large singlet for the 18 protons of the two equivalent tert-butyl groups. The chemical shift of the aromatic protons would be influenced by the electron-donating effects of both the amino and hydroxyl groups.

  • ¹³C NMR: The carbon NMR spectrum provides more direct evidence of the steric environment. The quaternary carbons of the tert-butyl groups will have a characteristic chemical shift. The aromatic carbons will also show distinct signals, with the carbons bearing the tert-butyl groups being significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands:

  • O-H Stretching: A broad band in the region of 3600-3200 cm⁻¹, characteristic of a phenolic hydroxyl group. The broadness is indicative of hydrogen bonding.

  • N-H Stretching: Two sharp bands in the region of 3500-3300 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group.

  • C-H Stretching: Bands in the 3000-2850 cm⁻¹ region due to the C-H bonds of the tert-butyl groups and the aromatic ring.

  • Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.

The Role of Steric Hindrance in Antioxidant Activity

One of the primary applications of this compound and its derivatives is as an antioxidant. The steric hindrance is crucial to this function.

Mechanism of Radical Scavenging

Hindered phenols act as primary antioxidants by terminating radical chain reactions.[4] The mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical (R•), thus neutralizing it.[5]

Phenol-OH + R• → Phenol-O• + RH

The resulting phenoxyl radical is highly stabilized due to two key factors:

  • Resonance Delocalization: The unpaired electron on the oxygen atom can be delocalized into the aromatic ring.

  • Steric Shielding: The bulky ortho-tert-butyl groups physically block the radical center on the oxygen atom. This steric protection prevents the phenoxyl radical from participating in further chain-propagating reactions, effectively terminating the oxidation process.[5]

The stability of this phenoxyl radical is paramount to the effectiveness of the antioxidant.

Applications in Drug Development and Materials Science

The unique combination of a reactive amino group, a sterically hindered yet functional hydroxyl group, and overall molecular stability makes this compound a valuable building block.

  • Pharmaceuticals: The aminophenol scaffold is present in numerous bioactive molecules. The steric hindrance can be exploited to fine-tune the reactivity and metabolic stability of drug candidates.

  • Polymer Additives: As an antioxidant, it and its derivatives are used to protect polymers from degradation during processing and use, thereby extending the lifetime of the material.[6]

  • Ligand Synthesis: The amino and hydroxyl groups can act as coordination sites for metal ions, allowing for the synthesis of novel metal complexes with potential applications in catalysis and materials science.

Conclusion

The steric hindrance imparted by the ortho-tert-butyl groups in this compound is not a mere structural curiosity but a powerful tool that governs its chemical behavior. It attenuates the acidity of the phenol, modulates the basicity and nucleophilicity of the amine, and is the cornerstone of its efficacy as a radical-scavenging antioxidant. Understanding these steric effects is crucial for effectively utilizing this versatile molecule in the design and synthesis of advanced materials and therapeutic agents. This guide has provided a comprehensive overview of these principles, grounded in established chemical concepts and supported by available data, to aid researchers in harnessing the unique properties of this sterically hindered aminophenol.

References

History and discovery of 4-Amino-2,6-DI-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Amino-2,6-DI-tert-butylphenol: History, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a sterically hindered phenol of significant industrial and research interest. The narrative traces its origins from the broader development of phenolic antioxidants, details the evolution of its chemical synthesis from historical methods to modern, high-yield protocols, and elucidates its core mechanism of action as a radical scavenger. Key physicochemical and spectroscopic data are presented for practical laboratory use. Furthermore, this guide explores its primary applications as a crucial antioxidant intermediate and its emerging role as a valuable scaffold in the field of drug discovery and development. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven insights into this versatile molecule.

The Genesis of a Molecule: A History of Steric Hindrance

The discovery and application of this compound are intrinsically linked to the broader history of industrial chemistry and the challenge of preventing oxidative degradation in organic materials. In the mid-20th century, with the rapid growth of the polymer and petrochemical industries, the need for effective antioxidants became paramount. Early research identified phenols as potent radical scavengers, but their utility was often limited by self-reactivity and volatility.

The breakthrough came with the concept of "steric hindrance." Scientists discovered that by flanking the hydroxyl group of a phenol with bulky alkyl groups, such as tert-butyl groups, the resulting molecule's stability and antioxidant efficacy were dramatically enhanced.[1] This structural modification serves two primary purposes: it sterically shields the hydroxyl group, preventing unwanted side reactions, and it stabilizes the phenoxy radical formed after hydrogen donation, thereby terminating oxidative chain reactions more efficiently.[2] The industrial production of butylated hydroxytoluene (BHT), a well-known hindered phenolic antioxidant, began in the 1940s and set the stage for the development of a wide array of derivatives with tailored properties.[3] this compound emerged from this legacy as a bifunctional molecule, combining the proven antioxidant capacity of a hindered phenol with the reactive potential of an aromatic amine, making it a valuable intermediate for more complex stabilizers and functional molecules.

Synthesis: An Evolution in Chemical Strategy

The synthesis of this compound is a classic example of process optimization in organic chemistry, moving from harsh, low-yield methods to efficient, environmentally conscious protocols. The universally adopted strategy involves a two-step sequence starting from the readily available 2,6-di-tert-butylphenol.

Historical Synthetic Route: Nitration and Reduction

Early synthetic approaches involved the direct nitration of the starting phenol at the para-position, followed by reduction of the resulting nitro group.

  • Nitration: This step typically employed strong nitric acid. However, the reaction conditions were harsh, often requiring long reaction times (up to 10 hours) and producing a variety of side products. The workup was cumbersome and the yield was often modest, around 81.7%.[4]

  • Reduction: The subsequent reduction of the nitro group to an amine was commonly achieved using metal reductants, such as Zinc (Zn) powder in the presence of calcium chloride (CaCl2). This method suffered from high reaction temperatures (80°C), long durations (8 hours), and significant environmental drawbacks, including difficult filtration and metal waste generation, with yields around 80.6%.[4]

The cumulative yield of this traditional pathway was only about 65-66%, rendering it unsuitable for cost-effective and sustainable industrial production.[4]

Modern Optimized Synthesis: Nitrosation and Reduction

To overcome the limitations of the nitration route, a more elegant and efficient method was developed, which has become the standard for both laboratory and industrial production. This process involves nitrosation followed by a mild reduction.[4]

  • Nitrosation: 2,6-di-tert-butylphenol is reacted with sodium nitrite in the presence of an acid (e.g., sulfuric acid) under mild conditions to form 4-nitroso-2,6-di-tert-butylphenol. This electrophilic aromatic substitution is highly selective for the para-position due to the directing effects of the hydroxyl group and the steric bulk of the ortho tert-butyl groups.

  • Reduction: The intermediate nitroso compound is then reduced to the target aminophenol. A key innovation in modern protocols is the use of sodium hydrosulfite (sodium dithionite, Na₂S₂O₄) as the reducing agent.[5] This reagent is effective, inexpensive, and avoids the use of heavy metals.

This optimized pathway offers significant advantages:

  • High Yield: Overall yields for the two-step process can reach up to 99.0%.[4]

  • Mild Conditions: Reactions are typically run at or near room temperature.

  • Rapid Execution: Reaction times are significantly shorter than the older methods.

  • Environmental Friendliness: The process avoids harsh acids and polluting metal catalysts, generating minimal waste.[4]

Physicochemical & Spectroscopic Profile

A thorough understanding of a molecule's properties is essential for its application in research and development.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 950-58-3[6]
Molecular Formula C₁₄H₂₃NO[6][7]
Molecular Weight 221.34 g/mol [6][7]
Appearance White to off-white crystalline solid
Melting Point 103-107 °C[8]
Boiling Point 309.3 ± 42.0 °C (Predicted)[8]
pKa 13.95 ± 0.40 (Predicted)[8]
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 2[7]
Spectroscopic Data Interpretation

The structural features of this compound give rise to a characteristic spectroscopic signature.

  • ¹H NMR Spectroscopy: In a typical ¹H NMR spectrum (in CDCl₃), one would expect to see:

    • A singlet for the 18 protons of the two tert-butyl groups, likely around δ 1.3-1.4 ppm .

    • A singlet for the two equivalent aromatic protons at δ 6.8-7.0 ppm .

    • A broad singlet for the two protons of the amino (-NH₂) group, typically around δ 3.2 ppm .

    • A singlet for the phenolic hydroxyl (-OH) proton, which can vary but may appear around δ 5.7 ppm .

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for the different carbon environments:

    • Signals for the methyl carbons of the tert-butyl groups (~δ 30 ppm ).

    • Signals for the quaternary carbons of the tert-butyl groups (~δ 34 ppm ).

    • Signals for the aromatic carbons, with distinct shifts for those bearing substituents versus those with hydrogen atoms.

    • The carbon bearing the hydroxyl group would be significantly downfield, as would the carbon bearing the amino group.

  • FTIR Spectroscopy: The key vibrational frequencies in an FTIR spectrum include:

    • O-H Stretch (Phenol): A broad band in the region of 3200-3550 cm⁻¹ .[9]

    • N-H Stretch (Amine): Two distinct peaks for the symmetric and asymmetric stretching of the primary amine, typically in the 3300-3500 cm⁻¹ region.[9]

    • C-H Stretch (Alkyl): Strong absorptions just below 3000 cm⁻¹, in the 2850-2950 cm⁻¹ range.[9]

    • C=C Stretch (Aromatic): Absorptions in the 1500-1700 cm⁻¹ region.[9]

  • Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 221. A prominent fragment corresponds to the loss of a methyl group (M-15) at m/z = 206, which is a characteristic fragmentation pattern for molecules containing tert-butyl groups.[10]

Core Functionality: The Antioxidant Mechanism

The primary application of this compound and its derivatives is rooted in their ability to function as chain-breaking antioxidants. This process is highly efficient due to the unique interplay of its functional groups.

The mechanism proceeds as follows:

  • Initiation: An oxidative process begins when a free radical (R•), such as a peroxy radical, is formed in an organic material.

  • Propagation: This highly reactive radical can then attack a stable organic molecule (R'-H), abstracting a hydrogen atom and creating a new radical (R'•), thus propagating a damaging chain reaction.

  • Termination: The hindered phenol (ArOH) intervenes by donating its phenolic hydrogen atom to the reactive radical (R•). This neutralizes the radical, terminating the chain reaction.

  • Stabilization: A relatively stable phenoxy radical (ArO•) is formed. The key to the high efficiency of hindered phenols is the stability of this radical. The bulky ortho tert-butyl groups prevent this radical from undergoing dimerization or other undesirable side reactions.[2] Furthermore, the unpaired electron can be delocalized across the aromatic ring, further enhancing its stability.

G cluster_propagation Oxidative Chain Reaction cluster_termination Termination by Hindered Phenol R_radical Free Radical (R•) RH Organic Material (R'-H) R_radical->RH Attacks R_radical_term Free Radical (R•) R_prime_radical New Radical (R'•) RH->R_prime_radical Generates R_prime_radical->R_radical Propagates Cycle Phenol This compound (ArOH) Phenoxy_Radical Stable Phenoxy Radical (ArO•) Phenol->Phenoxy_Radical Forms RH_neutral Neutralized Molecule (R-H) Phenol->RH_neutral Forms R_radical_term->Phenol Abstracts H•

Experimental Protocols

This section provides a detailed, self-validating protocol for the synthesis of this compound based on the modern optimized route.

Synthesis of this compound

This two-step procedure first prepares the 4-nitroso intermediate, which is then reduced in the same pot or after isolation. The following is based on a well-established reduction protocol.[5]

Step 1: Synthesis of 4-nitroso-2,6-di-tert-butylphenol (This step is assumed to be completed, yielding the starting material for the protocol below).

Step 2: Reduction of 4-nitroso-2,6-di-tert-butylphenol

  • Materials & Reagents:

    • 4-nitroso-2,6-di-tert-butylphenol (17.6 g)

    • 5N Sodium Hydroxide (NaOH) solution (60 mL)

    • Deionized Water

    • Sodium Hydrosulfite (Sodium Dithionite, Na₂S₂O₄) (52.2 g)

    • Phosphorus Pentoxide (P₄O₁₀) for desiccation

  • Equipment:

    • Magnetic stirrer and stir bar

    • Reaction flask (500 mL or larger)

    • Addition funnel (optional, for controlled addition)

    • Büchner funnel and filter flask

    • Vacuum desiccator

  • Procedure:

    • In the reaction flask, dissolve 17.6 grams of 4-nitroso-2,6-di-tert-butylphenol in 60 mL of 5N sodium hydroxide and 120 mL of water. Stir until a homogeneous solution is formed.

    • Separately, prepare a solution of 52.2 grams of sodium hydrosulfite in 220 mL of water.

    • With vigorous stirring, add the sodium hydrosulfite solution to the nitroso-phenol solution over a period of approximately 30 minutes. An exothermic reaction will occur, and the temperature may rise to around 50-55°C.

    • After the addition is complete, continue stirring the reaction mixture for an additional 2.5 hours at room temperature to ensure the reaction goes to completion. The product will precipitate out of the solution as a solid.

    • Collect the solid product rapidly by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with a generous amount of water (at least 400 mL) to remove any residual inorganic salts.

    • Dry the collected solid in a vacuum desiccator over phosphorus pentoxide until a constant weight is achieved.

  • Validation & Characterization:

    • Expected Yield: High (typically >90%).

    • Melting Point: The dried product should exhibit a melting point in the range of 103-108°C.[5]

    • Spectroscopy: Confirm the identity of the product using FTIR and ¹H NMR, comparing the resulting spectra to reference data. The disappearance of the nitroso group signals and the appearance of primary amine signals in the FTIR spectrum are key indicators of a successful reaction.

Applications in Research and Drug Development

While its primary industrial role is as an antioxidant and a stabilizer intermediate for plastics, rubbers, and oils, the unique structure of this compound makes it a molecule of interest for drug development professionals.[4]

The presence of three key pharmacophoric features—a hydrogen-bond-donating phenol, a basic/nucleophilic amine, and bulky lipophilic tert-butyl groups—provides a versatile scaffold for building more complex molecules with potential therapeutic activity.

  • Scaffold for Kinase Inhibitors: The aminophenol core is a recognized structure in the design of kinase inhibitors. Derivatives of 4-amino-2-(thio)phenol have been synthesized and shown to inhibit protein kinase B/AKT and ABL tyrosine kinase, which are important targets in cancer therapy.[11] The aminophenol moiety can form crucial hydrogen bonds within the ATP-binding pocket of these enzymes.

  • Anti-inflammatory and Antiviral Agents: Sterically hindered phenols are known to possess anti-inflammatory and antiviral properties. The ability to scavenge reactive oxygen species (ROS) is a key mechanism for mitigating inflammation. The amino group provides a convenient chemical handle to attach other functional groups, allowing for the synthesis of libraries of compounds for screening against various viral and inflammatory targets.

  • Neuroprotection: Oxidative stress is a major contributor to neurodegenerative diseases. The core antioxidant property of the hindered phenol structure is being explored for neuroprotective applications. Derivatives have been shown to protect neuronal cells from glutamate-induced oxidative toxicity.[2]

  • Anti-allergy Applications: Patents have been filed for p-aminophenol derivatives for use in medicaments to treat allergies, such as asthma. These compounds are believed to act as inhibitors of leukotriene formation, which are key mediators in allergic and inflammatory responses.[12]

// Main Compound ATBP [label="this compound\n(Core Scaffold)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Structural Features Phenol [label="Phenolic -OH\n(H-bond Donor, Radical Scavenger)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Amino -NH2\n(Basic Center, Synthetic Handle)", fillcolor="#F1F3F4", fontcolor="#202124"]; TButyl [label="tert-Butyl Groups\n(Steric Hindrance, Lipophilicity)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Properties & Applications Antioxidant [label="Antioxidant Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DrugScaffold [label="Drug Discovery Scaffold", fillcolor="#FBBC05", fontcolor="#202124"]; KinaseInhib [label="Kinase Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; AntiInflam [label="Anti-inflammatory", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Relationships ATBP -> {Phenol, Amine, TButyl} [label="Comprises"]; Phenol -> Antioxidant [label="Enables"]; TButyl -> Antioxidant [label="Enhances"]; Amine -> DrugScaffold [label="Enables"]; DrugScaffold -> {KinaseInhib, AntiInflam} [label="Leads to"]; } .dot Caption: Structure-function relationships of this compound.

Conclusion

This compound stands as a testament to the power of rational molecular design. Born from the industrial need to control oxidation, its structure is a masterclass in functional group synergy. The evolution of its synthesis reflects the broader push towards greener, more efficient chemistry. While it remains a cornerstone intermediate in the antioxidant industry, its potential is far from fully realized. For researchers in medicinal chemistry and drug development, its combination of a proven antioxidant core with a versatile synthetic handle presents a compelling starting point for the discovery of new therapeutics targeting a range of pathologies driven by oxidative stress and cellular signaling. As our understanding of these processes deepens, the applications for this robust and multifaceted compound are poised to expand even further.

References

4-Amino-2,6-DI-tert-butylphenol solubility and stability data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-Amino-2,6-DI-tert-butylphenol

Introduction

This compound is a sterically hindered phenolic compound of significant interest across various industrial and research sectors. Its molecular architecture, featuring a reactive aminophenol core flanked by bulky tert-butyl groups, imparts unique antioxidant properties. This makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and as a stabilizer in polymers, rubbers, plastics, and petroleum products to prevent oxidative degradation.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, formulating stable products, and ensuring reliable experimental outcomes.

This guide provides a comprehensive technical overview of the solubility and stability of this compound. It moves beyond a simple recitation of data to explain the causal factors behind its physicochemical behavior, offering field-proven insights and detailed experimental protocols for its analysis.

Core Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before delving into its solubility and stability characteristics. These properties dictate its behavior in various chemical environments.

PropertyValueSource
CAS Number 950-58-3[3][4]
Molecular Formula C₁₄H₂₃NO[3][4]
Molecular Weight 221.34 g/mol [3][4]
Appearance White to salmon-colored crystalline solid/powder[2][5]
Melting Point 103-108 °C[2][5]
Boiling Point (Predicted) 309.3 ± 42.0 °C[2]
Density (Predicted) 0.990 ± 0.06 g/cm³[2]
pKa (Predicted) 13.95 ± 0.40[2]

Solubility Profile: A Multifaceted Analysis

The solubility of this compound is governed by the interplay between its polar functional groups (amino and hydroxyl) and its large, nonpolar hydrocarbon structure. The two bulky tert-butyl groups significantly influence its interaction with different solvents.

Qualitative Solubility

The principle of "like dissolves like" is a strong predictor of this compound's behavior. Its significant nonpolar surface area, due to the tert-butyl groups, results in good solubility in many organic solvents, while its ability to form hydrogen bonds via the -OH and -NH₂ groups is largely overshadowed, leading to poor aqueous solubility.

Solvent ClassSolubilityRationale
Polar Aprotic (e.g., Acetone, THF)SolubleCapable of dipole-dipole interactions without donating hydrogen bonds, effectively solvating the molecule.
Polar Protic (e.g., Ethanol, Methanol)SolubleCan engage in hydrogen bonding with the solute's amino and hydroxyl groups, while the alkyl chains interact favorably with the tert-butyl groups.[6]
Nonpolar (e.g., Toluene, Isooctane)SolubleVan der Waals forces between the solvent and the large hydrocarbon portions of the molecule dominate.[2]
Aqueous (e.g., Water)Limited / InsolubleThe large, hydrophobic tert-butyl groups disrupt the hydrogen-bonding network of water, making solvation energetically unfavorable.[7]
Factors Influencing Solubility
  • Temperature : For most solid solutes, solubility increases with temperature. It is expected that heating would modestly improve the solubility of this compound, particularly in solvents where it has limited solubility at room temperature.[7]

  • pH (Aqueous Systems) : The amino group (-NH₂) and the phenolic hydroxyl group (-OH) are ionizable. In highly acidic aqueous solutions (pH < pKa of the conjugate acid of the amine), the amino group will be protonated (-NH₃⁺), which may slightly increase water solubility. Conversely, in highly alkaline solutions (pH > pKa of the phenol), the hydroxyl group will be deprotonated (-O⁻), forming a phenoxide salt that should exhibit significantly enhanced aqueous solubility.

Stability Profile: A Guide to Preservation and Degradation

As a hindered phenolic antioxidant, this compound is designed to be relatively stable and to protect other materials from degradation.[1][8] However, it is not immune to degradation under specific stress conditions.

Thermal Stability

Hindered phenols are known for their thermal stability, a key property for their use as antioxidants in high-temperature processing of polymers.[9]

  • Decomposition Profile : The thermal decomposition is expected to occur in stages. Initial degradation may involve the amino group, followed by the cleavage of the tert-butyl groups at higher temperatures (typically >250°C), likely forming isobutylene gas.[10] The final stage would be the breakdown of the aromatic ring.

  • Storage : For laboratory use, storage at room temperature is generally acceptable.[2]

Oxidative Stability

The core function of this molecule is to act as a radical scavenger, which inherently means it is reactive towards oxidizing agents.

  • Mechanism of Action : The phenolic hydroxyl group can donate a hydrogen atom to a free radical, neutralizing it. The resulting phenoxyl radical is stabilized by resonance and sterically hindered by the adjacent tert-butyl groups, preventing it from initiating further unwanted reactions.[8]

  • Forced Degradation : Under strong oxidizing conditions (e.g., exposure to hydrogen peroxide or potassium ferricyanide), it will degrade.[11][12] This can lead to the formation of quinone-type structures or oxidative dimerization products.

Photostability

Phenolic compounds can be susceptible to photodegradation.

  • Light Exposure : Exposure to UV light can provide the energy to initiate radical reactions, leading to discoloration (often turning yellow or brown) and degradation of the compound.

  • Storage Recommendation : To ensure long-term integrity, the compound should be stored in a dark place, protected from direct light.[2] The use of amber vials or opaque containers is highly recommended.

pH Stability

The compound is most stable in neutral conditions.

  • Acidic/Basic Conditions : While changes in pH can be exploited to modify solubility, prolonged exposure to strong acids or bases, especially at elevated temperatures, can catalyze hydrolysis or other degradation reactions. A study on the biodegradation of the related 2,6-di-tert-butylphenol found that optimal conditions were at a neutral pH of 7.0.[13]

Experimental Protocols & Methodologies

To empower researchers, this section provides validated, step-by-step methodologies for the analysis of this compound.

Protocol 1: Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard method for determining the equilibrium solubility of a compound in a given solvent.

Methodology Steps:

  • Preparation : Add an excess amount of this compound to a known volume of the selected solvent (e.g., 10 mL) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

  • Equilibration : Place the container in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, cease agitation and allow the suspension to settle. Centrifuge the sample at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling : Carefully withdraw an aliquot of the clear supernatant.

  • Dilution : Dilute the aliquot with a suitable solvent (typically the mobile phase used for analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification : Analyze the diluted sample using a validated analytical method, such as the HPLC protocol described below, to determine the concentration of the dissolved compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to known volume of solvent equil1 Agitate at constant temp (24-48 hours) prep1->equil1 sep1 Centrifuge sample to pellet undissolved solid equil1->sep1 sep2 Withdraw clear supernatant sep1->sep2 quant1 Dilute supernatant to known volume sep2->quant1 quant2 Analyze via HPLC quant1->quant2 G cluster_stress Apply Stress Conditions start Prepare Stock Solution acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxid Oxidative (H₂O₂) start->oxid thermal Thermal (Heat) start->thermal photo Photolytic (UV) start->photo sample Sample at Time Points (0, 2, 4, 8, 24h) acid->sample base->sample oxid->sample thermal->sample photo->sample analyze Analyze by HPLC sample->analyze report Quantify Degradation & Profile Impurities analyze->report

References

Methodological & Application

Application Notes & Protocols: Utilizing 4-Amino-2,6-di-tert-butylphenol for Enhanced Polymer Stability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Polymer Stabilization

Polymers form the backbone of countless modern technologies, yet they are inherently susceptible to degradation from environmental factors.[1] Exposure to heat, oxygen, and UV radiation during processing and end-use initiates a cascade of chemical reactions, primarily driven by free radicals.[2][3] This oxidative degradation leads to a catastrophic loss of material integrity, manifesting as discoloration, embrittlement, surface cracking, and a decline in mechanical properties such as tensile strength and impact resistance.[1][4] To counteract these effects and extend the service life of polymer products, the incorporation of antioxidants is a critical and non-negotiable step in material formulation.[1]

Phenolic antioxidants, a class of primary antioxidants, are highly effective radical scavengers that play a pivotal role in polymer stabilization.[3][5] They function by interrupting the auto-oxidation cycle, a chain reaction responsible for polymer degradation.[3][4] This guide focuses on a specific, highly efficacious hindered aminophenol, 4-Amino-2,6-di-tert-butylphenol , detailing its mechanism of action and providing robust protocols for its application and performance evaluation.

Featured Antioxidant: this compound

This compound is a multifunctional antioxidant whose unique molecular structure, featuring bulky tert-butyl groups and both amino (-NH2) and hydroxyl (-OH) functional groups, provides exceptional stabilizing capabilities. The tert-butyl groups create steric hindrance around the active sites, enhancing their efficacy and longevity as radical scavengers.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueSource
CAS Number 950-58-3[6]
Molecular Formula C₁₄H₂₃NO[6]
Molecular Weight 221.34 g/mol [7]
Appearance Solid
Melting Point 103-107 °C[8]
Topological Polar Surface Area 46.2 Ų
Mechanism of Action: Radical Scavenging

The primary antioxidant function of this compound is to intercept and neutralize the highly reactive peroxy radicals (ROO•) that propagate the oxidative chain reaction in polymers.[3] The antioxidant molecule "sacrifices" itself by donating a hydrogen atom from its amino or hydroxyl group to the peroxy radical.[3] This action terminates the chain reaction and forms a stable, non-reactive antioxidant radical that does not continue the degradation cycle.[3]

The diagram below illustrates this critical hydrogen donation process, which is the cornerstone of the material's protective function.

G cluster_propagation Oxidative Chain Reaction cluster_inhibition Inhibition by Antioxidant P Polymer Chain (RH) R Alkyl Radical (R•) P->R + Stress (Heat, O2) ROO Peroxy Radical (ROO•) R->ROO + O2 ROO->R Propagates Chain Reaction Degraded_Polymer Degraded Polymer (ROOH) ROO->Degraded_Polymer + Polymer Chain (RH) AO This compound (ArOH) AORadical Stable Antioxidant Radical (ArO•) AO->AORadical Donates H• ROOH_stable Stable Hydroperoxide (ROOH) ROO_from_prop Peroxy Radical (ROO•) ROO_from_prop->ROOH_stable Accepts H•

Caption: Radical scavenging mechanism of this compound.

Experimental Application & Evaluation Protocols

This section provides detailed, step-by-step protocols for incorporating this compound into a polymer matrix and subsequently evaluating its performance. The following protocols are designed for polyolefins, such as polypropylene (PP) or polyethylene (PE), but can be adapted for other polymers with appropriate adjustments to processing temperatures.

Protocol I: Incorporation via Melt Blending

Objective: To achieve a homogenous dispersion of the antioxidant within the polymer matrix. Melt blending is a standard, industrially relevant technique for mixing additives into thermoplastics.[9][10]

Materials & Equipment:

  • Polymer resin (e.g., Polypropylene pellets)

  • This compound powder

  • Twin-screw extruder or internal batch mixer (e.g., Brabender or Banbury mixer)[9][10]

  • Strand pelletizer

  • Drying oven

  • Precision balance

Procedure:

  • Pre-Drying: Dry the polymer pellets according to the manufacturer's specifications (e.g., 80°C for 2-4 hours) to remove any absorbed moisture, which can interfere with processing and final properties.

  • Formulation: Prepare two formulations: a Control (pure polymer) and a Stabilized sample. For the stabilized sample, a typical loading level for phenolic antioxidants is 0.1% to 0.5% by weight.[1]

    • Example for a 100g batch at 0.2% loading: Weigh 99.8g of polymer pellets and 0.2g of this compound.

  • Premixing: Physically mix the polymer pellets and antioxidant powder in a bag or container until the powder appears to be evenly coated on the pellets. This step, known as "salt-and-pepper" blending, promotes more uniform distribution during melt mixing.

  • Melt Compounding:

    • Set the temperature profile of the extruder or mixer. For polypropylene, a typical profile might range from 180°C to 210°C. The temperature must be high enough to ensure the polymer is fully molten but low enough to prevent premature degradation.[9]

    • Feed the premixed material into the extruder/mixer.

    • Process the material for a sufficient residence time (typically 3-5 minutes in a batch mixer) to ensure thorough homogenization.[11]

  • Pelletization: Extrude the molten polymer blend through a die into strands, cool the strands in a water bath, and cut them into pellets using a pelletizer.

  • Post-Drying: Dry the resulting pellets to remove surface moisture before subsequent analysis or molding.

Protocol II: Performance Evaluation by Oxidative Induction Time (OIT)

Objective: To quantify the thermal-oxidative stability of the stabilized polymer compared to the control. OIT is a standardized test (ASTM D3895) that measures the time until the onset of rapid oxidation at an elevated temperature.[12][13] A longer OIT indicates greater stability.[12]

Materials & Equipment:

  • Differential Scanning Calorimeter (DSC) with gas switching capability[13]

  • Sample pans (aluminum)

  • High-purity Nitrogen (N₂) and Oxygen (O₂) gas

  • Pelletized samples (Control and Stabilized)

Procedure:

  • Sample Preparation: Place a small, representative sample (5-10 mg) of the polymer pellets into an open aluminum DSC pan.[14]

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with nitrogen at a constant flow rate (e.g., 50 mL/min).

  • Heating Phase: Heat the sample under the nitrogen atmosphere from ambient temperature to the isothermal test temperature at a controlled rate (e.g., 20 °C/min).[15] For polyethylene, a common test temperature is 200-210°C.[13]

  • Isothermal Phase & Gas Switch: Once the isothermal temperature is reached and the heat flow signal stabilizes (typically after 3-5 minutes), switch the purge gas from nitrogen to oxygen at the same flow rate.[12][15]

  • Data Acquisition: Continue to hold the sample at the isothermal temperature and record the heat flow signal. The test is complete when a sharp exothermic peak, indicating the onset of oxidation, is observed.

  • Analysis: The Oxidative Induction Time (OIT) is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak.[16]

Protocol III: Performance Evaluation by Thermogravimetric Analysis (TGA)

Objective: To assess the effect of the antioxidant on the thermal stability of the polymer. TGA measures the change in mass of a sample as a function of temperature, indicating the onset temperature of thermal decomposition.[17][18]

Materials & Equipment:

  • Thermogravimetric Analyzer (TGA)[19]

  • Sample pans (platinum or ceramic)

  • Nitrogen or Air purge gas

  • Pelletized samples (Control and Stabilized)

Procedure:

  • Sample Preparation: Place a small sample (5-10 mg) of the polymer pellets into a TGA pan.[19]

  • Instrument Setup: Place the pan onto the TGA's microbalance and seal the furnace.

  • Purge Gas: Begin purging the furnace with the desired gas (e.g., Nitrogen for inert decomposition or Air for oxidative decomposition) at a constant flow rate.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10 or 20 °C/min).[19]

  • Data Acquisition: Continuously record the sample's mass as a function of temperature.[19]

  • Analysis: Analyze the resulting TGA curve (mass vs. temperature). The key parameter is the onset temperature of decomposition (T_onset) , often determined as the temperature at which 5% mass loss occurs. A higher T_onset for the stabilized sample indicates improved thermal stability.[19]

Data Interpretation & Expected Results

The inclusion of this compound is expected to significantly enhance the stability of the polymer. The table below summarizes representative data that could be obtained from the described protocols.

ParameterTest MethodControl Sample (Unstabilized PP)Stabilized Sample (PP + 0.2% Antioxidant)Interpretation
Oxidative Induction Time (OIT) DSC (ASTM D3895)~5-10 minutes @ 200°C> 60 minutes @ 200°CA dramatic increase in OIT confirms superior resistance to thermo-oxidative degradation.[13]
Onset of Decomposition (T_onset) TGA (in Air)~250°C~275°CA higher decomposition temperature indicates enhanced thermal stability during processing and use.[17]

Experimental Workflow Visualization

The following diagram outlines the complete workflow for evaluating the efficacy of this compound as a polymer antioxidant.

G cluster_prep 1. Material Preparation cluster_process 2. Compounding cluster_analysis 3. Analytical Testing cluster_results 4. Data Interpretation Resin Polymer Resin (e.g., PP) Formulate Formulate Control & Stabilized Batches Resin->Formulate AO This compound AO->Formulate Blend Melt Blending (Twin-Screw Extruder) Formulate->Blend Pelletize Pelletize & Dry Samples Blend->Pelletize DSC DSC Analysis for Oxidative Induction Time (OIT) Pelletize->DSC TGA TGA Analysis for Thermal Stability (T_onset) Pelletize->TGA Compare Compare Results: Stabilized vs. Control DSC->Compare TGA->Compare Conclude Conclude on Antioxidant Efficacy Compare->Conclude

Caption: Overall workflow for antioxidant performance evaluation.

Conclusion

This compound serves as a highly effective primary antioxidant for polymers, particularly polyolefins. Its robust radical-scavenging mechanism significantly delays the onset of thermo-oxidative degradation, thereby preserving the mechanical integrity and extending the functional lifespan of polymeric materials. The protocols outlined in this guide provide a reliable framework for researchers and material scientists to incorporate and validate the performance of this additive, ensuring the development of more durable and long-lasting polymer products.

References

The Versatility of 4-Amino-2,6-DI-tert-butylphenol: A Guide to its Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Sterically Hindered Phenol of Significance

4-Amino-2,6-di-tert-butylphenol is a sterically hindered phenol that has garnered considerable attention in the realm of organic chemistry. Its unique molecular architecture, characterized by a hydroxyl group and an amino group on a benzene ring flanked by two bulky tert-butyl groups, imparts a fascinating combination of reactivity and stability. This application note serves as a comprehensive guide for researchers, scientists, and professionals in drug development, exploring the multifaceted applications of this compound in organic synthesis. We will delve into its primary role as a potent antioxidant, its utility as a versatile synthetic building block, and its emerging potential in coordination chemistry. This guide will provide not only detailed protocols but also the underlying scientific principles that govern its reactivity, empowering you to effectively harness the potential of this valuable compound in your research endeavors.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and safety considerations is paramount for its effective and safe utilization in any synthetic protocol.

PropertyValueSource(s)
CAS Number 950-58-3[1]
Molecular Formula C₁₄H₂₃NO[1]
Molecular Weight 221.34 g/mol [1]
Melting Point 103-107 °C
Boiling Point 309.3±42.0 °C (Predicted)
Appearance Off-white to light brown crystalline powder
Solubility Soluble in organic solvents like ethanol, methanol, and chloroform. Insoluble in water.

Safety Information:

Hazard StatementPrecautionary Statement
Causes skin irritation.Wash skin thoroughly after handling.
Causes serious eye irritation.Wear protective gloves/protective clothing/eye protection/face protection.
May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray.
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: This is a summary of key safety information. Always consult the full Safety Data Sheet (SDS) before handling this compound.

Core Application: A Potent Hindered Phenolic Antioxidant

The most prominent application of this compound stems from its function as a hindered phenolic antioxidant.[2] This property is crucial in preventing the oxidative degradation of a wide array of materials, including plastics, rubber, petroleum products, and even pharmaceuticals.[2]

Mechanism of Antioxidant Action: The Power of Steric Hindrance

The antioxidant activity of this compound is intrinsically linked to its molecular structure. The phenolic hydroxyl group can readily donate a hydrogen atom to quench reactive free radicals (R•), thereby preventing the propagation of oxidative chain reactions. The true ingenuity of its design lies in the two bulky tert-butyl groups positioned ortho to the hydroxyl group. These groups provide significant steric hindrance, which serves a dual purpose:

  • Stabilization of the Resulting Phenoxyl Radical: Upon donating a hydrogen atom, a phenoxyl radical is formed. The bulky tert-butyl groups shield the radical center, preventing it from participating in further unwanted reactions and rendering it relatively stable.

  • Prevention of Dimerization: The steric bulk also inhibits the dimerization of the phenoxyl radicals, a common deactivation pathway for simpler phenols.

This combination of a reactive hydroxyl group and a sterically protected environment makes this compound a highly effective and persistent antioxidant.

Antioxidant_Mechanism This compound This compound Stable_Phenoxyl_Radical Stable Phenoxyl Radical This compound->Stable_Phenoxyl_Radical - H• Free_Radical R• Neutralized_Molecule R-H Free_Radical->Neutralized_Molecule + H• Synthesis_Workflow cluster_0 Step 1: Nitrosation cluster_1 Step 2: Reduction Start 2,6-Di-tert-butylphenol Reagents1 NaNO₂, H₂SO₄ in Ethanol Start->Reagents1 Intermediate 4-Nitroso-2,6-di-tert-butylphenol Reagents1->Intermediate Reagents2 Sodium Hydrosulfite (Na₂S₂O₄) in NaOH(aq) Intermediate->Reagents2 Product This compound Reagents2->Product

References

Application and Protocol Guide for the Analytical Determination of 4-Amino-2,6-DI-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Amino-2,6-DI-tert-butylphenol (ADBP) Analysis

This compound (ADBP), a sterically hindered phenolic compound, is a key antioxidant and intermediate in various industrial applications. Its structural attributes, particularly the bulky tert-butyl groups flanking the phenolic hydroxyl group, confer high stability and radical scavenging activity. ADBP is utilized in the synthesis of more complex antioxidants and stabilizers for plastics, rubbers, petroleum products, and pharmaceuticals to prevent oxidative degradation.[1] Given its widespread use, the development of robust and reliable analytical methods for the detection and quantification of ADBP is paramount for quality control, stability testing, and safety assessment in diverse matrices.

This comprehensive guide provides detailed application notes and protocols for the analysis of ADBP, designed for researchers, scientists, and professionals in drug development and materials science. The methodologies presented are grounded in established analytical principles and are structured to ensure scientific integrity and reproducibility.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₁₄H₂₃NO--INVALID-LINK--[2]
Molecular Weight 221.34 g/mol --INVALID-LINK--[2]
IUPAC Name This compound--INVALID-LINK--[2]
CAS Number 950-58-3--INVALID-LINK--[3]

SECTION 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds due to its high resolution, sensitivity, and versatility. For ADBP, a reversed-phase HPLC method with UV detection is proposed, leveraging the aromatic nature of the molecule which imparts a strong UV chromophore.

Principle of the Method

The proposed method utilizes a C18 reversed-phase column, where the nonpolar stationary phase interacts with the hydrophobic tert-butyl groups of ADBP. A polar mobile phase, typically a mixture of acetonitrile and water with an acidic modifier, is used to elute the analyte. The acidic modifier, such as phosphoric or formic acid, is crucial for suppressing the ionization of the phenolic hydroxyl group and the amino group, leading to a single, sharp chromatographic peak and improved retention. Detection is achieved by monitoring the UV absorbance at a wavelength where ADBP exhibits maximum absorbance (λmax). For the parent compound, 4-aminophenol, absorbance maxima are observed at 194 nm, 218 nm, and 272 nm.[4] A preliminary scan of an ADBP standard is recommended to determine its specific λmax.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Polymer, Biological Fluid) Extraction Solvent Extraction (e.g., DCM for polymers, LLE for fluids) Sample->Extraction Cleanup Filtration (0.45 µm PTFE filter) Extraction->Cleanup HPLC HPLC System (Isocratic Pump, Autosampler, UV Detector) Cleanup->HPLC Inject Column C18 Column (e.g., 250 x 4.6 mm, 5 µm) HPLC->Column Detection UV Detection (at λmax) Column->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Quantification (External Standard Calibration) Chromatogram->Quantification

Caption: Workflow for the HPLC-UV analysis of ADBP.

Detailed Protocol for HPLC-UV Analysis of ADBP

1. Reagents and Materials

  • This compound (ADBP) reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid or Formic acid (analytical grade)

  • Syringe filters (0.45 µm PTFE)

2. Instrumentation

  • HPLC system with an isocratic or gradient pump, autosampler, column oven, and UV-Vis or Photo Diode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of ADBP reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the mobile phase.

4. Sample Preparation

  • For Polymer Matrices:

    • Weigh approximately 1 g of the polymer sample into a glass vial.

    • Add 10 mL of a suitable solvent such as dichloromethane (DCM) to dissolve the polymer.

    • Precipitate the polymer by adding 20 mL of an anti-solvent like methanol, which will keep the more polar ADBP in solution.

    • Centrifuge the mixture and collect the supernatant.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase.

    • Filter through a 0.45 µm PTFE syringe filter before injection.

  • For Biological Fluids (e.g., Plasma, Urine):

    • To 1 mL of the biological sample, add 3 mL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

    • Filter through a 0.45 µm PTFE syringe filter prior to injection.

5. Chromatographic Conditions

ParameterRecommended ConditionJustification
Mobile Phase Acetonitrile : Water (70:30, v/v) with 0.1% Phosphoric AcidProvides good retention and peak shape for phenolic compounds.[5]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLA typical volume for analytical HPLC.
Detection Wavelength Determine λmax (scan 200-400 nm); monitor around 270-280 nm as a starting point.Based on the UV spectrum of similar aminophenols.[4]

6. Method Validation The method should be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 80 - 120%
Precision (%RSD) ≤ 15%
LOD & LOQ To be determined experimentally. Expected in the ng/mL range.

SECTION 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, making it an excellent confirmatory technique for ADBP analysis. Due to the polar nature of the amino and hydroxyl groups, derivatization is necessary to improve volatility and chromatographic performance.

Principle of the Method

The protocol involves a derivatization step where the active hydrogens on the amino and hydroxyl groups of ADBP are replaced with nonpolar protecting groups. Silylation using a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is recommended as it forms stable tert-butyldimethylsilyl (TBDMS) derivatives.[3] The derivatized analyte is then introduced into the GC, where it is vaporized and separated on a nonpolar capillary column (e.g., DB-5ms). The separated components enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), and the resulting fragments are detected. Quantification can be performed in either full scan mode or, for higher sensitivity, in selected ion monitoring (SIM) mode, targeting characteristic ions of the derivatized ADBP.

Predicted Mass Fragmentation of ADBP
  • Molecular Ion (M⁺): m/z 221

  • Loss of a methyl group (-CH₃): m/z 206 (a common fragmentation for tert-butyl groups)

  • Loss of a tert-butyl group (-C₄H₉): m/z 164

For the TBDMS derivative, the mass spectrum will be more complex, with characteristic ions resulting from the fragmentation of the silyl group.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extract (from Section 1.4) Drying Evaporation to Dryness (under Nitrogen) Sample->Drying Derivatization Silylation (e.g., with MTBSTFA) Drying->Derivatization GCMS GC-MS System (Split/Splitless Injector, MS Detector) Derivatization->GCMS Inject Column DB-5ms Capillary Column (e.g., 30 m x 0.25 mm x 0.25 µm) GCMS->Column Detection Mass Spectrometry (EI, Full Scan or SIM) Column->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Identification TIC->Spectrum Quantification Quantification (Internal/External Standard) Spectrum->Quantification

Caption: Workflow for the GC-MS analysis of ADBP.

Detailed Protocol for GC-MS Analysis of ADBP

1. Reagents and Materials

  • ADBP reference standard (>98% purity)

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)

  • Acetonitrile (anhydrous)

  • Pyridine (anhydrous)

  • Internal Standard (IS), e.g., deuterated analog or a structurally similar compound not present in the sample.

2. Instrumentation

  • Gas chromatograph with a split/splitless injector and a mass selective detector.

  • Fused silica capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness).

3. Preparation of Standards and Samples

  • Prepare stock and working standard solutions of ADBP and the internal standard in a suitable solvent like acetonitrile.

  • Aliquots of the standards and sample extracts (prepared as in the HPLC section and evaporated to dryness) are placed in autosampler vials.

4. Derivatization Procedure

  • To the dried residue of the standard or sample in a vial, add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA.

  • Seal the vial tightly.

  • Heat the vial at 70 °C for 1 hour in a heating block or oven.

  • Allow the vial to cool to room temperature before injection.

5. GC-MS Conditions

ParameterRecommended ConditionJustification
Injector Temperature 280 °CEnsures complete volatilization of the derivatized analyte.
Injection Mode Splitless (1 µL)For trace-level analysis.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert and provides good chromatographic efficiency.
Oven Program Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.To achieve good separation from matrix components.[2]
Transfer Line Temp. 290 °CPrevents condensation of the analyte.
Ion Source Temp. 230 °CStandard condition for EI.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns.
Acquisition Mode Full Scan (m/z 50-550) for method development; SIM for quantification.Full scan allows for identification; SIM provides higher sensitivity.

6. Data Analysis and Quantification

  • Identify the ADBP derivative peak based on its retention time and mass spectrum.

  • For quantification, construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Conclusion and Further Considerations

The HPLC-UV and GC-MS methods detailed in this guide provide robust and reliable frameworks for the detection and quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the available instrumentation. For routine quality control, the HPLC-UV method is often sufficient and more cost-effective. For confirmatory analysis, trace-level detection, and analysis in complex matrices, the specificity of the GC-MS method is superior.

It is imperative that any implemented method undergoes a thorough in-house validation to demonstrate its suitability for the intended purpose. This includes establishing performance characteristics with the specific matrices of interest. Furthermore, for novel or complex matrices, optimization of the sample preparation step is critical to ensure efficient extraction and removal of interfering substances.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Amino-2,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Amino-2,6-di-tert-butylphenol

This compound is a sterically hindered phenolic compound of significant interest in the fields of medicinal chemistry and materials science. Its structural architecture, featuring a reactive amino group and bulky tert-butyl groups flanking a hydroxyl functionality, imparts unique antioxidant and chemical properties. This makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and industrial antioxidants used to stabilize polymers and oils.[1] The strategic placement of the tert-butyl groups provides steric protection to the phenol and amino moieties, influencing their reactivity and preventing unwanted side reactions, a crucial aspect in multi-step organic synthesis.

This document provides a comprehensive, field-proven guide for the laboratory-scale synthesis of this compound. The presented protocol is designed for high yield and purity, emphasizing safety, efficiency, and a thorough understanding of the underlying chemical principles. We will delve into a robust two-step synthetic pathway, starting from the readily available 2,6-di-tert-butylphenol. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented method for the preparation of this versatile chemical building block.

Scientific Foundation: A Tale of Two Steps - Nitrosation and Reduction

The synthesis of this compound from 2,6-di-tert-butylphenol is most efficiently achieved through a two-step process: electrophilic nitrosation at the para-position, followed by the reduction of the resulting nitroso group to an amino group. This approach circumvents the harsh conditions and potential for over-reaction associated with direct nitration using strong nitric acid.[1]

Step 1: The Mechanism of Electrophilic Nitrosation

The first step involves the selective introduction of a nitroso (-NO) group at the 4-position of the 2,6-di-tert-butylphenol ring. This reaction is an example of an electrophilic aromatic substitution. The hydroxyl group of the phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. Due to the significant steric hindrance from the two tert-butyl groups at the ortho positions, the incoming electrophile is almost exclusively directed to the para position.

The electrophile in this reaction is the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as sulfuric acid (H₂SO₄). The mechanism proceeds as follows:

  • Formation of the Nitrosonium Ion: The acid protonates the nitrite ion, which then loses a molecule of water to form the highly electrophilic nitrosonium ion.

  • Electrophilic Attack: The electron-rich aromatic ring of the phenol attacks the nitrosonium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).

  • Rearomatization: A base (such as water or the bisulfate ion) removes a proton from the carbon bearing the nitroso group, restoring the aromaticity of the ring and yielding the 4-nitroso-2,6-di-tert-butylphenol intermediate.

This method is highly efficient, often proceeding to near-quantitative conversion under mild conditions.[2]

Step 2: The Reduction of the Nitroso Group

The second step is the reduction of the 4-nitroso intermediate to the desired 4-amino product. Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an effective and selective reducing agent for this transformation. The reduction of nitroso compounds by sodium dithionite is believed to occur via a single-electron transfer mechanism. In an aqueous or semi-aqueous environment, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. This radical transfers electrons to the nitroso group in a stepwise manner, leading to the formation of the corresponding amine. This method is favored for its mild conditions and high chemoselectivity, avoiding the use of heavy metal catalysts.

Safety First: A Comprehensive Hazard Analysis

Before commencing any experimental work, it is imperative to conduct a thorough risk assessment and adhere to all institutional safety protocols. The following table summarizes the key hazards associated with the chemicals used in this synthesis.

ChemicalCAS NumberHazardsRecommended Precautions
2,6-Di-tert-butylphenol 128-39-2Skin and eye irritant. Toxic to aquatic life.[3][4]Wear safety glasses, lab coat, and nitrile gloves. Avoid inhalation of dust.
Sulfuric Acid (conc.) 7664-93-9Severe skin and eye burns. Corrosive.Wear safety glasses, face shield, lab coat, and acid-resistant gloves. Work in a fume hood.
Sodium Nitrite 7632-00-0Oxidizer. Toxic if swallowed. Eye irritant.Keep away from combustible materials. Wear safety glasses, lab coat, and nitrile gloves.
4-Nitroso-2,6-di-tert-butylphenol 955-09-9(Data for 2,6-Di-tert-butyl-4-nitrophenol as a proxy) Toxic if swallowed, causes serious eye irritation.[5]Handle as a toxic substance. Wear safety glasses, lab coat, and nitrile gloves. Avoid creating dust.
Sodium Dithionite 7775-14-6Self-heating; may catch fire. Harmful if swallowed. Contact with acids liberates toxic gas.[6][7][8][9][10]Store in a cool, dry place away from water and acids. Wear safety glasses, lab coat, and nitrile gloves.
Ethanol 64-17-5Flammable liquid and vapor.Keep away from heat and open flames. Work in a well-ventilated area.
Sodium Hydroxide 1310-73-2Causes severe skin burns and eye damage.Wear safety glasses, face shield, lab coat, and appropriate gloves.

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from a high-yield procedure and is designed for the synthesis of approximately 5 grams of this compound.[2]

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMoles
2,6-Di-tert-butylphenol206.335.20 g0.025
Ethanol (95%)46.0750 mL-
Sulfuric Acid (98%)98.081.35 mL0.025
Sodium Nitrite69.003.50 g0.050
Sodium Dithionite (85% tech.)174.11~10 g~0.05
Sodium Hydroxide40.001.5 g0.0375
Deionized Water18.02As needed-
Dichloromethane84.93As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Saturated Sodium Chloride Solution (Brine)-As needed-
Anhydrous Sodium Sulfate142.04As needed-
Hexanes-As needed-
Step 1: Synthesis of 4-Nitroso-2,6-di-tert-butylphenol

Nitrosation_Workflow

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.20 g (0.025 mol) of 2,6-di-tert-butylphenol in 40 mL of 95% ethanol.

  • Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

  • Slowly and carefully add 1.35 mL (0.025 mol) of concentrated sulfuric acid to the cooled solution.

  • In a separate beaker, dissolve 3.50 g (0.050 mol) of sodium nitrite in 10 mL of deionized water.

  • Add the sodium nitrite solution dropwise to the stirred reaction mixture over a period of 1.5 hours, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add 100 mL of cold deionized water to the reaction mixture to precipitate the product.

  • Collect the resulting yellow solid by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with deionized water (3 x 50 mL) to remove any residual acid and salts.

  • Dry the yellow solid, 4-nitroso-2,6-di-tert-butylphenol, under vacuum. The expected yield is approximately 99%.[2]

Step 2: Reduction of 4-Nitroso-2,6-di-tert-butylphenol to this compound

Reduction_Workflow

  • In a 250 mL round-bottom flask, suspend the dried 4-nitroso-2,6-di-tert-butylphenol (approximately 0.025 mol) in 50 mL of ethanol.

  • Add a solution of 1.5 g (0.0375 mol) of sodium hydroxide in 15 mL of water to the suspension.

  • Gently heat the mixture to 40-50 °C with stirring.

  • In portions, carefully add approximately 10 g (roughly 0.05 mol) of 85% technical grade sodium dithionite to the reaction mixture. An exothermic reaction may be observed.

  • Continue stirring at 40-50 °C for 1.5 hours. The disappearance of the yellow color is indicative of the reaction's progression. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Transfer the remaining mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with a saturated sodium chloride solution (brine) (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purify the crude product by recrystallization from hexanes to afford this compound as a white to off-white crystalline solid. A melting point of 105-108 °C is expected.[11] The overall yield for the two steps is reported to be as high as 99%.[1]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₁₄H₂₃NO
Molecular Weight 221.34 g/mol [12]
Appearance White to off-white crystalline solid
Melting Point 105-108 °C[11]

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃):

    • δ ~1.4 (s, 18H, -C(CH₃)₃)

    • δ ~3.4 (br s, 2H, -NH₂)

    • δ ~4.5 (br s, 1H, -OH)

    • δ ~6.8 (s, 2H, Ar-H)

  • ¹³C NMR (CDCl₃):

    • δ ~30 (-C(CH₃)₃)

    • δ ~34 (-C(CH₃)₃)

    • δ ~115 (Ar-C)

    • δ ~136 (Ar-C)

    • δ ~140 (Ar-C)

    • δ ~145 (Ar-C)

  • FTIR (KBr, cm⁻¹):

    • ~3600-3200 (O-H and N-H stretching)

    • ~3000-2800 (C-H stretching)

    • ~1600 (N-H bending and C=C stretching)

    • ~1200 (C-O stretching)

  • Mass Spectrometry (EI):

    • m/z 221 (M⁺)

    • m/z 206 ([M-CH₃]⁺)

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction. Loss of product during work-up.Ensure the reaction goes to completion by TLC. Be careful during filtration and washing steps.
Dark-colored product Impurities from side reactions. Air oxidation of the final product.Ensure the reduction in Step 2 is complete. Purify the final product carefully by recrystallization. Store the final product under an inert atmosphere.
Incomplete reduction in Step 2 Insufficient reducing agent. Deactivated sodium dithionite.Use a fresh batch of sodium dithionite. Add a slight excess of the reducing agent and monitor by TLC.

Conclusion

The two-step synthesis of this compound via nitrosation and subsequent reduction is a highly efficient and reliable method for laboratory-scale preparation. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can obtain this valuable synthetic intermediate in high yield and purity. The mechanistic insights provided should empower scientists to adapt and optimize this procedure for their specific research needs.

References

Application Note: 4-Amino-2,6-di-tert-butylphenol as a Versatile Precursor for the Synthesis of Novel Hindered Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative to Control Oxidation

Oxidative degradation is a pervasive challenge that compromises the integrity, performance, and lifespan of a vast array of organic materials, from industrial polymers and lubricants to biological macromolecules.[1] This process, initiated by factors like heat, light, and atmospheric oxygen, proceeds via a free-radical chain reaction, leading to undesirable changes such as discoloration, loss of mechanical properties in plastics, and reduced elasticity in rubber.[1][2] In biological systems, unchecked oxidative stress is implicated in numerous pathological conditions.[3]

Hindered phenolic antioxidants represent a critical class of stabilizers designed to interrupt this destructive cycle. Their unique molecular architecture allows them to effectively neutralize free radicals, thereby protecting materials and providing stability.[1][2] This guide focuses on 4-Amino-2,6-di-tert-butylphenol, a key intermediate whose strategic functionalization opens pathways to a new generation of high-performance antioxidants.

The Mechanism of Hindered Phenolic Antioxidants

The efficacy of a hindered phenolic antioxidant hinges on its ability to donate a hydrogen atom from its hydroxyl (-OH) group to a highly reactive peroxy radical (ROO•). This action neutralizes the radical, halting the propagation of the oxidation chain reaction.[4] The resulting phenolic radical is significantly stabilized by two key features:

  • Steric Hindrance: Bulky tert-butyl groups at the ortho positions (2 and 6) of the phenol ring physically shield the radical, preventing it from participating in unwanted side reactions.[5]

  • Resonance Delocalization: The unpaired electron on the oxygen atom is delocalized across the aromatic ring, further enhancing its stability and reducing its reactivity.[3][4]

This combination of features makes the antioxidant an efficient "radical scavenger" that terminates the oxidation process.[4][5]

Figure 1: Mechanism of radical scavenging by a hindered phenolic antioxidant.

The Precursor: Properties and Synthesis of this compound

This compound (CAS No. 950-58-3) is a highly valuable precursor molecule.[6] Its structure combines the essential hindered phenol moiety for antioxidant activity with a reactive primary amine (-NH₂) group at the para-position. This amino group serves as a versatile chemical handle, allowing for the covalent linkage of the antioxidant core to other functional molecules or polymer backbones, thereby creating more complex and specialized antioxidant systems.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₄H₂₃NO[7]
Molecular Weight221.34 g/mol [7]
AppearanceSolid[8]
Melting Point103-107 °C[8]
Boiling Point309.3 °C (Predicted)[8]
Protocol 1: Synthesis of this compound

The synthesis of this compound typically starts from the readily available 2,6-di-tert-butylphenol. A common and efficient route involves an initial nitrosation at the para-position, followed by a reduction of the nitroso group to a primary amine.[9][10] This two-step process avoids the harsh conditions and byproducts associated with direct nitration.[9]

Synthesis_Workflow_1 cluster_synthesis Synthesis of this compound start Start: 2,6-di-tert-butylphenol nitrosation Step 1: Nitrosation Reagents: NaNO₂, H₂SO₄ Solvent: Ethanol start->nitrosation nitroso_intermediate Intermediate: 4-Nitroso-2,6-di-tert-butylphenol nitrosation->nitroso_intermediate reduction Step 2: Reduction Reagent: Sodium Hydrosulfite (Na₂S₂O₄) Solvent: Aqueous NaOH nitroso_intermediate->reduction product Product: This compound reduction->product purification Purification Filtration, Washing, Drying product->purification final_product Final Product purification->final_product

Figure 2: Workflow for the synthesis of this compound.

Experimental Protocol:

  • Part A: Synthesis of 4-Nitroso-2,6-di-tert-butylphenol [10]

    • Dissolve 2,6-di-tert-butylphenol (e.g., 25.0 mmol) in 95% industrial ethanol in a round-bottom flask under a nitrogen atmosphere with stirring.

    • At room temperature, slowly add sulfuric acid (25.0 mmol) dropwise.

    • After the addition of acid, slowly add an aqueous solution of sodium nitrite (50.0 mmol) dropwise over 1.5 hours, maintaining the temperature below 30 °C.

    • Allow the reaction to stir for an additional 30 minutes. Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by pouring the mixture into water.

    • Collect the resulting yellow solid by vacuum filtration, wash thoroughly with water, and dry to yield 4-nitroso-2,6-di-tert-butylphenol.

  • Part B: Reduction to this compound [11]

    • Dissolve the 4-nitroso-2,6-di-tert-butylphenol intermediate (e.g., 17.6 g) in a solution of 5N sodium hydroxide and water.

    • With vigorous stirring, add a solution of sodium hydrosulfite (sodium dithionite, Na₂S₂O₄) in water portion-wise over 30 minutes. An exothermic reaction will occur.

    • Continue stirring for an additional 2.5 hours after the addition is complete.

    • Collect the solid product by vacuum filtration.

    • Wash the product cake extensively with water to remove inorganic salts.

    • Dry the final product in a vacuum desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaCl₂) to yield this compound.

Protocol 2: Synthesis of a Novel Antioxidant via Amide Coupling

The amino group of this compound is an excellent nucleophile, readily reacting with acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form stable amide bonds. This allows for the synthesis of a diverse library of antioxidant derivatives with tailored properties, such as increased molecular weight (for lower volatility) or improved solubility in specific polymer matrices. This protocol details the synthesis of a novel antioxidant by reacting the precursor with an acyl chloride.

Reaction_Scheme Precursor This compound Product Novel Amide-Linked Antioxidant Precursor->Product  + AcylChloride R-COCl (Acyl Chloride) AcylChloride->Product Base (e.g., Triethylamine) Solvent (e.g., CH₂Cl₂) Room Temperature

Figure 3: General reaction scheme for amide coupling.

Materials and Reagents:

  • This compound

  • Acyl chloride of choice (e.g., 3,5-di-tert-butyl-4-hydroxybenzoyl chloride for a multi-phenol antioxidant)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine (as an acid scavenger)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware, magnetic stirrer, and TLC supplies

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature. The base is crucial for neutralizing the HCl byproduct generated during the reaction.

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress by TLC, observing the consumption of the starting amine.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (to remove excess base), saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane to isolate the pure product.

    • Combine the pure fractions (as identified by TLC) and remove the solvent to yield the final amide-linked antioxidant.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[12]

Protocol 3: Evaluation of Antioxidant Efficacy via DPPH Assay

To validate the function of the newly synthesized antioxidant, a quantitative assessment of its radical-scavenging ability is essential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method for this purpose.[3] DPPH is a stable free radical with a deep violet color. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, DPPH-H, causing the color to fade to yellow. The degree of discoloration is proportional to the antioxidant's scavenging capacity.

Procedure:

  • Prepare Stock Solutions: Prepare a stock solution of the synthesized antioxidant and a reference standard (e.g., BHT or Trolox) in methanol or ethanol at a concentration of 1 mg/mL.

  • Prepare DPPH Solution: Prepare a ~60 µM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Assay Protocol:

    • Prepare a series of dilutions of the antioxidant stock solution.

    • In a 96-well plate or cuvettes, add 100 µL of each antioxidant dilution.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of the solvent (methanol) instead of the antioxidant solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC₅₀ Determination: Plot the % Inhibition against the antioxidant concentration. The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined from this curve. A lower IC₅₀ value indicates higher antioxidant activity.

Expected Results

The synthesized derivatives are expected to show significant antioxidant activity. By linking multiple hindered phenol units through amide bonds, the resulting molecules can have higher molecular weights and potentially synergistic effects, leading to improved performance compared to simple, monofunctional antioxidants like BHT.[13]

CompoundMolecular Weight ( g/mol )Predicted VolatilityAntioxidant Activity (IC₅₀)
BHT (Reference)220.35HighModerate
Antioxidant 1076 (Reference)530.87LowHigh
Amide-linked Dimer (Synthesized)>400LowExpected to be High

Applications and Future Perspectives

Derivatives of this compound are primarily used as high-performance antioxidants in the polymer and plastics industry.[1][5] Their ability to be chemically modified allows for:

  • Reduced Migration: Higher molecular weight derivatives are less volatile and less likely to migrate out of the polymer matrix, providing longer-term stability, especially at elevated temperatures.[13]

  • Enhanced Compatibility: The chemical nature of the substituent attached to the amino group can be tailored to improve solubility and compatibility with specific polymers like polyolefins, PVC, and engineering plastics.[4]

  • Multifunctional Additives: The amino group can be used to attach other functional moieties, such as UV absorbers, creating single-molecule additives that provide both thermo-oxidative and UV protection.[12]

Beyond industrial applications, there is growing interest in the biological activities of hindered phenols. Their antioxidant properties make them candidates for investigation in therapeutic areas related to oxidative stress, including anti-inflammatory and neuroprotective applications.[3][14] The ability to use this compound as a scaffold for creating new chemical entities is of significant interest to drug development professionals.

References

Handling and storage procedures for 4-Amino-2,6-DI-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Safe Handling and Storage of 4-Amino-2,6-DI-tert-butylphenol

Introduction: Understanding this compound

This compound (CAS No. 950-58-3) is a sterically hindered aminophenol derivative. The bulky tert-butyl groups flanking the phenolic hydroxyl and the amino group at the para position bestow unique chemical properties, making it a valuable intermediate and building block in organic synthesis. Its structure suggests potential utility as an antioxidant or stabilizer, analogous to related hindered phenols like BHT (Butylated hydroxytoluene), where the bulky groups protect the reactive functional groups from participating in unwanted side reactions.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the appropriate procedures for handling, storing, and disposing of this compound. Adherence to these protocols is critical for ensuring personnel safety, maintaining sample integrity, and complying with regulatory standards. The procedures outlined are based on a synthesis of available safety data for the compound and structurally related phenols and anilines.

Section 1: Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of a robust safety protocol. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate storage and handling measures.

PropertyValueSource
CAS Number 950-58-3[1][2]
Molecular Formula C₁₄H₂₃NO[1][3]
Molecular Weight 221.34 g/mol [1][3]
Appearance Solid (form may vary)[4]
Hydrogen Bond Donor Count 2[1][3]
Hydrogen Bond Acceptor Count 2[1][3]
Topological Polar Surface Area 46.2 Ų[3]

Scientist's Note (Causality): The presence of both hydrogen bond donor (amine and hydroxyl groups) and acceptor (nitrogen and oxygen atoms) sites suggests the potential for intermolecular interactions, influencing its melting point and solubility. The large non-polar surface area from the tert-butyl groups will significantly impact its solubility in organic solvents versus aqueous media.

Section 2: Hazard Identification and Risk Assessment

While specific, comprehensive toxicological data for this compound is limited in readily available literature, a risk assessment can be constructed based on the known hazards of its core functional groups: substituted phenols and anilines. Structurally similar compounds, such as 2-amino-4,6-di-tert-butylphenol, are classified as harmful if swallowed, harmful in contact with skin, and causing skin and eye irritation[5]. Therefore, a conservative approach assuming similar hazards is warranted.

Anticipated GHS Hazard Classifications (based on structural analogs):

Hazard ClassCategoryStatement
Acute Toxicity, Oral WarningHarmful if swallowed[5]
Acute Toxicity, Dermal WarningHarmful in contact with skin[5]
Skin Corrosion/Irritation WarningCauses skin irritation[5][6][7]
Serious Eye Damage/Irritation WarningCauses serious eye irritation[5][6]
Aquatic Hazard, Long-Term WarningVery toxic to aquatic life with long lasting effects[6]

Scientist's Note (Expertise): Phenolic compounds can be corrosive and are often readily absorbed through the skin, potentially leading to systemic toxicity[8][9]. The aniline functional group is associated with methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced. Therefore, preventing skin contact and inhalation is of paramount importance. The high toxicity to aquatic life is a common feature of many substituted phenols and necessitates stringent disposal protocols to prevent environmental release[6][10].

Section 3: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks of exposure. The selection of PPE must be tailored to the specific procedure being performed.

Minimum PPE Requirements:

  • Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for tears or holes before use. For prolonged contact or when handling larger quantities, consider double-gloving.

  • Eye Protection: Chemical safety goggles are required at all times. If there is a significant splash risk, a full face shield should be worn in addition to goggles[11].

  • Body Protection: A fully buttoned, long-sleeved laboratory coat.

  • Footwear: Closed-toe shoes must be worn in the laboratory.

The following workflow provides a logical decision-making process for PPE selection.

PPE_Selection cluster_0 PPE Selection Workflow for this compound start Start: Assess Task task What is the scale and physical form? start->task weighing Weighing Solid (<10g) task->weighing Small Scale Solid bulk_handling Bulk Handling / Dissolving task->bulk_handling Solution or >10g Solid ppe_weighing Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles weighing->ppe_weighing ppe_bulk Enhanced PPE: - Double Nitrile/Neoprene Gloves - Lab Coat - Chemical Goggles - Face Shield bulk_handling->ppe_bulk ventilation_check Is the task performed in a certified chemical fume hood? ppe_weighing->ventilation_check ppe_bulk->ventilation_check no_hood STOP! Relocate task to a certified fume hood. ventilation_check->no_hood No proceed Proceed with Caution ventilation_check->proceed Yes

Caption: PPE selection workflow based on the task's scale and potential exposure.

Section 4: Standard Operating Procedure (SOP) for Handling

This protocol covers the standard laboratory procedure for weighing and preparing a solution of this compound.

Objective: To safely handle the solid compound and prepare a stock solution.

Materials:

  • This compound solid

  • Appropriate solvent

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask with stopper

  • Beaker

  • Magnetic stir bar and stir plate (optional)

  • Required PPE (see Section 3)

Procedure:

  • Preparation:

    • Don all required PPE as determined by your risk assessment.

    • Ensure a certified chemical fume hood is operational. All handling of the solid compound must be performed within the fume hood to minimize inhalation risk[12].

    • Designate a specific area within the fume hood for the handling procedure.

    • Gather all necessary equipment and materials.

  • Weighing the Compound:

    • Place a clean weighing boat on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound from the stock bottle to the weighing boat using a clean spatula.

    • AVOID generating dust. If the material is a fine powder, handle it with slow, deliberate movements[8].

    • Record the exact weight.

    • Securely close the main stock bottle immediately after dispensing.

  • Preparing the Solution:

    • Place the volumetric flask in a secondary container (e.g., a beaker) inside the fume hood.

    • Carefully transfer the weighed solid into the volumetric flask. A powder funnel may be used to prevent spillage.

    • Add a small amount of the chosen solvent to the flask, enough to dissolve the solid. Swirl gently or use a magnetic stir bar.

    • Once the solid is fully dissolved, continue to add the solvent up to the calibration mark on the flask.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Cleanup:

    • Wipe the spatula and any contaminated surfaces with a solvent-dampened cloth.

    • Dispose of the weighing boat, gloves, and cleaning materials as hazardous waste (see Section 7).

    • Wash hands thoroughly with soap and water after removing gloves[7].

Scientist's Note (Trustworthiness): This protocol is designed as a self-validating system. Performing all manipulations within a fume hood contains any generated dust or vapors. Using secondary containment for the flask during solution preparation minimizes the impact of a potential spill. Immediate and proper cleanup prevents cross-contamination and unintentional exposure.

Section 5: Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's stability and preventing hazardous reactions.

Storage Conditions:

  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight.

  • Container: Keep the container tightly closed[2].

  • Atmosphere: For long-term storage and to prevent oxidation, storing under an inert atmosphere (e.g., Argon or Nitrogen) is recommended[2][4].

Incompatible Materials: The reactivity of this compound can be inferred from the general reactivity of phenols[13]. Avoid contact with the following:

Incompatible ClassRationale and Potential Hazard
Strong Oxidizing Agents Can lead to a vigorous or explosive reaction. Ignition may result[8].
Strong Bases Phenols react as weak acids; an acid-base reaction will generate heat[13].
Acid Anhydrides & Acid Chlorides Can undergo acylation reactions, which may be exothermic[8][14].
Certain Metals Phenols can react with metals like steel, brass, and copper[8][14].

Section 6: Emergency Procedures

Immediate and correct response to an emergency is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[7]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[6][7]. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[15].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[7].

Spill Response Protocol:

The following workflow outlines the appropriate response to a spill.

Spill_Response cluster_1 Emergency Spill Response Workflow start Spill Detected alert Alert personnel in the immediate area. Isolate the spill. start->alert assess Assess Spill Size alert->assess small_spill Small Spill (<5g solid or <100mL dilute solution) assess->small_spill Minor large_spill Large Spill (>5g solid or >100mL solution) assess->large_spill Major absorb Cover with an inert absorbent material (e.g., vermiculite, sand). small_spill->absorb evacuate Evacuate the laboratory. Contact institutional EHS. large_spill->evacuate collect Carefully sweep or scoop material into a labeled hazardous waste container. absorb->collect decontaminate Decontaminate the area with a suitable solvent and wash with soap and water. collect->decontaminate report Report the incident to supervisor. decontaminate->report evacuate->report

Caption: Decision workflow for responding to a chemical spill.

Section 7: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Containers: Collect all solid waste (e.g., contaminated gloves, weighing boats, absorbent material) and liquid waste in separate, clearly labeled, and sealable hazardous waste containers.

  • Labeling: The waste container label must include the full chemical name, "Hazardous Waste," and the associated hazards (e.g., "Toxic," "Irritant").

  • Disposal: Arrange for pickup and disposal through your institution's EHS office. Do not pour any amount of this chemical, in solid or solution form, down the drain, as it is very toxic to aquatic life[6].

Section 8: References

  • Guidechem. This compound 950-58-3 wiki. --INVALID-LINK--

  • PubChem. This compound | C14H23NO | CID 314220. --INVALID-LINK--

  • CPAChem. Safety data sheet. --INVALID-LINK--

  • Fisher Scientific. SAFETY DATA SHEET. --INVALID-LINK--

  • Fisher Scientific. SAFETY DATA SHEET - 2-Amino-4-tert-butylphenol. --INVALID-LINK--

  • BLDpharm. 950-58-3|this compound. --INVALID-LINK--

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for TDI Users. --INVALID-LINK--

  • PubChem. 2-Amino-4,6-di-tert-butylphenol | C14H23NO | CID 324555. --INVALID-LINK--

  • Sigma-Aldrich. 2-Amino-4,6-di-tert-butylphenol | 1643-39-6. --INVALID-LINK--

  • Spectrum Chemical. SAFETY DATA SHEET - 4-TERT-BUTYLPHENOL. --INVALID-LINK--

  • Sigma-Aldrich. SAFETY DATA SHEET. --INVALID-LINK--

  • Santa Cruz Biotechnology. 2,6-Di-tert-butylphenol Safety Data Sheet. --INVALID-LINK--

  • Ataman Kimya. 2,6-DI-TERT-BUTYL-4-METHYLPHENOL. --INVALID-LINK--

  • New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet. --INVALID-LINK--

  • NOAA. 2,6-DI-TERT-BUTYLPHENOL - CAMEO Chemicals. --INVALID-LINK--

  • INCHEM. ICSC 1611 - 2,6-DI-TERT-BUTYLPHENOL. --INVALID-LINK--

References

Application Notes & Protocols: The Use of 4-Amino-2,6-di-tert-butylphenol as a Chain-Terminating Antioxidant

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Hindered Phenolic Antioxidant

Oxidative degradation is a critical concern across numerous fields, from materials science to pharmaceuticals, leading to the deterioration of product quality, efficacy, and safety. Chain-terminating antioxidants are indispensable tools in combating these processes. This document provides a comprehensive guide to the application of 4-Amino-2,6-di-tert-butylphenol, a potent hindered phenolic antioxidant.

This compound belongs to a class of antioxidants prized for their ability to intercept and neutralize free radicals, thereby terminating the propagation phase of autoxidation. Its unique structure, featuring bulky tert-butyl groups flanking a phenolic hydroxyl group and an amino functional group at the para-position, confers distinct steric and electronic properties.[1] These characteristics are central to its high efficacy and stability, making it a valuable compound for researchers aiming to prevent oxidative damage in various matrices. This guide will delve into its mechanism of action, provide detailed protocols for evaluating its antioxidant capacity, and outline its potential applications and safe handling procedures.

Compound Profile: Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in experimental design.

PropertyValueSource
IUPAC Name This compound[2]
Synonyms 2,6-di-tert-butyl-4-aminophenol[2]
CAS Number 950-58-3[3]
Molecular Formula C₁₄H₂₃NO[2][3]
Molecular Weight 221.34 g/mol [2][3]
Appearance Off-white to yellow solid[4]
Melting Point 103-107 °C[5]
Boiling Point 309.3±42.0 °C (Predicted)[5]
Topological Polar Surface Area 46.3 Ų[2]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 2[3]

The Science of Interruption: Mechanism of Action

The efficacy of this compound as an antioxidant stems from its role as a chain-breaking hydrogen atom donor. Autoxidation is a radical chain reaction involving initiation, propagation, and termination steps. During propagation, peroxyl radicals (ROO•) abstract hydrogen atoms from the substrate (RH), generating new radicals and perpetuating the oxidative cascade.[6][7]

This compound intervenes by donating the hydrogen atom from its phenolic hydroxyl (-OH) group to a peroxyl radical much faster than the substrate can.[8] This action neutralizes the aggressive radical and terminates the chain reaction.

The key to its effectiveness lies in the stability of the resulting phenoxyl radical. The two bulky tert-butyl groups at the ortho positions provide significant steric hindrance, which shields the radical center and prevents it from initiating new oxidation chains. This structural feature ensures that the antioxidant itself does not become a pro-oxidant.

G cluster_propagation Oxidative Chain Propagation cluster_termination Chain Termination by ADBP ROO• ROO• RH Substrate (RH) ROO•->RH H• abstraction ROO•_term ROO• R• R• RH->R• ROO•_new ROO• R•->ROO•_new + O₂ ROOH Hydroperoxide (ROOH) ROO•_new->ROOH ADBP This compound (ArOH) ROOH_term Hydroperoxide (ROOH) ADBP->ROOH_term ADBP_rad Stable Phenoxyl Radical (ArO•) ROO•_term->ADBP H• donation ROOH_term->ADBP_rad Forms stable products

Caption: Mechanism of chain-terminating antioxidant action.

Fields of Application

The robust stabilizing properties of this compound make it a candidate for a variety of applications:

  • Polymer and Rubber Stabilization: It can be used to protect polymers and synthetic rubbers from thermal and oxidative degradation during processing and end-use, thereby extending their service life.[8][9]

  • Fuel and Lubricant Additive: As an antioxidant, it can prevent the formation of gums and sludge in fuels and lubricants, ensuring engine performance and longevity.[8]

  • Pharmaceutical and Cosmetic Formulations: Its ability to prevent the oxidation of sensitive active ingredients and excipients is valuable in drug development and personal care products.[9]

  • Intermediate for Synthesis: The compound serves as a versatile building block for creating more complex molecules, including novel antioxidants with tailored properties.[1][9]

Experimental Protocols: Quantifying Antioxidant Efficacy

To rigorously assess the chain-breaking activity of this compound, the inhibited autoxidation method is highly recommended.[6][7] This kinetic assay provides direct evidence of the ability to interfere with radical propagation. A complementary method, the DPPH assay, can offer a rapid screening of radical scavenging potential.

Protocol 1: Evaluation of Chain-Breaking Activity via Inhibited Autoxidation

This method measures the rate of oxygen consumption during the controlled autoxidation of a substrate in the presence and absence of the antioxidant.[10]

A. Principle: A radical initiator (e.g., AIBN) generates peroxyl radicals at a constant rate. In the absence of an antioxidant, the substrate oxidizes, consuming oxygen at a steady rate. The addition of a chain-breaking antioxidant introduces an induction period (τ) during which oxygen consumption is suppressed. The length of this period is proportional to the antioxidant's efficacy.

Caption: Workflow for the inhibited autoxidation experiment.

B. Materials and Reagents:

  • This compound (ADBP)

  • Oxidizable substrate (e.g., styrene, cumene, or a polyunsaturated lipid)

  • Solvent (e.g., chlorobenzene, acetonitrile)

  • Radical Initiator (e.g., 2,2′-azobis(2-methylpropionitrile) - AIBN)

  • Oxygen (high purity)

  • Reaction vessel with a pressure transducer or oxygen electrode

  • Thermostated water bath

C. Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of the substrate, AIBN, and ADBP in the chosen solvent at known concentrations.

  • Reaction Setup: Add the substrate solution and the ADBP solution to the reaction vessel. Seal the vessel.

  • Equilibration: Place the vessel in the thermostated water bath (e.g., 37°C) and allow it to equilibrate for 15-20 minutes while stirring. Saturate the solution with oxygen.

  • Initiation: Inject the AIBN solution into the vessel to initiate the reaction. This marks time zero.

  • Monitoring: Record the oxygen consumption over time using the pressure transducer or oxygen electrode.

  • Control Experiment: Repeat the experiment without the addition of ADBP to determine the uninhibited rate of oxidation (R_un).

  • Data Collection: Continue monitoring until the oxygen consumption rate returns to the uninhibited rate, marking the end of the induction period.

D. Data Analysis:

  • Plot the concentration of consumed oxygen versus time.

  • The induction period (τ) is the time intercept of the tangent to the curve after the inhibition period.

  • The stoichiometric factor (n) , which represents the number of peroxyl radicals trapped by each molecule of antioxidant, can be calculated using the formula:

    • n = (R_i * τ) / [ADBP]

    • Where R_i is the rate of initiation (can be determined separately) and [ADBP] is the initial concentration of the antioxidant.

Protocol 2: DPPH• Radical Scavenging Assay

This colorimetric assay is a rapid and widely used method for screening the radical scavenging activity of antioxidants.[11]

A. Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•) has a deep violet color with a maximum absorbance around 517 nm. When it reacts with a hydrogen-donating antioxidant like ADBP, it is reduced to the non-radical form DPPH-H, causing the color to fade. The degree of discoloration is proportional to the scavenging activity.

B. Materials and Reagents:

  • This compound (ADBP)

  • DPPH• (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • UV-Vis Spectrophotometer

  • 96-well microplate (optional)

C. Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of DPPH• in methanol (e.g., 0.1 mM). Prepare a series of dilutions of ADBP in methanol.

  • Reaction: In a test tube or microplate well, mix a fixed volume of the DPPH• solution with varying concentrations of the ADBP solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes) to allow the reaction to reach a steady state.[11]

  • Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH• (typically ~517 nm).

  • Control: Use methanol as a blank and a DPPH• solution without antioxidant as the control.

D. Data Analysis:

  • Calculate the percentage of DPPH• scavenging activity using the formula:

    • % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    • Where A_control is the absorbance of the DPPH• solution without the sample, and A_sample is the absorbance of the DPPH• solution with ADBP.

  • Plot the % Inhibition against the concentration of ADBP.

  • Determine the IC₅₀ value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH• radicals. A lower IC₅₀ value indicates higher antioxidant activity.

Analytical Characterization

Several analytical techniques can be employed for the identification and quantification of this compound in various samples:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is a primary method for quantifying the compound and its degradation products.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying and quantifying volatile derivatives of the compound, especially in complex matrices.[13]

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid qualitative analysis and for monitoring the progress of reactions involving the compound.[12]

Safety and Handling Precautions

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling.

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for several minutes. Seek immediate medical attention.[14][15]

    • Skin Contact: Wash off with soap and plenty of water. If irritation occurs, get medical attention.[15][16]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[14][15]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.[14]

Conclusion

This compound is a highly effective chain-terminating antioxidant with a well-defined mechanism of action. Its sterically hindered phenolic structure allows it to efficiently scavenge free radicals and inhibit oxidative processes. The protocols outlined in this guide provide researchers with robust methods to quantify its antioxidant activity and explore its potential applications in stabilizing a wide range of materials and formulations. Adherence to proper analytical techniques and safety procedures will ensure reliable results and a safe laboratory environment.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Amino-2,6-DI-tert-butylphenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Amino-2,6-di-tert-butylphenol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this two-step synthesis. My goal is to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your experiments effectively.

Overview of the Synthetic Pathway

The most common and industrially viable route to synthesize this compound involves a two-step process:

  • Electrophilic Nitration: The starting material, 2,6-di-tert-butylphenol, is nitrated at the para-position. The bulky tert-butyl groups sterically hinder the ortho positions, directing the incoming nitro group almost exclusively to the C4 position.

  • Reduction of the Nitro Group: The resulting 4-nitro-2,6-di-tert-butylphenol is then reduced to the target amine.

This process, while straightforward in principle, has several critical parameters that must be tightly controlled to ensure high yield and purity.

G A 2,6-di-tert-butylphenol B Step 1: Electrophilic Nitration A->B HNO₃ / H₂SO₄ or Glacial Acetic Acid C 4-Nitro-2,6-di-tert-butylphenol B->C D Step 2: Nitro Group Reduction C->D H₂/Pd-C or SnCl₂/HCl E This compound D->E

Caption: High-level workflow for the two-step synthesis of this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Part 1: Nitration of 2,6-di-tert-butylphenol

Question 1: My reaction yield for the 4-nitro product is significantly lower than expected. What are the likely causes?

Answer: Low yield in this step is a common issue and typically points to one of three areas: suboptimal reaction conditions, reagent degradation, or side reactions.

  • Cause A: Inadequate Temperature Control. The nitration of phenols is a highly exothermic reaction. If the temperature rises uncontrollably (typically above 10°C), you risk promoting the formation of oxidative side products and dinitrated species, which can polymerize into intractable tars.

    • Solution: Begin your reaction at a lower temperature (e.g., -5 to 0°C) and add the nitrating agent dropwise using an addition funnel. Monitor the internal temperature closely and use an efficient cooling bath (ice-salt or dry ice-acetone) to maintain the target temperature.

  • Cause B: Choice and Concentration of Nitrating Agent. The reactivity of the nitrating system is crucial. Using concentrated nitric acid alone can be too aggressive.

    • Solution: A well-established method is the use of nitric acid in glacial acetic acid. This system moderates the reactivity of the nitronium ion (NO₂⁺), leading to a cleaner reaction. Ensure your nitric acid is not fuming or discolored, as the presence of NOx gases can lead to unwanted side reactions.

  • Cause C: Oxidative Side Reactions. Phenols are sensitive to oxidation, especially under acidic nitrating conditions. This is often visualized by the reaction mixture turning dark brown or black.

    • Solution: Besides strict temperature control, ensuring a homogenous reaction mixture can help. Vigorous stirring prevents localized "hot spots" where overheating and oxidation can occur. Some protocols also suggest using a co-solvent like dichloromethane to improve solubility and heat dissipation.

Question 2: I'm observing a significant amount of an oily, dark byproduct along with my yellow crystalline product. What is it and how can I prevent it?

Answer: The dark, oily substance is almost certainly a mixture of oxidation and polymerization byproducts. The phenolic hydroxyl group is an activating group, making the aromatic ring highly susceptible to attack.

  • Mechanistic Insight: The nitronium ion is a powerful electrophile, but it is also an oxidizing agent. At elevated temperatures, it can oxidize the phenol, leading to the formation of phenoxy radicals. These radicals can then couple to form complex, high-molecular-weight polymers.

  • Troubleshooting Flowchart:

G start Low Yield / Dark Byproducts in Nitration Step q1 Was reaction temperature maintained below 10°C? start->q1 sol1 Root Cause: Runaway Exotherm / Oxidation Solution: - Use ice/salt bath - Add nitrating agent slowly q1->sol1 No q2 Was the nitric acid fresh and colorless? q1->q2 Yes a1_yes Yes a1_no No end_node Implement Solutions & Re-run sol1->end_node sol2 Root Cause: NOx Contamination Solution: - Use fresh, stabilized HNO₃ - Consider urea as a  nitrous acid scavenger q2->sol2 No q3 Was the starting phenol pure? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Root Cause: Impure Starting Material Solution: - Recrystallize or distill  2,6-di-tert-butylphenol  before use q3->sol3 No q3->end_node Yes, consult literature for advanced methods a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting logic for the nitration of 2,6-di-tert-butylphenol.

Part 2: Reduction of 4-nitro-2,6-di-tert-butylphenol

Question 1: My reduction reaction is stalled; TLC analysis shows both starting material and product even after extended reaction times. How can I drive the reaction to completion?

Answer: Incomplete reduction is a frequent hurdle, often related to the catalyst or the hydrogen source.

  • Cause A: Catalyst Deactivation. The most common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C).

    • Insight: The catalyst surface can be "poisoned" by impurities carried over from the nitration step (e.g., sulfur compounds if using H₂SO₄) or by oxidative degradation products. The catalyst may also simply be old or of low quality.

    • Solution:

      • Purify the Intermediate: Ensure your 4-nitro-2,6-di-tert-butylphenol is thoroughly purified via recrystallization before the reduction step.

      • Use Fresh Catalyst: Use fresh, high-quality Pd/C. For a 10g scale reaction, 5-10 mol% of Pd/C is a standard starting point.

      • Solvent Choice: Use a solvent in which both the starting material and product are soluble, and which does not interfere with the catalyst. Methanol or ethanol are excellent choices.

  • Cause B: Insufficient Hydrogen Source.

    • For H₂ Gas: Ensure you have a leak-free system and that the reaction vessel is being adequately agitated (stirred or shaken) to maximize gas-liquid-solid contact. A "balloon" of H₂ is often insufficient for larger scales; a system with a regulated H₂ supply is preferable.

    • For Transfer Hydrogenation: If using a hydrogen donor like ammonium formate or cyclohexene, ensure you are using a sufficient molar excess (typically 5-10 equivalents). The reaction temperature may also need to be increased (e.g., to reflux) to facilitate the hydrogen transfer.

Question 2: My final product, this compound, is a beige or brown powder, not the expected white solid. How do I purify it?

Answer: The discoloration indicates the presence of impurities, most commonly oxidized species. The final aminophenol product is highly susceptible to air oxidation, which can form colored quinone-imine type structures.

  • Purification Strategy:

    • Work-up under Inert Atmosphere: After the reaction is complete, filter off the catalyst (e.g., through a pad of Celite®) and perform all subsequent extractions and solvent removal steps quickly. Blanketing the flasks with nitrogen or argon can significantly reduce oxidation.

    • Acid-Base Extraction: A classic purification method for amines is to dissolve the crude product in a non-polar solvent (like ether or dichloromethane), extract with aqueous acid (e.g., 1M HCl) to protonate the amine into the aqueous layer, wash the aqueous layer with fresh solvent to remove non-basic impurities, and then re-basify the aqueous layer (e.g., with NaOH or NaHCO₃) to precipitate the pure amine.

    • Recrystallization: The purified amine can be recrystallized from a suitable solvent system, such as heptane or a toluene/heptane mixture, to yield a white or off-white crystalline solid. Perform the recrystallization with minimal exposure to air and heat.

Table 1: Comparison of Common Reduction Methods

MethodReagentsTypical ConditionsProsCons
Catalytic Hydrogenation H₂ gas, Pd/C (5-10%)MeOH or EtOH, RT, 1-3 atm H₂High yield, clean byproducts (H₂O), catalyst is recyclableRequires specialized hydrogenation equipment, potential for catalyst poisoning
Transfer Hydrogenation Ammonium Formate, Pd/CMeOH, RefluxNo H₂ gas required, experimentally simpler setupByproducts must be washed away, can require higher temperatures
Metal/Acid Reduction SnCl₂·2H₂O / HClEtOH, 70-80°CInexpensive, robust, tolerates more impuritiesGenerates significant metallic waste, work-up can be complex, not as "green"

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Step 1: Synthesis of 4-Nitro-2,6-di-tert-butylphenol
  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2,6-di-tert-butylphenol (10.3 g, 50 mmol) in glacial acetic acid (50 mL).

  • Cool the flask in an ice-salt bath to 0°C.

  • Prepare the nitrating solution by cautiously adding concentrated nitric acid (70%, 4.5 mL, ~75 mmol) to glacial acetic acid (10 mL) in the addition funnel.

  • Add the nitrating solution dropwise to the stirred phenol solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1 hour.

  • Pour the reaction mixture slowly into a beaker containing 200 mL of ice-water. A yellow precipitate will form.

  • Stir for 15 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol or methanol to yield bright yellow needles. (Typical yield: 85-95%).

Step 2: Synthesis of this compound
  • To a 250 mL flask, add the purified 4-nitro-2,6-di-tert-butylphenol (12.55 g, 50 mmol) and methanol (100 mL).

  • Carefully add 10% Palladium on Carbon (Pd/C) (approx. 0.6 g, ~5 mol%).

  • Seal the flask, evacuate the air, and replace with hydrogen gas (H₂). Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (a balloon is sufficient for this scale) at room temperature.

  • Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 2-4 hours.

  • Once complete, carefully vent the H₂ and purge the system with nitrogen.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with a small amount of methanol.

  • Evaporate the solvent under reduced pressure. The resulting solid can be recrystallized from heptane to yield a white crystalline product. (Typical yield: 90-98%).

Technical Support Center: Purification of 4-Amino-2,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Amino-2,6-di-tert-butylphenol (ATBP). This document provides field-proven insights and troubleshooting advice in a direct question-and-answer format, designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple protocols and explain the causal reasoning behind each experimental choice, ensuring both success and scientific understanding.

Part 1: Frequently Asked Questions (General Troubleshooting)

This section addresses the most common initial challenges encountered when handling and purifying this compound.

Question: My supposedly pure this compound sample is turning pink/brown upon standing. What is happening and how can I prevent it?

Answer: This discoloration is a classic sign of oxidation. Phenols, and especially aminophenols, are highly susceptible to oxidation by atmospheric oxygen. The amino and hydroxyl groups activate the aromatic ring, making it prone to forming highly colored quinone-type impurities.[1] This process can be accelerated by exposure to light, air, and trace metal ions.

Prevention Strategies:

  • Work Under an Inert Atmosphere: Whenever possible, conduct purification steps (e.g., chromatography, solvent evaporation) and final product handling under a nitrogen or argon atmosphere to minimize contact with oxygen.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing your solvents by sparging with an inert gas or using a freeze-pump-thaw technique can significantly reduce oxidation.

  • Storage: The purified solid should be stored in a dark, airtight container, preferably under an inert atmosphere, in a cool environment such as a refrigerator (2-8°C).[2]

Question: What are the likely impurities in my crude this compound sample?

Answer: The impurities largely depend on the synthetic route used. A common synthesis starts with 2,6-di-tert-butylphenol, which undergoes nitrosation or nitration, followed by a reduction.[3][4][5]

Potential Impurities:

  • Starting Material: Unreacted 2,6-di-tert-butylphenol.

  • Intermediates: The nitroso or nitro intermediate (e.g., 2,6-di-tert-butyl-4-nitrophenol or 2,6-di-tert-butyl-4-nitrosophenol).

  • Isomeric Byproducts: Other alkylated phenols that may have formed during the initial synthesis of the starting material.[6]

  • Oxidation Products: Colored quinone-like species, as discussed above.

  • Catalyst Residues: If a catalytic reduction was performed (e.g., using Pd/C), trace metals may be present.[2]

Question: Should I choose recrystallization or column chromatography for purification?

Answer: The choice depends on the purity of your crude material and the nature of the impurities.

  • Recrystallization is most effective when your crude product is already of moderate to high purity (>85-90%) and the impurities have different solubility profiles than your target compound. It is highly scalable and efficient for removing small amounts of contaminants.

  • Column Chromatography is the preferred method for complex mixtures containing multiple components or when impurities have similar solubility to the product. It offers superior separation power based on polarity differences but is more labor-intensive and requires larger volumes of solvent.

G start Crude Product (this compound) check_purity Assess Purity (TLC, NMR, etc.) start->check_purity high_purity High Purity (>90%)? check_purity->high_purity recrystallize Recrystallization high_purity->recrystallize  Yes chromatography Column Chromatography high_purity->chromatography  No pure_product Pure Product recrystallize->pure_product chromatography->pure_product

Caption: Decision workflow for selecting a purification method.

Part 2: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique but can present challenges. Here are solutions to common problems.

Question: I'm not sure which solvent to use for recrystallization. Where do I start?

Answer: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[1] Given the compound's structure (polar amine/phenol heads and large nonpolar alkyl groups), a nonpolar or moderately polar solvent is a good starting point.

Recommended Solvent Screen: Perform small-scale solubility tests with the solvents listed in the table below. Use approximately 10-20 mg of crude product in 0.5 mL of solvent.

SolventBoiling Point (°C)PolarityComments
Heptane/Isooctane 98 / 99NonpolarGood starting choice. Literature notes heptane for washing and isooctane as a solvent for melting point determination, implying low room temperature solubility.[2]
Toluene 111Nonpolar (Aromatic)Higher boiling point may help dissolve stubborn impurities, but increases the risk of oiling out.
Hexanes/Ethyl Acetate VariesMixedA common mixed-solvent system. Dissolve in a minimum of hot ethyl acetate and add hot hexanes until turbidity appears, then clarify with a drop of ethyl acetate and cool.
Ethanol/Water VariesMixedA polar option. Dissolve in a minimum of hot ethanol and add hot water dropwise until the solution becomes cloudy. Clarify with a drop of ethanol and allow to cool.

Question: My compound "oiled out" instead of forming crystals. What went wrong?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens for two reasons:

  • High Supersaturation: The solution was cooled too rapidly, not allowing time for a crystal lattice to form.

  • Melt/Boil Mismatch: The boiling point of the recrystallization solvent is higher than the melting point of your compound (m.p. ~103-107°C).[2] The solid dissolves and then "melts" in the hot solvent.

Solutions:

  • Re-heat the solution until the oil redissolves.

  • Add more hot solvent to decrease the saturation.

  • Allow the flask to cool much more slowly (e.g., leave it on the hot plate with the heat turned off, then move to the benchtop, then to an ice bath).

  • If using a high-boiling solvent like toluene, switch to a lower-boiling alternative like heptane.

Question: The solution is cold, but no crystals have formed. What should I do?

Answer: Crystal formation sometimes requires an initiation event (nucleation).

Troubleshooting Steps:

  • Scratch: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

  • Seed: If you have a tiny crystal of pure product, add it to the cold solution to act as a template for crystallization.

  • Concentrate: Evaporate some of the solvent to increase the concentration of the solute and re-cool.

  • Induce Precipitation: If using a mixed-solvent system, you can sometimes add a small amount of the "anti-solvent" (the one the compound is less soluble in) to the cold solution to force precipitation. Be aware this may reduce purity.

G cluster_oil Troubleshooting: Oiling Out cluster_no_xtal Troubleshooting: No Crystals start Hot, Saturated Solution cool Cool Solution Slowly start->cool check_crystals Crystals Form? cool->check_crystals oiled_out Compound Oiled Out? check_crystals->oiled_out  No success Collect Crystals (Vacuum Filtration) check_crystals->success  Yes no_crystals No Crystals Formed oiled_out->no_crystals  No reheat Reheat & Add More Solvent oiled_out->reheat  Yes scratch Scratch Flask no_crystals->scratch slow_cool Cool Slower reheat->slow_cool slow_cool->check_crystals Re-evaluate seed Add Seed Crystal scratch->seed concentrate Reduce Solvent Volume seed->concentrate concentrate->cool Re-cool

Caption: Troubleshooting flowchart for common recrystallization issues.

Part 3: Troubleshooting Guide: Column Chromatography

Flash column chromatography is a primary tool for purifying moderately polar compounds like this compound.

Question: My compound is streaking badly (tailing) on the silica gel column. How do I get sharp bands?

Answer: Peak tailing is the most common issue when purifying amines or phenols on standard silica gel.[1] The underlying cause is the interaction between your compound and the acidic silanol groups (Si-OH) on the silica surface. The basic amino group on your molecule interacts strongly with these acidic sites, causing it to "stick" and elute slowly and unevenly.

The Solution: Modify the Mobile Phase

  • Add a Basic Modifier: The most effective way to solve this is to add a small amount of a volatile base to your eluent (mobile phase). This base will compete for the acidic sites on the silica, preventing your product from interacting as strongly.

  • Recommended Modifier: Add 0.5% to 1% triethylamine (TEA) to your entire eluent system (e.g., for 1 L of 90:10 Hexanes:Ethyl Acetate, add 5-10 mL of TEA).

  • Why TEA? It is basic enough to deactivate the silica and is volatile, making it easy to remove from your final product fractions under vacuum.

Question: What is a good starting eluent system for purification on a silica gel column?

Answer: The goal is to find a solvent system where the Rf (retention factor) of your product on a TLC plate is approximately 0.25-0.35 . This provides the best balance for good separation on a column.

Recommended Eluent System:

  • Start with Hexanes/Heptane and Ethyl Acetate. This is a standard solvent system for compounds of intermediate polarity.

  • TLC Analysis: Run TLC plates with varying ratios, for example:

    • 95:5 Hexanes:Ethyl Acetate

    • 90:10 Hexanes:Ethyl Acetate

    • 80:20 Hexanes:Ethyl Acetate

  • Don't Forget the Modifier: Remember to add ~1% TEA to your TLC development chamber solvent to accurately predict the behavior on the column. Without it, you will see significant streaking on the TLC plate, making an accurate Rf calculation impossible.

Part 4: Experimental Protocols

Protocol 1: Recrystallization from Heptane

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of heptane (e.g., 20-30 mL).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more heptane in small portions until all the solid just dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulates that are not soluble even in the hot solvent.

  • Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold heptane to remove any residual soluble impurities.

  • Drying: Leave the crystals under vacuum for 15-20 minutes to pull air through and partially dry them. Transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

Protocol 2: Flash Column Chromatography

  • Eluent Preparation: Prepare a suitable eluent system (e.g., 90:10 Hexanes:Ethyl Acetate + 1% Triethylamine) based on prior TLC analysis (target Rf ≈ 0.3). Prepare a sufficient quantity for the entire purification.

  • Column Packing (Wet Loading):

    • Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer (~1 cm) of sand.

    • In a separate beaker, create a slurry of silica gel in your starting eluent.

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove air bubbles.

    • Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed.

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or your eluent.

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). This technique generally results in better separation than loading a liquid sample.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the column, opening the stopcock to begin the flow.

    • Apply positive pressure (flash chromatography) to achieve a steady flow rate.

    • Collect fractions in a series of test tubes or flasks.

  • Analysis:

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp or with an appropriate stain.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

References

Side reactions in the nitration and reduction of 2,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the nitration and reduction of 2,6-di-tert-butylphenol.

Welcome to the technical support guide for the synthesis of 4-amino-2,6-di-tert-butylphenol, a critical antioxidant and chemical intermediate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the two-step synthesis involving the nitration of 2,6-di-tert-butylphenol and the subsequent reduction of the nitro intermediate. We will explore common side reactions, provide detailed troubleshooting in a Q&A format, and present validated protocols to enhance the success of your experiments.

Section 1: Nitration of 2,6-di-tert-butylphenol

The introduction of a nitro group at the para-position of 2,6-di-tert-butylphenol is a crucial first step. However, the bulky tert-butyl groups and the reactive nature of the phenol ring present unique challenges that can lead to undesirable side reactions.

Frequently Asked Questions (FAQs): Nitration

Q1: Why is the selective nitration of 2,6-di-tert-butylphenol considered challenging?

A1: The primary challenge stems from the high reactivity of the phenol ring and the steric hindrance imposed by the two tert-butyl groups ortho to the hydroxyl group. Conventional nitrating conditions, such as using a mixture of nitric and sulfuric acids, are often too harsh. These conditions can lead to the complete deterioration of the phenol, resulting in the formation of significant amounts of resins and tars.[1] Furthermore, other nitrating systems, like nitric acid in acetic acid, can cause dealkylation, where a tert-butyl group is cleaved from the ring, leading to the formation of byproducts like 2-tert-butyl-4,6-dinitrophenol.[1]

Q2: What are the most common side reactions to watch for during the nitration of 2,6-di-tert-butylphenol?

A2: The main side reactions are:

  • Oxidation: Phenols are highly susceptible to oxidation, especially under strong acidic and nitrating conditions. This leads to the formation of complex, often intractable, tarry substances and colored impurities, which significantly reduces the yield of the desired product.[1][2]

  • Dealkylation: The acid-catalyzed removal of a tert-butyl group is a known side reaction. This is particularly problematic when using systems like nitric acid in acetic acid, which can yield dinitrated, mono-alkylated phenols.[1]

  • Over-nitration: While the steric hindrance from the tert-butyl groups makes dinitration difficult, it can occur under forcing conditions, leading to impurities that are difficult to separate.[3]

Troubleshooting Guide: Nitration
Issue Potential Cause Recommended Solution
1. Low yield with significant tar and resin formation. The nitrating conditions are too harsh (e.g., using mixed nitric/sulfuric acid or high temperatures).[1] Inefficient stirring can create localized hot spots, accelerating decomposition.Action: Employ a milder nitrating system. Excellent results are obtained by using 30-70% nitric acid in an inert liquid hydrocarbon solvent, such as isooctane or hexane. Maintain a controlled reaction temperature between 20-30°C and ensure vigorous, consistent agitation throughout the addition and reaction period.[1]
2. The final product is contaminated with 2-tert-butyl-4,6-dinitrophenol. This is a classic dealkylation byproduct, often caused by using acetic acid as a solvent with nitric acid.Action: Avoid using acetic acid. The use of an inert paraffinic hydrocarbon solvent has been shown to prevent these dealkylation difficulties.[1]
3. The reaction is slow or does not go to completion. The reaction temperature may be too low, or an insufficient amount of nitrating agent was used.Action: While avoiding high temperatures is critical, ensure the reaction is maintained within the optimal 20-30°C range.[1] Using a slight excess of nitric acid (1.5 to 2.0 molar equivalents based on the phenol) can help drive the reaction to completion.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the appropriate reaction time.

Diagram of Nitration Pathways

NitrationPathways cluster_main Nitration of 2,6-di-tert-butylphenol cluster_side Side Reactions Start 2,6-di-tert-butylphenol Product 4-nitro-2,6-di-tert-butylphenol Start->Product HNO3 / Hexane (Controlled Temp) Dealkylation 2-tert-butyl-4,6-dinitrophenol Start->Dealkylation HNO3 / Acetic Acid Oxidation Tars & Resins Start->Oxidation Harsh Conditions (e.g., Mixed Acid) ReductionPathway cluster_key Overall Transformation Start 4-Nitro (R-NO2) Nitroso Nitroso (R-NO) Start->Nitroso Reduction Step 1 Amine 4-Amino (R-NH2) Start->Amine Na2S2O4 / NaOH or H2, Pd/C Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine Reduction Step 2 Hydroxylamine->Amine Reduction Step 3

References

Technical Support Center: Degradation of 4-Amino-2,6-DI-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers studying the degradation of 4-Amino-2,6-di-tert-butylphenol (ATBP). This document provides field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols in a direct question-and-answer format. Our goal is to equip you with the necessary information to conduct robust and reliable experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation relevant?

This compound (ATBP), also known as 2,6-di-tert-butyl-4-aminophenol, is a sterically hindered phenolic compound.[1] Due to the bulky tert-butyl groups flanking the hydroxyl group, it functions as a potent antioxidant intermediate.[1] Its structure makes it a valuable precursor in the synthesis of materials for various industries, including plastics, pharmaceuticals, and petroleum products.[1] Understanding its degradation is critical for assessing its environmental fate, persistence, and the potential toxicity of its transformation byproducts.

Q2: What are the likely primary degradation pathways for ATBP?

While direct experimental studies on the degradation of this compound are limited in published literature, we can infer its primary degradation pathways based on the well-documented behavior of its structural analogues: p-aminophenol and 2,6-di-tert-butylphenol. The most probable pathway is oxidation .

Oxidation can be initiated chemically (e.g., with Fenton's reagent), enzymatically (e.g., by peroxidases), or electrochemically.[2][3][4] The process likely begins with a one-electron oxidation to form a phenoxy free radical.[4] This highly reactive intermediate is central to the subsequent formation of various byproducts.

Q3: What are the expected byproducts of ATBP degradation?

Based on the degradation of related compounds, the following byproducts can be anticipated:

  • Phenoxy Radical: The initial, transient product of one-electron oxidation.[4]

  • Quinone Imine/Quinone-like Structures: The phenoxy radical can rearrange or be further oxidized to form a quinone imine. Alternatively, oxidation of the parent compound may lead to the formation of 2,6-di-tert-butyl-1,4-benzoquinone (DTBQ), a known metabolite of 2,6-di-tert-butylphenol.[5]

  • Dimers and Polymers: Phenoxy radicals are known to couple, leading to the formation of dimers and higher-order oligomers/polymers. This is a common pathway for phenolic compounds and can result in colored, often insoluble, materials.[4]

  • Ring-Opened Products: Under aggressive oxidative conditions (e.g., advanced oxidation processes), the aromatic ring can be cleaved to form smaller aliphatic organic acids such as maleic acid, fumaric acid, and oxalic acid, eventually mineralizing to CO₂ and H₂O.[6]

  • Hydroxylated tert-Butyl Groups: Metabolic studies on the related 2,4-di-tert-butylphenol have shown that degradation can occur on the alkyl side-chains, specifically through hydroxylation of a tert-butyl group to form products like 2-tert-butyl-4-(2-hydroxy-1,1-dimethylethyl)phenol.[7] This suggests that similar side-chain oxidation is a plausible route for ATBP.

Hypothetical Oxidative Degradation Pathway of ATBP

ATBP Degradation Pathway cluster_main Hypothetical Oxidative Degradation ATBP This compound (ATBP) Radical Phenoxy/Aminophenoxy Radical (Transient) ATBP->Radical [O] One-electron oxidation SideChainOx Side-Chain Hydroxylated Byproducts ATBP->SideChainOx Hydroxylation Quinone Quinone Imine or 2,6-di-tert-butyl-1,4-benzoquinone Radical->Quinone Further Oxidation Polymer Dimers / Polymers Radical->Polymer Dimerization RingOpen Ring-Opened Products (e.g., Organic Acids) Quinone->RingOpen Aggressive [O] (Ring Cleavage) SideChainOx->RingOpen Aggressive [O] Mineral CO₂ + H₂O + NH₃ RingOpen->Mineral Mineralization

Caption: Hypothetical oxidative degradation pathways of ATBP.

Troubleshooting Guide for Degradation Experiments

This section addresses specific issues you may encounter during your research.

Problem 1: Inconsistent or non-reproducible degradation rates.
  • Q: My degradation rates for ATBP vary significantly between identical experiments. What could be the cause?

    • A: Causality & Solution:

      • Purity of Starting Material: The presence of impurities in your ATBP stock can act as catalysts or inhibitors. Action: Verify the purity of your ATBP using HPLC-UV or NMR. If necessary, purify by recrystallization.

      • pH Fluctuation: The pH of the reaction medium is critical for most degradation processes, especially oxidation.[2] A slight shift can alter reaction kinetics. Action: Use a robust buffer system appropriate for your target pH and verify the pH before and after the experiment.

      • Inconsistent Oxidant Concentration: For chemical oxidation studies, the concentration of reagents like H₂O₂ can change over time due to decomposition. Action: Prepare fresh oxidant solutions for each experiment. For Fenton studies, ensure the Fe²⁺ source has not been pre-oxidized to Fe³⁺.

      • Variable Light Source (for Photodegradation): The intensity and wavelength of your light source can fluctuate with lamp age or power supply variations. Action: Use a calibrated radiometer to measure light intensity at the start of each experiment. Ensure consistent geometry between the lamp and your reactor.

Problem 2: Difficulty identifying and quantifying ATBP and its byproducts by HPLC.
  • Q: I'm seeing broad peaks, peak tailing, or a noisy baseline in my HPLC chromatograms. How can I fix this?

    • A: Causality & Solution:

      • Baseline Noise/Drift: This is often caused by dissolved gas in the mobile phase, temperature fluctuations, or a contaminated flow path.[8] Action: Thoroughly degas your mobile phase (sonication or helium sparging is effective). Use a column oven to maintain a stable temperature. Flush the system with a strong solvent like isopropanol to remove contaminants.[8]

      • Peak Tailing: This is frequently caused by secondary interactions between the basic amino group on ATBP and acidic residual silanols on the C18 column packing. Action: Add a competing base, like 0.1% triethylamine (TEA), or a small amount of acid (0.1% formic or acetic acid) to the mobile phase to protonate the amine and/or silanols, ensuring sharp, symmetrical peaks. Also, check for dead volumes in fittings.[8]

      • Co-elution of Byproducts: Degradation often produces a complex mixture of byproducts with similar polarities, leading to overlapping peaks.[9][10] Action: Optimize your gradient method. Try a shallower gradient (slower increase in organic solvent) to improve separation. If co-elution persists, consider a different column chemistry (e.g., Phenyl-Hexyl) or use a multi-wavelength UV detector to deconvolute peaks based on their unique spectra.[10]

Problem 3: Poor mass balance in the experiment.
  • Q: The concentration of the parent ATBP decreases, but the sum of the identified byproducts doesn't account for the loss. Where is the missing mass?

    • A: Causality & Solution:

      • Formation of Insoluble Polymers: As noted, phenolic compounds readily polymerize into materials that may precipitate out of solution or adhere to the walls of your reactor.[4] These will not be detected by LC-MS analysis of the supernatant. Action: After the experiment, rinse the reactor with a strong organic solvent (e.g., acetone or methanol) and analyze the rinse. Visually inspect for any precipitated material.

      • Formation of Volatile Byproducts: Ring cleavage or side-chain degradation could produce small, volatile molecules that are lost from the sample. Action: To test this hypothesis, perform a degradation experiment in a sealed vessel and analyze the headspace using Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (SPME-GC-MS).

      • Insufficient Chromatographic Retention: Highly polar, ring-opened byproducts (like small organic acids) may not be retained on a standard reversed-phase C18 column and will elute in the solvent front, remaining undetected. Action: Analyze your samples using a different chromatographic mode, such as Hydrophilic Interaction Liquid Chromatography (HILIC), which is designed to retain very polar compounds.[11]

Experimental Protocols

Protocol 1: Quantitative Analysis of ATBP by HPLC-UV

This protocol provides a self-validating system for tracking the disappearance of the parent compound.

  • Instrumentation & Columns:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation (Self-Validating Step):

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The formic acid ensures the amino group on ATBP is protonated, leading to sharp, symmetrical peaks and reproducible retention times.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at 280 nm (for the phenol chromophore) and a secondary wavelength if byproducts have different absorbance maxima.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      15.0 95
      18.0 95
      18.1 40

      | 22.0 | 40 |

  • Calibration & Quantification (Trustworthiness Step):

    • Prepare a stock solution of ATBP (e.g., 1 mg/mL) in acetonitrile.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (40% Acetonitrile / 60% Water).

    • Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Ensure the correlation coefficient (r²) is >0.995.

    • Causality: A high-quality calibration curve is essential for accurate quantification. Running a known standard with each sample batch (as a quality control check) validates system performance during the run.

  • Sample Preparation:

    • At each time point of your degradation experiment, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction. For oxidative studies, this can be done by adding a small amount of a reducing agent like sodium sulfite or by diluting into cold acetonitrile.

    • Filter the sample through a 0.22 µm syringe filter (PTFE or nylon) into an HPLC vial before injection.

Protocol 2: Identification of Byproducts by LC-MS/MS

This protocol is designed for the structural elucidation of unknown degradation products.

  • Instrumentation:

    • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[11]

    • Electrospray Ionization (ESI) source.

  • Chromatographic Conditions:

    • Use the same column and mobile phases as the HPLC-UV method to correlate retention times. A faster UHPLC gradient may be employed.

  • Mass Spectrometer Settings (Authoritative Grounding):

    • Ionization Mode: Run in both positive and negative ESI modes in separate injections to maximize the chances of ionizing all byproducts. ATBP itself should ionize well in positive mode ([M+H]⁺). Acidic byproducts will be more sensitive in negative mode ([M-H]⁻).

    • Full Scan (MS1): Acquire data over a wide mass range (e.g., m/z 100-1000) to detect all potential parent ions. The high-resolution data allows for the calculation of exact mass and prediction of the elemental formula for each peak.[12]

    • Data-Dependent MS/MS (MS2): Set the instrument to automatically select the top 3-5 most intense ions from the full scan and subject them to collision-induced dissociation (CID) to generate fragmentation spectra.

    • Causality: The fragmentation pattern (MS2 spectrum) provides a structural fingerprint of the molecule. For example, the loss of a tert-butyl group (a neutral loss of 56 Da) or the loss of water (-18 Da) can provide crucial clues to the molecule's structure.

  • Data Analysis Workflow:

    • Compare the chromatograms of a time-zero sample with a degraded sample to pinpoint new peaks corresponding to byproducts.

    • For each new peak, extract the exact mass from the MS1 scan and use it to predict a molecular formula.

    • Analyze the MS/MS fragmentation pattern to propose a chemical structure. Compare this fragmentation to known patterns of related compounds (e.g., quinones, phenols) from the literature or spectral databases.

    • Self-Validation: A proposed structure is considered high-confidence only if the molecular formula matches the exact mass and the fragmentation pattern is consistent with the proposed chemical bonds.

Troubleshooting Workflow for HPLC Analysis

HPLC Troubleshooting Workflow Problem Problem Check Check Action Action Result Result start Problem with Chromatogram q_baseline Baseline Issue? start->q_baseline q_peakshape Poor Peak Shape? (Tailing/Broad) start->q_peakshape q_rt RT Drifting? start->q_rt a_degas Degas Mobile Phase & Check for Leaks q_baseline->a_degas Yes a_flush Flush System & Use Column Oven a_degas->a_flush end_node Problem Resolved a_flush->end_node a_ph Adjust Mobile Phase pH (Add Acid/Base) q_peakshape->a_ph Yes a_column Check for Column Void & Blockages a_ph->a_column a_column->end_node a_equilibrate Ensure Proper Column Equilibration q_rt->a_equilibrate Yes a_pump Check Pump for Consistent Flow a_equilibrate->a_pump a_pump->end_node

Caption: A systematic workflow for troubleshooting common HPLC issues.

References

Technical Support Center: Post-Treatment and Filtration of 4-Amino-2,6-DI-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-2,6-DI-tert-butylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the post-treatment and filtration of this sterically hindered phenolic compound. Drawing from established principles of organic chemistry and practical laboratory experience, this resource provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the underlying scientific principles.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the handling and purification of this compound.

Q1: My isolated this compound is discolored (e.g., pink, brown, or purple). What is the cause and how can I prevent it?

A1: Discoloration is a frequent challenge with aminophenols and is primarily due to the oxidation of the aromatic amine and phenolic hydroxyl groups. The bulky tert-butyl groups offer some steric hindrance, but the electron-donating nature of the amino and hydroxyl groups makes the aromatic ring susceptible to oxidation, especially in the presence of air, light, or trace metal impurities. This can lead to the formation of highly colored quinone-imine type byproducts.

Prevention and Troubleshooting:

  • Inert Atmosphere: Conduct post-treatment and filtration steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Solvent Degassing: Use degassed solvents for recrystallization and washing to remove dissolved oxygen.

  • Light Protection: Protect the compound and its solutions from direct light by using amber glassware or wrapping flasks with aluminum foil.

  • Decolorization: If discoloration has already occurred, you can attempt decolorization by treating a solution of the crude product with a small amount of activated carbon. However, use activated carbon judiciously as it can also adsorb your desired product, leading to yield loss.[1][2]

Q2: I am experiencing slow filtration rates and clogging of my filter paper. What are the likely causes and solutions?

A2: Slow filtration is often a result of very fine crystalline particles or the presence of amorphous, "oily" impurities that blind the filter medium. The morphology of the crystals is highly dependent on the crystallization conditions.

Solutions:

  • Optimize Crystallization: Aim for conditions that favor the growth of larger, more uniform crystals. This can be achieved by slowing down the rate of cooling or the addition of an anti-solvent.

  • Use a Filter Aid: For very fine particles, using a filter aid like diatomaceous earth (Celite®) or perlite can significantly improve filtration rates. A thin pad of the filter aid is prepared on the filter paper before filtration, and a small amount can be mixed with the slurry (body feed). This creates a porous filter cake that prevents clogging.

  • Check for "Oiling Out": If the product separates as a liquid ("oils out") before solidifying, it can form a gummy mass that is difficult to filter. Refer to the detailed troubleshooting section on "oiling out" below.

Q3: What are the recommended solvent systems for the recrystallization of this compound?

A3: The choice of solvent is critical for effective purification. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. Given the structure of this compound (a moderately polar compound with hydrogen bonding capabilities), a range of solvent systems can be effective.

Recommended Solvent Systems (to be tested on a small scale first):

  • Single Solvents:

    • Ethanol or Methanol: Often good choices for compounds with hydrogen bonding capabilities.

    • Heptane or Hexane: The compound is likely to have lower solubility in these nonpolar solvents at room temperature but may be sufficiently soluble at their boiling points. Be cautious of "oiling out" with alkanes.[3]

  • Mixed Solvent Systems:

    • Ethanol/Water: Dissolve the compound in hot ethanol and add water dropwise until turbidity persists.

    • Dichloromethane/Hexane: Dissolve in a minimum of dichloromethane and add hexane as the anti-solvent.

    • Acetone/Hexane: A commonly used system that can be effective.[3]

Q4: How can I effectively remove unreacted starting materials or byproducts from the synthesis of this compound?

A4: The nature of the impurities will depend on the synthetic route used. Common impurities may include the starting 2,6-di-tert-butylphenol, the intermediate nitro or nitroso compound, and other isomeric byproducts.

Purification Strategies:

  • Acid-Base Extraction: The amino group allows for the selective extraction of the product into an acidic aqueous solution (e.g., dilute HCl). The product can then be re-precipitated by basifying the aqueous layer. This is an effective way to separate it from non-basic impurities.

  • Recrystallization: As discussed in Q3, recrystallization is a powerful technique for removing small amounts of impurities.

  • Column Chromatography: For high-purity requirements, column chromatography on silica gel can be employed. However, the basicity of the amino group can lead to tailing on silica. Using a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) can improve the peak shape.

II. Troubleshooting Guides

This section provides a more in-depth, question-and-answer-style guide to more complex challenges.

Crystallization Troubleshooting

Problem: My product is "oiling out" during recrystallization instead of forming crystals.

Causality: "Oiling out" or liquid-liquid phase separation occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when a solution with a high concentration of the solute is cooled too rapidly, or when an anti-solvent is added too quickly. The resulting oil is often supersaturated with the compound and can trap impurities.

Solutions:

  • Slower Cooling/Anti-solvent Addition: Decrease the rate of cooling by allowing the flask to cool to room temperature on the benchtop before placing it in an ice bath. If using an anti-solvent, add it more slowly and with vigorous stirring.

  • Use a Different Solvent System: The choice of solvent can greatly influence the tendency to oil out. Experiment with different solvent systems, particularly those with a lower boiling point or different polarity.

  • Increase Solvent Volume: Using a more dilute solution can sometimes prevent oiling out by lowering the supersaturation at any given temperature.

  • Seeding: Introduce a small seed crystal of the pure compound to the solution as it cools. This provides a template for crystallization to occur and can bypass the formation of an oil.

Filtration Troubleshooting

Problem: After filtration, my product is still impure, and the filtrate is colored.

Causality: This indicates that either the impurities are co-crystallizing with the product or the washing step is ineffective. The color in the filtrate suggests that colored impurities are soluble in the mother liquor, but some may be trapped in the filter cake.

Solutions:

  • Optimize Washing:

    • Ensure the wash solvent is cold to minimize dissolution of the product.

    • Use a solvent in which the impurities are soluble but the product is not.

    • Wash the filter cake with several small portions of fresh, cold solvent rather than one large portion.

  • Re-crystallization: A second recrystallization may be necessary to achieve the desired purity.

  • Activated Carbon Treatment: As mentioned in the FAQs, treating the solution with activated carbon before filtration can remove colored impurities.[2]

III. Experimental Protocols

Protocol 1: Recrystallization of this compound using an Ethanol/Water System
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum. To prevent oxidation, a low-temperature vacuum oven is recommended.

Protocol 2: Decolorization with Activated Carbon
  • Dissolution: Dissolve the crude, colored this compound in a suitable hot solvent (e.g., ethanol).

  • Addition of Carbon: Add a small amount of activated carbon (typically 1-2% of the solute weight) to the hot solution.

  • Heating: Gently heat the mixture for 5-10 minutes with stirring. Avoid boiling, as this can cause bumping.

  • Hot Filtration: Perform a hot filtration to remove the activated carbon. This step is crucial and must be done quickly to prevent premature crystallization in the funnel. Using a fluted filter paper can increase the filtration speed.

  • Crystallization: Proceed with the cooling and crystallization of the decolorized filtrate as described in Protocol 1.

IV. Visualizations

Workflow for Troubleshooting Crystallization Issues

Caption: A decision-making workflow for troubleshooting common issues during the recrystallization process.

V. Data Presentation

Solvent System Advantages Potential Challenges
Ethanol/WaterGood for polar compounds, readily available.Potential for oiling out if water is added too quickly.
Dichloromethane/HexaneGood for moderately polar compounds, easy to remove.Dichloromethane is a regulated solvent.
Acetone/HexaneVersatile and effective for a range of polarities.Acetone is highly volatile.
HeptaneGood for nonpolar impurities, can give good crystals.Higher risk of oiling out.[3]

VI. References

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102924305A - Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol. Retrieved from --INVALID-LINK--

  • FAQ. (n.d.). How to Synthesize this compound Efficiently and Environmentally. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol. Retrieved from --INVALID-LINK--

  • Creative Bioarray. (n.d.). Decolorization Protocol. Retrieved from --INVALID-LINK--

  • Minnesota State University Moorhead. (2024). Chem 355 Lab Manual Fall, 2024. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015). Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene. Retrieved from --INVALID-LINK--

  • Critical Process Filtration. (2025, February 11). Solutions for Premature Filter Fouling. Retrieved from --INVALID-LINK--

  • Benchchem. (2025). An In-depth Technical Guide to the Solubility and Stability of 4-Amino-2-nitrophenol. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof. Retrieved from --INVALID-LINK--

  • Benchchem. (2025). Methods for removing color impurities from 2'-Aminoacetophenone. Retrieved from --INVALID-LINK--

  • MDPI. (2018). Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 4). 2,6-DI-TERT-BUTYL-4-(3-HYDROXYPROPYL)PHENOL: SYNTHESIS AND ANTIOXIDANT ACTIVITY. Retrieved from --INVALID-LINK--

  • Stabilization Technologies. (2019, June 9). Transformation of Hindered Phenolic Antioxidants. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Benchchem. (2025). Technical Support Center: Crystallization of 4-Amino-2-chloronicotinonitrile. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Crystal structure of 4-amino-2,6-dichlorophenol. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). RU2164509C1 - Method for production of 2,6-di-tert-butylphenol. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 5). Formation of 2,6-Di-tert-butyl-4-nitrophenol during Combustion of Diesel Fuel Antioxidant Precursors. Retrieved from --INVALID-LINK--

  • PMC - NIH. (n.d.). Crystal structure of 4-amino-2,6-dichlorophenol. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021, March 11). (PDF) Crystal structure of 4- tert -butyl-2- N -(2-pyridylmethyl)aminophenol, C 16 H 20 N 2 O. Retrieved from --INVALID-LINK--

  • NIH. (2024, July 24). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Degradation of 2,6-di-tert-butylphenol by an isolated high-efficiency bacterium strain. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Estuary. Retrieved from --INVALID-LINK--

  • PubMed. (2012, November 1). Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor. Retrieved from --INVALID-LINK--

References

Technical Support Center: Environmentally Benign Synthesis of 4-Amino-2,6-DI-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sustainable synthesis of 4-Amino-2,6-di-tert-butylphenol. This guide is designed for researchers, scientists, and drug development professionals seeking to minimize the environmental impact of their chemical syntheses. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific challenges you may encounter during your experiments. Our focus is on providing scientifically sound and field-proven insights to ensure the successful and environmentally responsible production of this important chemical intermediate.

Introduction: Moving Beyond Traditional Synthesis

This compound is a valuable hindered phenolic antioxidant intermediate.[1] The traditional synthesis route, which involves the nitration of 2,6-di-tert-butylphenol followed by reduction, is fraught with environmental and safety concerns. This method typically employs large quantities of strong nitric acid, leading to the formation of hazardous nitrogen oxide gases and acidic waste streams.[2] The subsequent reduction step often utilizes metallic reducing agents like zinc or tin, which generate heavy metal-containing waste that is difficult and costly to treat.[2]

In contrast, a greener two-step approach involving nitrosation followed by reduction offers a more sustainable alternative. This method boasts a high yield, often reaching up to 99%, and is designed to generate minimal to no waste, with opportunities for reactant recycling.[2] This guide will focus on the practical implementation of this greener pathway, providing you with the necessary knowledge to troubleshoot and optimize your synthesis for both efficiency and environmental performance.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental pollutants associated with the traditional nitration-reduction synthesis of this compound?

A1: The traditional synthesis method generates several significant environmental pollutants:

  • Acidic Waste: The nitration step uses a large excess of nitric acid, often in combination with sulfuric acid, resulting in a highly acidic waste stream that requires neutralization before disposal.[2]

  • Nitrogen Oxides (NOx): The reaction of nitric acid with the phenol can produce toxic and smog-forming nitrogen oxide gases.

  • Heavy Metal Waste: The reduction of the nitro group is commonly achieved using metals such as zinc, tin, or iron in acidic media.[2] This process generates wastewater contaminated with the corresponding metal salts, which are toxic and require specialized treatment.

  • Organic Solvents: The workup and purification steps often involve the use of volatile organic compounds (VOCs), which can contribute to air pollution and pose health risks.

Q2: How does the greener nitrosation-reduction pathway minimize environmental pollution?

A2: The greener pathway significantly reduces pollution through several key innovations:

  • Elimination of Strong Nitrating Agents: Instead of nitric acid, this method uses sodium nitrite and a milder acid like sulfuric acid to generate the nitrosating agent in situ.[3] This avoids the use of fuming nitric acid and reduces the formation of NOx gases.

  • Waste-Free Reduction: The reduction of the intermediate 4-nitroso-2,6-di-tert-butylphenol is typically carried out using sodium hydrosulfite (also known as sodium dithionite), which is a more environmentally benign reducing agent compared to heavy metals.[4] The byproducts of this reduction are water-soluble and generally less toxic.

  • High Atom Economy: The nitrosation-reduction route is reported to have a very high overall yield (up to 99%), indicating excellent atom economy and minimal byproduct formation.[3]

  • Solvent Recycling: The use of solvents like ethanol allows for recovery and reuse through distillation, further minimizing waste.[3]

Q3: What are the key safety precautions I should take when performing the nitrosation of 2,6-di-tert-butylphenol?

A3: While greener, the nitrosation reaction still requires careful handling of reagents:

  • Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic if ingested.[5] Avoid contact with skin and eyes, and always work in a well-ventilated fume hood. In case of a spill, it should be cleaned up promptly using an inert absorbent material.[4]

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. When preparing the reaction mixture, always add the acid slowly to the solvent to dissipate the heat generated.

  • Gas Evolution: The reaction of sodium nitrite with acid generates nitrous acid, which can decompose to produce nitrogen oxides.[6] Ensure the reaction is performed in a well-ventilated fume hood.

  • Quenching: At the end of the reaction, any excess nitrous acid should be safely quenched. This can be done by adding a quenching agent like sulfamic acid or urea.

Q4: Can I use a different reducing agent instead of sodium hydrosulfite for the reduction step?

A4: Yes, several alternative reducing agents can be employed, each with its own advantages and considerations:

  • Catalytic Transfer Hydrogenation: This is a very green option that uses a hydrogen donor like formic acid or ammonium formate in the presence of a catalyst (e.g., Raney nickel or palladium on carbon).[7][8] This method avoids the use of stoichiometric metal reagents and produces water as the primary byproduct.

  • Sodium Borohydride (NaBH₄) with a Catalyst: Sodium borohydride is a versatile reducing agent, but it typically requires a catalyst, such as a nickel or cobalt salt, to efficiently reduce nitro or nitroso groups.[9][10] This method is generally effective and avoids the use of heavy metals.

  • Greener Alternatives to Dithionite: For industrial applications, alternatives to sodium dithionite are being explored, including glucose-based reducing agents and α-hydroxy ketones, which are more biodegradable.[11][12]

Troubleshooting Guides

Part 1: Nitrosation of 2,6-di-tert-butylphenol

Problem 1: Low yield of the yellow solid intermediate, 2,6-di-tert-butyl-4-nitrosophenol.

Potential Cause Troubleshooting Action Scientific Rationale
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature (e.g., to 30-35 °C).[3]The rate of nitrosation can be influenced by temperature and reaction time. Ensuring the reaction goes to completion is crucial for maximizing the yield of the intermediate.
Incorrect stoichiometry Carefully re-check the molar ratios of the reactants. A slight excess of sodium nitrite may be beneficial, but a large excess should be avoided.[3]The stoichiometry of the reactants is critical for achieving a high yield. An insufficient amount of the nitrosating agent will lead to incomplete conversion of the starting material.
Inefficient mixing Ensure vigorous stirring throughout the reaction, especially during the addition of the sulfuric acid and sodium nitrite solution.[3]The reaction is heterogeneous in nature, and efficient mixing is necessary to ensure good contact between the reactants and facilitate the reaction.
pH is too high or too low The nitrosation of phenols is pH-dependent, with an optimal pH typically around 3.[13] While the protocol uses sulfuric acid, significant deviations from the optimal pH can slow down the reaction.The formation of the active nitrosating agent, the nitrosonium ion (NO+), is favored under acidic conditions. However, at very low pH, side reactions can occur.

Problem 2: The isolated intermediate is not a distinct yellow solid, but rather an oily or discolored product.

Potential Cause Troubleshooting Action Scientific Rationale
Formation of side products Over-nitrosation or oxidation can lead to the formation of byproducts. Ensure the reaction temperature is well-controlled and avoid prolonged reaction times beyond what is necessary for complete conversion.Hindered phenols can undergo side reactions under certain conditions. Maintaining the recommended temperature range helps to minimize the formation of these impurities.
Incomplete washing Thoroughly wash the filtered solid with water to remove any unreacted starting materials or inorganic salts.[3]The crude product can be contaminated with unreacted reagents and salts, which can affect its appearance and purity.
Presence of residual solvent Ensure the product is thoroughly dried under vacuum after filtration.[3]Residual solvent can make the product appear oily and can interfere with subsequent steps.
Part 2: Reduction of 2,6-di-tert-butyl-4-nitrosophenol

Problem 3: The reduction reaction does not go to completion, and the final product is contaminated with the yellow nitroso intermediate.

Potential Cause Troubleshooting Action Scientific Rationale
Degraded sodium hydrosulfite Use a fresh, unopened container of sodium hydrosulfite. The solid should be a white or slightly off-white powder. A yellow color or a strong sulfurous odor indicates decomposition.Sodium hydrosulfite is unstable in the presence of air and moisture and can decompose over time, losing its reducing power.[14]
Insufficient amount of reducing agent Use a molar excess of sodium hydrosulfite as specified in the protocol (typically 2-3 equivalents).[4]A stoichiometric excess of the reducing agent is necessary to ensure the complete reduction of the nitroso group.
Reaction temperature is too low Maintain the reaction temperature within the recommended range (e.g., 20-50 °C).[3]The rate of reduction is temperature-dependent. A temperature that is too low may result in a sluggish or incomplete reaction.
Visual Cue: The reaction mixture should transition from a yellow/orange color (due to the nitroso intermediate) to a colorless or off-white suspension as the reduction proceeds. The persistence of a yellow color indicates an incomplete reaction.The chromophore of the nitroso group is destroyed upon reduction to the amino group, leading to a visible color change.

Problem 4: The final product, this compound, has a low yield or is difficult to purify.

Potential Cause Troubleshooting Action Scientific Rationale
Product oxidation The final product is an aminophenol, which can be susceptible to oxidation, especially in the presence of air and at higher pH. Work up the reaction mixture promptly and consider performing the final filtration and washing steps under an inert atmosphere (e.g., nitrogen or argon).Aminophenols can be oxidized to form colored impurities. Minimizing exposure to air during workup helps to preserve the purity and yield of the product.
Inappropriate recrystallization solvent For purification by recrystallization, consider using a non-polar solvent like isooctane or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate.[15][16]The choice of recrystallization solvent is crucial for obtaining a high-purity product. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures.
Incomplete precipitation After the reduction, ensure the product is fully precipitated from the reaction mixture before filtration. Cooling the mixture in an ice bath can aid in complete precipitation.Maximizing the recovery of the solid product from the reaction mixture is essential for achieving a high yield.

Experimental Protocols

Protocol 1: Green Synthesis of 2,6-di-tert-butyl-4-nitrosophenol

This protocol is adapted from a patented environmentally friendly synthesis method.[3]

Materials:

  • 2,6-di-tert-butylphenol

  • Ethanol (95% or absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,6-di-tert-butylphenol (e.g., 5.20 g, 25.0 mmol) in ethanol (e.g., 40 mL).

  • While stirring at room temperature, slowly add concentrated sulfuric acid (e.g., 1.30 mL, 25.0 mmol).

  • Cool the mixture to 15-20 °C in an ice bath.

  • Prepare a solution of sodium nitrite (e.g., 3.50 g, 50.0 mmol) in deionized water (e.g., 10 mL).

  • Slowly add the sodium nitrite solution to the reaction mixture, maintaining the temperature between 15-25 °C. The solution will turn a deep yellow/orange color.

  • Continue stirring at this temperature for 1.5 to 4 hours. Monitor the reaction progress by TLC (e.g., using a 10:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete (disappearance of the starting material spot on TLC), pour the reaction mixture into a beaker containing cold deionized water (e.g., 100 mL).

  • A yellow solid will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with deionized water until the filtrate is neutral.

  • Dry the yellow solid (2,6-di-tert-butyl-4-nitrosophenol) under vacuum. The expected yield is typically very high (>98%).[3]

Protocol 2: Green Reduction of 2,6-di-tert-butyl-4-nitrosophenol

This protocol utilizes the more environmentally friendly reducing agent, sodium hydrosulfite.[4]

Materials:

  • 2,6-di-tert-butyl-4-nitrosophenol (from Protocol 1)

  • 5N Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Sodium Hydrosulfite (Na₂S₂O₄)

Procedure:

  • In a round-bottom flask with a magnetic stirrer, dissolve the 2,6-di-tert-butyl-4-nitrosophenol (e.g., 17.6 g) in a mixture of 5N sodium hydroxide solution (e.g., 60 mL) and deionized water (e.g., 120 mL).

  • In a separate beaker, prepare a solution of sodium hydrosulfite (e.g., 52.2 g) in deionized water (e.g., 220 mL).

  • Slowly add the sodium hydrosulfite solution to the stirred solution of the nitroso compound over a period of about 30 minutes. The reaction is exothermic, and the temperature may rise. The color of the solution should fade from yellow/orange to off-white.

  • After the addition is complete, continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

  • Collect the precipitated white solid (this compound) by vacuum filtration.

  • Wash the solid thoroughly with a large volume of deionized water (e.g., 400 mL).

  • Dry the final product in a vacuum desiccator. The expected melting point is in the range of 105-108 °C.[4]

Visualizations

Logical Workflow for Green Synthesis

Green_Synthesis_Workflow cluster_0 Step 1: Nitrosation cluster_1 Step 2: Reduction cluster_2 Purification A 2,6-di-tert-butylphenol C 2,6-di-tert-butyl-4-nitrosophenol (Yellow Intermediate) A->C Nitrosation B NaNO₂ / H₂SO₄ in Ethanol B->C E This compound (Final Product) C->E Reduction D Sodium Hydrosulfite (Na₂S₂O₄) D->E F Recrystallization (e.g., from Isooctane) E->F G Pure Product F->G

Caption: Workflow for the green synthesis of this compound.

Comparison of Traditional vs. Green Synthesis Routes

Synthesis_Comparison cluster_traditional Traditional Route cluster_green Green Route T1 Nitration (HNO₃/H₂SO₄) T2 Reduction (e.g., Zn/HCl) T1->T2 T_Waste Acidic Waste NOx Gases Heavy Metal Waste T1->T_Waste T2->T_Waste G1 Nitrosation (NaNO₂/H₂SO₄) G2 Reduction (Na₂S₂O₄) G1->G2 G_Waste Minimal Waste (Water-soluble salts) G2->G_Waste

Caption: Environmental impact comparison of synthesis routes.

References

Technical Support Center: Synthesis of 4-Amino-2,6-DI-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2,6-di-tert-butylphenol. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during laboratory and scale-up operations. Our focus is on explaining the causality behind experimental choices to ensure both success and safety in your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing a foundational understanding of the available synthetic strategies.

Q1: What are the primary synthesis routes for this compound?

There are two predominant methods for synthesizing this compound, both starting from 2,6-di-tert-butylphenol.

  • Route A: Nitration followed by Reduction: This traditional two-step process involves the electrophilic nitration of the phenol at the para-position to form 2,6-di-tert-butyl-4-nitrophenol, followed by the reduction of the nitro group to an amine. While widely documented, this method can be hazardous and suffer from low yields if not properly controlled.[1]

  • Route B: Nitrosation followed by Reduction: An optimized and more environmentally friendly approach involves the nitrosation of the starting phenol to yield 2,6-di-tert-butyl-4-nitrosophenol, which is then reduced.[1][2] This route typically offers milder reaction conditions, shorter reaction times, and significantly higher yields, reaching up to 99%.[1][2]

Q2: Which synthesis route is recommended for scaling up?

For industrial or large-scale production, Route B (Nitrosation/Reduction) is highly recommended. The advantages include:

  • Higher Yield: Overall yields can be as high as 99.0%.[2]

  • Milder Conditions: The reactions are typically run at or near room temperature.[2]

  • Improved Safety Profile: It avoids the use of large quantities of highly corrosive and oxidizing nitric acid, mitigating the risk of runaway exothermic reactions.[1][3][4]

  • Environmental Friendliness: This "green" method generates less waste and avoids the use of heavy metal catalysts often employed in nitro reductions.[1][2]

The traditional nitration route often involves cumbersome post-treatment steps and can result in significant environmental pollution, making it less suitable for industrial production.[1]

Part 2: Troubleshooting Guide - Route A (Nitration & Reduction)

This section focuses on resolving specific issues that may arise when using the traditional nitration/reduction pathway.

Q3: My nitration of 2,6-di-tert-butylphenol is resulting in a low yield and significant tar formation. What is the cause?

This is a common and critical issue stemming from the inherent sensitivity of sterically hindered phenols to nitrating conditions.

Causality: The bulky tert-butyl groups ortho to the hydroxyl direct the nitration to the para-position. However, they are also susceptible to cleavage (dealkylation) under harsh acidic conditions.[5] Using standard nitrating mixtures like nitric acid/sulfuric acid can lead to the complete deterioration of the phenol, forming tars and resins.[5] Similarly, nitric acid in acetic acid can cause dealkylation, yielding 2-tert-butyl-4,6-dinitrophenol as a byproduct.[5]

Solutions:

  • Controlled Nitration: A proven method involves nitrating the phenol with nitric acid in a liquid aliphatic hydrocarbon solvent (e.g., hexane). This approach provides better temperature control and minimizes side reactions.[5][6]

  • Strict Temperature Control: The reaction is highly exothermic. Maintain a low temperature (typically below 5°C) during the addition of nitric acid to prevent runaway reactions and decomposition.[4]

  • Alternative Nitrating Agent: For chemoselectivity, consider using tert-butyl nitrite (t-BuONO). It is a milder reagent that preferentially nitrates phenols and is less likely to cause degradation.[7][8]

Q4: The reduction of 2,6-di-tert-butyl-4-nitrophenol is incomplete or sluggish. How can I improve this step?

Incomplete reduction points to issues with the reducing agent's activity or the reaction conditions.

Causality: The choice of reducing agent is critical. While classic metal/acid reductions (e.g., Zn, Sn, Fe in acid) work, they often require harsh conditions and result in difficult workups.[9] The efficiency of the reduction depends on factors like pH, temperature, and the solubility of the nitro compound.

Solutions:

  • Use Sodium Dithionite (Sodium Hydrosulfite): This is an inexpensive, effective, and versatile reducing agent for aromatic nitro groups.[9][10][11] It operates under milder, typically aqueous or semi-aqueous conditions.[9]

  • Optimize pH: The reduction with sodium dithionite is often performed under basic conditions. For example, dissolving the nitro-phenol in aqueous sodium hydroxide before adding the dithionite solution can facilitate the reaction.[12]

  • Ensure Vigorous Stirring: The reaction may involve multiple phases (organic solid, aqueous solution). Vigorous stirring is essential to ensure adequate mass transfer between the nitro compound and the reducing agent.

  • Monitor Temperature: The reduction can be exothermic. While some heating may be required, uncontrolled temperature spikes can lead to the decomposition of the dithionite reagent.[9]

Part 3: Troubleshooting Guide - Route B (Nitrosation & Reduction)

This section addresses potential challenges in the optimized nitrosation/reduction pathway.

Q5: The yield of my 2,6-di-tert-butyl-4-nitrosophenol intermediate is lower than expected. What are the critical parameters?

While this route is high-yielding, success hinges on precise control of stoichiometry and reaction conditions.

Causality: The nitrosation reaction involves the in-situ generation of the nitrosating agent from sodium nitrite and an acid. Incomplete reaction can result from improper stoichiometry, insufficient acidification, or side reactions if the temperature is not controlled.

Solutions:

  • Verify Molar Ratios: A common protocol uses a molar ratio of 2,6-di-tert-butylphenol:sulfuric acid:sodium nitrite of approximately 1.0:1.1:1.1.[2] Ensure accurate weighing and dispensing of reagents.

  • Controlled Reagent Addition: The reaction should be performed under an inert atmosphere (e.g., nitrogen). Slowly add the sulfuric acid to the solution of the phenol in a solvent like 50% ethanol, followed by the slow, dropwise addition of the aqueous sodium nitrite solution.[2]

  • Maintain Low Temperature: The addition of sodium nitrite should be carried out at a controlled temperature, for instance, 25°C, to prevent the decomposition of nitrous acid and minimize side reactions.[2]

  • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.[2]

Q6: During the reduction of the nitroso intermediate with sodium dithionite, the product seems impure or the reaction stalls. Why?

The reduction of the nitroso group is generally efficient, but impurities can arise from improper workup or suboptimal reaction conditions.

Causality: Sodium dithionite is a powerful reducing agent, but it can be unstable, especially in acidic solutions or at elevated temperatures.[13] The success of the reduction depends on maintaining the appropriate alkaline environment and temperature to favor the desired reaction pathway.

Solutions:

  • Use an Alkaline Medium: The reaction is typically performed by adding the nitroso-phenol to a solution of sodium hydroxide in a solvent like ethanol, followed by the addition of the reducing agent (e.g., V-Brite B, a commercial sodium dithionite product).[2]

  • Control Temperature: The reduction can be run effectively at temperatures between 20-50°C.[2] Avoid excessive heating, which can degrade the dithionite.

  • Thorough Washing during Workup: After the reaction, the product is typically isolated by filtration after distillation of the solvent and washing with water. Ensure the product is washed thoroughly to remove any residual inorganic salts.[2][12]

Part 4: Purification & Safety

Q7: What is the best method for purifying the final this compound product?

The primary method for purification is recrystallization.

  • Solvent Selection: A non-polar solvent like isooctane is effective for recrystallization, yielding the product as a solid with a melting point of 103-107°C.[14]

  • Procedure: Dissolve the crude product in a minimum amount of hot solvent. Allow the solution to cool slowly to form crystals. If necessary, cool further in an ice bath to maximize recovery. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under a vacuum.[12]

Q8: What are the critical safety precautions for this synthesis?

Nitration (Route A):

  • Extreme Hazard: Nitric acid is highly corrosive, a strong oxidizer, and can cause severe burns.[15][16] It reacts violently with many organic compounds, posing a fire and explosion risk.[17]

  • Engineering Controls: Always conduct nitrations inside a certified chemical fume hood with the sash at the lowest practical height.[3] Ensure an emergency eyewash and safety shower are immediately accessible.[15]

  • Personal Protective Equipment (PPE): Wear acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant lab coat.[3][16]

  • Waste Disposal: Never mix nitric acid waste with other waste streams, especially organic solvents.[17]

Sodium Dithionite (Both Routes):

  • Flammable Solid: Sodium dithionite can ignite spontaneously in the presence of moisture and air.[9]

  • Handling: Handle in a well-ventilated area and control contact with water during storage and use.[9] Its decomposition can be exothermic.[9][13]

Data & Workflow Visualizations

Table 1: Comparison of Primary Synthesis Routes
ParameterRoute A: Nitration/ReductionRoute B: Nitrosation/Reduction
Starting Material 2,6-di-tert-butylphenol2,6-di-tert-butylphenol
Key Reagents Nitric Acid, Reducing Agent (e.g., Zn/CaCl₂)Sodium Nitrite, Sulfuric Acid, Sodium Dithionite
Typical Overall Yield ~65.8%[1]Up to 99.0%[1][2]
Reaction Conditions High temperature (reduction), long reaction times[1]Mild (20-50°C), short reaction times[2]
Safety Concerns Use of highly corrosive/oxidizing nitric acid, risk of runaway reaction[4][16]Milder reagents, lower exothermicity risk
Environmental Impact Heavy metal waste, difficult post-treatment[1]"Green" process, recyclable reactants[1][2]

Diagram 1: Overall Synthesis Strategies

cluster_0 Route A: Nitration/Reduction cluster_1 Route B: Nitrosation/Reduction (Optimized) start_A 2,6-di-tert-butylphenol step1_A Nitration (HNO₃) start_A->step1_A inter_A 2,6-di-tert-butyl-4-nitrophenol step1_A->inter_A step2_A Reduction (e.g., Na₂S₂O₄) inter_A->step2_A end_A This compound step2_A->end_A start_B 2,6-di-tert-butylphenol step1_B Nitrosation (NaNO₂, H₂SO₄) start_B->step1_B inter_B 2,6-di-tert-butyl-4-nitrosophenol step1_B->inter_B step2_B Reduction (Na₂S₂O₄, NaOH) inter_B->step2_B end_B This compound step2_B->end_B

Caption: Comparison of the two main synthetic pathways.

Diagram 2: Troubleshooting Flowchart for Low Yield in Nitration

start Low Yield / Tar Formation in Nitration Step q1 What nitrating agent was used? start->q1 a1_1 HNO₃ / H₂SO₄ q1->a1_1 a1_2 HNO₃ / Acetic Acid q1->a1_2 a1_3 Controlled HNO₃ in Hydrocarbon q1->a1_3 r1 High risk of decomposition and tarring. This mixture is too harsh. a1_1->r1 r2 Risk of dealkylation to form 2-tert-butyl-4,6-dinitrophenol. a1_2->r2 q2 Was temperature strictly controlled (<5°C)? a1_3->q2 r3_yes Good. Proceed to check other parameters. q2->r3_yes Yes r3_no Likely Cause: Runaway exothermic reaction leading to decomposition. Improve cooling efficiency. q2->r3_no No

Caption: Decision tree for diagnosing nitration problems.

Experimental Protocols

Protocol 1: Optimized Synthesis via Nitrosation/Reduction (Route B)

Adapted from CN102924305A.[2]

Step 1: Synthesis of 2,6-di-tert-butyl-4-nitrosophenol

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,6-di-tert-butylphenol (1.0 eq) in 95% industrial alcohol.

  • While stirring at room temperature, slowly add sulfuric acid (1.0 eq) dropwise.

  • After the addition of acid is complete, slowly add a solution of sodium nitrite (2.0 eq) in water dropwise over 1.5 hours, maintaining the temperature at 25°C.

  • Allow the reaction to stir for an additional 1 hour. Monitor for completion by TLC or HPLC.

  • Upon completion, quench the reaction by adding water. The product will precipitate.

  • Collect the yellow solid product by vacuum filtration, wash thoroughly with water, and dry. The expected yield is approximately 99%.

Step 2: Reduction to this compound

  • Under a nitrogen atmosphere, dissolve the 2,6-di-tert-butyl-4-nitrosophenol (1.0 eq) from Step 1 in ethanol.

  • Add a 5-10% aqueous solution of sodium hydroxide (e.g., 2.0 eq).

  • Add sodium dithionite (e.g., V-Brite B, ~3.0 eq).

  • Stir the mixture at a temperature between 20-50°C for 1-2 hours until the reaction is complete (monitor by TLC/HPLC).

  • Remove the solvent via distillation under reduced pressure.

  • Wash the remaining solid thoroughly with water.

  • Collect the white solid product by vacuum filtration and dry. The expected yield for this step is ~99%.

References

Troubleshooting guide for 4-Amino-2,6-DI-tert-butylphenol applications

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Amino-2,6-DI-tert-butylphenol

Welcome to the technical support center for this compound (ATBP). This resource is designed for researchers, chemists, and formulation scientists to address common and complex challenges encountered during the handling, application, and analysis of this versatile hindered phenolic compound. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, ensuring the success and integrity of your experiments.

Section 1: General Handling & Stability FAQs

This section addresses the most frequently asked questions regarding the fundamental properties and proper storage of this compound.

Question 1: What is the correct way to store this compound to prevent degradation?

Answer: Proper storage is critical to maintain the integrity of this compound. Due to the presence of both amino (-NH₂) and hydroxyl (-OH) groups on the aromatic ring, the molecule is susceptible to oxidation, which can be accelerated by light, air (oxygen), and elevated temperatures.

Core Recommendations:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[1][2][3] This displaces oxygen and minimizes oxidative degradation.

  • Temperature: For long-term storage, refrigeration at 2-8°C is recommended.[2] However, for routine use, storage at room temperature in a tightly sealed container is acceptable.[1][3]

  • Light: Keep in a dark place, using amber glass vials or opaque containers to prevent photo-oxidation.[1][2][3]

Causality: The electron-donating amino and hydroxyl groups make the phenol ring highly activated and prone to oxidation. Oxygen can abstract the hydrogen atom from the hydroxyl group, forming a phenoxyl radical. This radical is stabilized by the bulky tert-butyl groups but can still lead to the formation of colored quinone-type byproducts, indicating degradation.[4]

Question 2: My once off-white/light-colored solid has turned pink/brown. Is it still usable?

Answer: The development of a pink, salmon, or reddish-brown color is a common observation and indicates partial oxidation of the compound.[1] The color change is typically due to the formation of quinone-imine or other extended conjugated systems.

Can it be used?

  • For non-critical applications: If you are using it as a general antioxidant in a bulk industrial application (e.g., polymer stabilization), a slight color change may not significantly impact its performance.

  • For sensitive applications: For pharmaceutical synthesis, reference standards, or kinetic studies, the presence of these colored impurities is unacceptable. The impurities can interfere with reactions, complicate analysis, and introduce unknown variables. In these cases, using fresh, pure material is strongly advised.

Troubleshooting: If you must use slightly oxidized material for synthesis, consider purification by recrystallization from a non-polar solvent like isooctane or heptane to remove colored impurities.[1]

Section 2: Troubleshooting Guide for Experimental Applications

This section provides in-depth, scenario-based troubleshooting for common laboratory and process challenges.

Solubility & Formulation Issues

Problem: I am struggling to dissolve this compound in my desired solvent system.

Underlying Science: The solubility of this molecule is governed by a balance of its non-polar and polar characteristics. The two bulky, lipophilic tert-butyl groups and the benzene ring dominate, making it generally soluble in organic solvents.[5] The polar amino and hydroxyl groups provide some capacity for hydrogen bonding but are sterically hindered, limiting solubility in highly polar solvents like water.

Troubleshooting Workflow:

start Start: Dissolution Failure solvent_type What is your solvent type? start->solvent_type polar Polar (e.g., Water, Buffer) solvent_type->polar Aqueous nonpolar Non-Polar / Organic (e.g., Toluene, Heptane) solvent_type->nonpolar Organic intermediate Intermediate Polarity (e.g., Ethanol, Acetone, DCM) solvent_type->intermediate Organic cosolvent Action: Add a water-miscible organic co-solvent (e.g., DMSO, Ethanol, Acetone). polar->cosolvent heat Action: Gently warm the mixture. (Caution: Monitor for degradation) nonpolar->heat intermediate->heat success Success: Compound Dissolved cosolvent->success sonicate Action: Use ultrasonication to break up solid agglomerates. heat->sonicate heat->sonicate check_purity Issue: Potential Impurity or Degradation Product. sonicate->check_purity If still fails sonicate->success check_purity->start Re-evaluate

Caption: Decision workflow for troubleshooting solubility.

Solubility Data Summary:

SolventSolubility ProfileRecommended Action
WaterVery Low / InsolubleUse a co-solvent like DMSO or ethanol for aqueous stocks.
Alcohols (Ethanol, Methanol)SolubleStandard choice for stock solutions.[5]
Chlorinated (DCM, Chloroform)SolubleGood for reaction media and extractions.[5]
Ketones (Acetone, MEK)SolubleVersatile solvent for various applications.[5]
Hydrocarbons (Heptane, Toluene)Moderately SolubleSolubility may require gentle warming.[1]
Synthetic Chemistry Challenges

Problem: I am getting low yields in my reaction where this compound is a nucleophile (e.g., acylation, alkylation, arylation).

Underlying Science: The two large tert-butyl groups flanking the hydroxyl and amino groups create significant steric hindrance.[6][7] This bulkiness can severely restrict the access of electrophiles to the nucleophilic nitrogen (of the amino group) or oxygen (of the hydroxyl group), leading to slow reaction rates or low conversion.

Troubleshooting Protocol: Overcoming Steric Hindrance

  • Re-evaluate Your Base: For deprotonating the phenol, a very strong, non-nucleophilic, and sterically unhindered base may be required. Standard bases like triethylamine might be insufficient.

    • Consider: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to fully generate the more reactive phenoxide anion.

  • Increase Reaction Temperature: Providing more thermal energy can help reacting molecules overcome the activation energy barrier imposed by steric hindrance.

    • Action: Incrementally increase the reaction temperature by 10-20°C and monitor the reaction progress by TLC or LC-MS. Be mindful of potential side reactions or degradation at higher temperatures.

  • Extend Reaction Time: Sterically hindered reactions are often slow. What might take 2 hours for a simple phenol could take 24-48 hours for ATBP.

    • Action: Run a time-course experiment, taking aliquots at 2, 6, 12, 24, and 48 hours to determine when the reaction reaches completion.

  • Catalyst Choice (for C-N or C-O coupling): For reactions like Buchwald-Hartwig or Ullmann couplings, ligand choice is critical. Ligands specifically designed for hindered substrates may be necessary.

    • Consider: Researching modern palladium or copper catalyst systems with ligands (e.g., picolinic acid for Cu-catalyzed etherification) known to facilitate coupling with ortho-substituted or hindered substrates.[8]

  • Alternative Synthetic Route: If direct functionalization fails, consider an alternative strategy. For example, starting with 2,6-di-tert-butylphenol, performing the desired reaction on the hydroxyl group, and then introducing the amino group via nitration/reduction.[1][9]

start Start: Low Reaction Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents stronger_base Use a Stronger, Non-nucleophilic Base check_reagents->stronger_base Deprotonation issue? increase_temp Increase Temperature extend_time Extend Reaction Time increase_temp->extend_time catalyst Optimize Catalyst/Ligand (for coupling reactions) extend_time->catalyst Coupling reaction? alt_route Consider Alternative Synthetic Route extend_time->alt_route If fails success Success: Improved Yield extend_time->success Simple substitution? stronger_base->increase_temp catalyst->alt_route If fails catalyst->success

Caption: Troubleshooting workflow for low synthetic yield.

Analytical & Quality Control Issues

Problem: I am observing poor peak shape (tailing) or inconsistent retention times when analyzing this compound by Reverse-Phase HPLC.

Underlying Science: The basic amino group can interact with residual acidic silanols on the silica backbone of many C18 columns, leading to peak tailing. Furthermore, as a hindered phenol, its interactions can be complex.

Recommended HPLC Method Parameters:

This starting method is designed to minimize unwanted secondary interactions and provide a robust separation.

ParameterRecommendationRationale
Column C18, 5 µm, 150 x 4.6 mmA standard, reliable column choice.
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric AcidThe acid protonates the amino group, ensuring a single ionic state, and masks silanol interactions, reducing peak tailing.[10]
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers for reverse-phase.[10][11]
Gradient Isocratic (e.g., 75:25 ACN:Water) or GradientAn isocratic method is often sufficient.[11] A gradient may be needed if analyzing with other compounds.
Detection (UV) ~275-280 nmThis is a region of significant UV absorbance for the phenolic structure.[11]
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity.

Troubleshooting Steps:

  • Check Mobile Phase pH: Ensure an acidic modifier (formic acid, TFA, phosphoric acid) is present. This is the most common cause of peak tailing for amine-containing compounds.

  • Use a Different Column: If tailing persists, try a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column) that may have different secondary interactions.

  • Sample Diluent: Ensure the sample is dissolved in the mobile phase or a weaker solvent. Injecting in a strong, non-polar solvent can cause peak distortion.

Section 3: Application Note - Performance as an Antioxidant

Question: How does this compound function as an antioxidant, and how can I assess its efficacy?

Mechanism of Action: As a hindered phenolic antioxidant, its primary role is to intercept and neutralize free radicals, terminating the chain reactions that lead to oxidative degradation of materials like plastics, rubbers, and oils.[4][12]

The process occurs in two key steps:

  • Hydrogen Donation: The phenolic hydroxyl group (-OH) donates its hydrogen atom to a highly reactive radical (R•), neutralizing it.

  • Radical Stabilization: A stable, sterically hindered phenoxyl radical is formed on the ATBP molecule. The bulky tert-butyl groups prevent this new radical from propagating the chain reaction, effectively taking it out of circulation.[4]

cluster_0 Oxidative Chain Reaction cluster_1 Intervention by ATBP R• Reactive Radical Substrate Material (e.g., Polymer) R•->Substrate Attacks Degraded\nMaterial + R• Degraded Material + R• Substrate->Degraded\nMaterial + R• Propagates ATBP ATBP (Phenol-OH) ATBP_Radical Stable ATBP Radical (Phenol-O•) Non-reactive due to steric hindrance ATBP->ATBP_Radical Forms R•_2 Reactive Radical ATBP->R•_2 Donates H• RH\n(Neutralized) RH (Neutralized) R•_2->RH\n(Neutralized)

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of 4-Amino-2,6-DI-tert-butylphenol and BHT

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Hindered Phenolic Antioxidants

Synthetic phenolic antioxidants are indispensable for preventing oxidative degradation in a vast array of materials, including pharmaceuticals, polymers, fuels, and food products.[1][2] At the heart of their function is a chemical structure known as a "hindered phenol," characterized by bulky alkyl groups flanking a hydroxyl group on a benzene ring. This configuration is designed to efficiently neutralize harmful free radicals, thereby terminating the chain reactions that lead to spoilage and degradation.[3][4]

Two prominent examples of such compounds are Butylated Hydroxytoluene (BHT) and 4-Amino-2,6-di-tert-butylphenol. While both share the core hindered phenol structure, a critical difference in their para-substituent—a methyl group in BHT versus an amino group in this compound—gives rise to significant differences in their antioxidant activity. This guide will explore the chemical basis for these differences and provide a comparative analysis of their performance.

Structural Analysis and Mechanism of Action

The antioxidant activity of hindered phenols is primarily governed by their ability to donate a hydrogen atom from their hydroxyl (-OH) group to a free radical (R•), thus neutralizing it.[3][[“]] The stability of the resulting phenoxyl radical (ArO•) is crucial; if the new radical is not sufficiently stabilized, it can initiate further oxidative reactions. The steric hindrance provided by the ortho-tert-butyl groups plays a key role in stabilizing this radical.

Butylated Hydroxytoluene (BHT) , or 2,6-di-tert-butyl-4-methylphenol, is a well-established antioxidant.[1] Its mechanism involves the donation of a hydrogen atom to peroxy radicals, converting them into less reactive hydroperoxides.[3]

This compound features an amino (-NH2) group at the para position. This structural modification is theoretically significant. The amino group is a stronger electron-donating group compared to the methyl group of BHT. This increased electron donation to the phenolic ring is expected to weaken the O-H bond, lowering its bond dissociation enthalpy (BDE) and making the hydrogen atom more readily available for donation to free radicals. A lower BDE generally correlates with higher antioxidant activity.[6]

dot graphical_abstract { // Node Definitions node [shape=none, margin=0] BHT_Structure [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=31404&t=l"]; Amino_Structure [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=314220&t=l"]; BHT_Label [label="BHT (2,6-di-tert-butyl-4-methylphenol)"]; Amino_Label [label="this compound"];

} enddot Caption: Chemical structures of BHT and this compound.

Comparative Antioxidant Activity: A Data-Driven Analysis

To empirically compare the antioxidant efficacy of these two compounds, standardized assays are employed. The most common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[7][8] These assays measure the ability of an antioxidant to neutralize a stable colored radical, with the degree of color change being proportional to the antioxidant's activity.[9][10] The results are often expressed as an IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates greater antioxidant potency.

CompoundKey Structural FeatureExpected Impact on Antioxidant Activity
BHT Para-methyl groupWeak electron-donating group
This compound Para-amino groupStrong electron-donating group, expected to lower O-H BDE

While direct, side-by-side comparative experimental data in the public literature is limited, the principles of physical organic chemistry strongly support the superior antioxidant potential of this compound over BHT due to the electronic effects of the amino substituent.[11]

Experimental Protocols for Antioxidant Activity Assessment

For researchers seeking to validate these claims or assess other novel antioxidant compounds, the following protocols provide a standardized framework.

DPPH Radical Scavenging Assay

This method is based on the reduction of the stable DPPH radical, which is deep violet in color, to the yellow-colored, non-radical form, DPPH-H, in the presence of a hydrogen-donating antioxidant.[9][12]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. This solution should be freshly made and kept in the dark.[13]

    • Prepare stock solutions of the test compounds (this compound, BHT) and a positive control (e.g., Ascorbic Acid or Trolox) in methanol at a concentration of 1 mg/mL.

    • Create a series of dilutions from the stock solutions to determine the IC50 value.

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the sample or standard solution at various concentrations.

    • Add 180 µL of the 0.1 mM DPPH working solution to each well.

    • Prepare a blank control containing 20 µL of methanol and 180 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[9][13]

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100[9]

    • Plot the percentage of scavenging activity against the concentration of the antioxidant and determine the IC50 value.

DPPH_Workflow

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[10][14] The reduction of the radical cation back to the colorless neutral form is monitored spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[15]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This forms the ABTS•+ stock solution.[15]

    • Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the test compounds or a standard (Trolox) at various concentrations to the wells.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value, similar to the DPPH assay.

Applications and Safety Considerations

Butylated Hydroxytoluene (BHT):

  • Applications: BHT is widely approved and used as a food additive (E321), in cosmetics, pharmaceuticals, and industrial fluids like jet fuels and transformer oils to prevent oxidative degradation.[16][17]

  • Safety: BHT is considered "generally recognized as safe" (GRAS) by the U.S. FDA for use in food at low concentrations.[2][3] However, some studies have investigated potential toxic effects at much higher doses.[18] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that BHT is safe for use in cosmetic products.[19]

This compound:

  • Applications: This compound is primarily used as an intermediate in the synthesis of more complex antioxidants and as a stabilizer in industrial applications such as rubber, plastics, and petroleum products.[20]

  • Safety: Detailed public safety and toxicological data for this compound is less extensive than for BHT. Standard safe handling procedures for chemical reagents should be followed.

Conclusion

The structural difference between this compound and BHT at the para-position of the phenolic ring is key to their differing antioxidant activities. The strong electron-donating amino group in this compound is predicted to enhance its hydrogen-donating ability, making it a more potent free radical scavenger than the methyl-substituted BHT. While BHT remains a versatile and widely approved antioxidant for many applications, this compound presents a compelling alternative, particularly in industrial applications where higher antioxidant efficacy is required. For researchers in drug development and material science, the principles illustrated by this comparison can guide the rational design of novel, high-performance antioxidant molecules.

References

A Comparative Study of 4-Amino-2,6-Di-tert-butylphenol with other Hindered Phenols: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antioxidant research and drug development, hindered phenols represent a critical class of molecules renowned for their ability to combat oxidative stress. This guide provides a comprehensive comparative analysis of 4-Amino-2,6-di-tert-butylphenol, a molecule of growing interest, with other well-established hindered phenols such as Butylated Hydroxytoluene (BHT) and Probucol. By examining their structural nuances, mechanisms of action, and performance in standardized antioxidant assays, this document aims to equip researchers with the necessary insights to make informed decisions in their experimental designs and therapeutic development endeavors.

Introduction to Hindered Phenolic Antioxidants

Hindered phenolic antioxidants are synthetic compounds characterized by a phenol ring substituted with bulky alkyl groups, typically tert-butyl groups, at one or both ortho positions relative to the hydroxyl group. This steric hindrance is a key structural feature that enhances their antioxidant efficacy by stabilizing the resulting phenoxyl radical, thereby preventing its participation in deleterious chain reactions. These compounds are widely utilized as stabilizers in plastics, elastomers, and petroleum products to prevent oxidative degradation.[1] In the realm of biomedical research, their ability to scavenge free radicals makes them valuable tools for studying and mitigating oxidative stress-related pathologies.

This compound distinguishes itself from many other hindered phenols by the presence of an amino group at the para-position. This substitution can significantly influence its electronic properties and, consequently, its antioxidant and biological activities. This guide will delve into a comparative analysis of this compound against the widely used BHT and the pharmacologically significant Probucol.

Mechanism of Antioxidant Action

The primary antioxidant mechanism of hindered phenols involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thus neutralizing it. The resulting phenoxyl radical is stabilized by the bulky tert-butyl groups, which sterically obstruct further reactions and delocalize the unpaired electron.

Caption: General mechanism of radical scavenging by a hindered phenol.

The introduction of an amino group in this compound can potentially enhance its antioxidant activity through resonance effects, further stabilizing the phenoxyl radical.

Comparative Analysis of Hindered Phenols

A direct quantitative comparison of the antioxidant activity of this compound with BHT and Probucol is challenging due to the limited availability of studies that evaluate these specific compounds side-by-side under identical experimental conditions. However, a qualitative and semi-quantitative comparison can be drawn from their structural features and available data from various sources.

FeatureThis compoundButylated Hydroxytoluene (BHT)Probucol
Structure Phenol with two tert-butyl groups and a para-amino groupPhenol with two tert-butyl groups and a para-methyl groupTwo hindered phenol rings linked by a dithioacetal bridge
Key Functional Group Amino group at para-positionMethyl group at para-positionDithioacetal linkage
Antioxidant Mechanism Hydrogen atom donation, potential for enhanced radical stabilization due to the amino group.Hydrogen atom donation from the hydroxyl group.Potent antioxidant and anti-inflammatory properties; inhibits LDL oxidation.[2][3]
Primary Application Antioxidant intermediate in various industries including pharmaceuticals.[4]Widely used as a food additive and in industrial applications.[5]A lipid-lowering drug with strong antioxidant effects.[1][4]

Experimental Protocols for Antioxidant Activity Assessment

To provide a framework for the comparative evaluation of these compounds, detailed protocols for two standard antioxidant assays are presented below. These assays are fundamental in determining the radical scavenging capabilities of chemical compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically.

Experimental Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Preparation of DPPH Radical Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Test Solutions: Dissolve the hindered phenol compounds (this compound, BHT, Probucol) and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Reaction: In a 96-well microplate or cuvettes, add a fixed volume of the DPPH solution to an equal volume of each concentration of the test and standard solutions. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Mix the solutions and incubate the plate or cuvettes in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant. A lower IC50 value indicates higher antioxidant activity.[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to its decolorization, which is measured spectrophotometrically.

Experimental Workflow:

References

A Senior Application Scientist's Guide to Validating Antioxidant Assays with 4-Amino-2,6-DI-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the accurate quantification of antioxidant capacity is not merely an academic exercise; it is a critical checkpoint in the discovery and validation pipeline. However, the landscape of antioxidant assessment is fraught with variability, where results can differ dramatically based on the chosen assay and reference standard.[1] This guide provides an in-depth technical framework for validating common antioxidant assays using a highly stable and structurally relevant standard: 4-Amino-2,6-DI-tert-butylphenol.

The choice of a validation standard is paramount. While Trolox, a water-soluble vitamin E analog, is widely used, its chemical properties may not be representative of all classes of antioxidant compounds under investigation.[2] this compound, a sterically hindered phenolic antioxidant, offers a compelling alternative.[3] Its structure, featuring bulky tert-butyl groups flanking the hydroxyl moiety and an electron-donating amino group in the para-position, provides a unique electronic and steric profile. This makes it an excellent candidate for standardizing assays when screening libraries of synthetic phenolic or aminophenolic compounds, ensuring that the validation standard is mechanistically relevant to the test articles.

This guide will move beyond rote protocols. We will dissect the causality behind experimental choices, establish self-validating systems, and provide a comparative analysis of three cornerstone assays: DPPH, ABTS, and ORAC.

Mechanistic Underpinnings of Key Antioxidant Assays

Antioxidant assays are broadly categorized based on their reaction mechanisms: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET).[4] Understanding this distinction is crucial for interpreting results correctly.

  • DPPH & ABTS Assays (Mixed ET/HAT): These methods rely on the ability of an antioxidant to quench a stable radical. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+) are reduced by the antioxidant, leading to a measurable loss of color.[5][6] These assays are influenced by both the electron-donating and hydrogen-donating capabilities of the test compound.[7]

  • ORAC Assay (HAT-based): The Oxygen Radical Absorbance Capacity assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[8] This mechanism, based on hydrogen atom donation, is considered highly relevant to in-vivo antioxidant action against lipid peroxidation.[9][10]

G cluster_assays Antioxidant Assay Mechanisms Assay_Type Assay Type HAT Hydrogen Atom Transfer (HAT) (e.g., ORAC) Assay_Type->HAT Measures H• donation ET Electron Transfer (ET) (e.g., FRAP, CUPRAC) Assay_Type->ET Measures e⁻ donation Mixed Mixed HAT / ET (e.g., DPPH, ABTS) Assay_Type->Mixed Involves both mechanisms

Caption: Classification of common antioxidant assays based on their primary reaction mechanism.

This compound: A Superior Standard for Phenolic Compounds

This compound is an industrial antioxidant known for its high efficacy and stability.[3][11] Its utility in a research setting stems from several key features:

  • Steric Hindrance: The two tert-butyl groups protect the hydroxyl group, making the resulting phenoxy radical more stable and preventing it from participating in pro-oxidant side reactions. This ensures a cleaner, more stoichiometric reaction with the assay radicals.

  • Enhanced Electron Donation: The para-amino group is a strong electron-donating group, which enhances the ability of the phenolic hydroxyl to donate its hydrogen atom and stabilize the resulting radical. This dual-functionality provides a robust test for assay sensitivity.

  • High Purity and Stability: Unlike some natural product standards, this compound can be synthesized to a high degree of purity and is not prone to degradation under standard storage conditions, ensuring consistency between experiments.[3]

Experimental Protocols: A Self-Validating Framework

The following protocols are designed to be self-validating by including a direct comparison to the gold-standard, Trolox. This allows for the determination of a "Trolox Equivalent Antioxidant Capacity" (TEAC) value, providing a universally understood metric of potency.

DPPH Radical Scavenging Assay

This assay measures the quenching of the stable DPPH radical, which is observed as a color change from deep violet to pale yellow.[6]

Principle: Antioxidant-H + DPPH• (Violet) → Antioxidant• + DPPH-H (Yellow/Colorless)

Caption: Reaction scheme for the DPPH radical scavenging assay.

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 2.0 mg of 2,2-diphenyl-1-picrylhydrazyl in 50 mL of methanol. Store this solution in an amber bottle at 4°C.[5]

    • Standard Stock Solutions (1 mM):

      • Accurately weigh and dissolve 2.21 mg of this compound in 10 mL of methanol.

      • Accurately weigh and dissolve 2.50 mg of Trolox in 10 mL of methanol.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the standard stock solutions (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM) in methanol.

    • To each well, add 20 µL of the standard/sample solution or methanol (for the control).

    • Add 180 µL of the 0.1 mM DPPH solution to all wells.

    • Scientist's Note: This step initiates the reaction. Using a multichannel pipette ensures near-simultaneous start times, which is critical for kinetic studies, although this is typically an endpoint assay.

    • Incubate the plate in the dark at room temperature for 30 minutes.[5]

    • Scientist's Note: The dark incubation prevents the photochemical degradation of DPPH, which would otherwise lead to artificially high scavenging readings.[12]

    • Measure the absorbance at 517 nm using a microplate reader.[5]

  • Calculation:

    • Percentage Scavenging (% Inhibition): % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance with the standard/sample.[5]

    • IC50 Value: Plot the % Inhibition against the concentration of the standard. The IC50 is the concentration required to scavenge 50% of the DPPH radicals, determined via non-linear regression.

ABTS Radical Cation Decolorization Assay

This assay is more versatile than DPPH as it can be used for both hydrophilic and lipophilic antioxidants and is not affected by pH in the same way.[13][14]

Principle: The pre-formed, blue-green ABTS•+ radical is reduced by the antioxidant, causing decolorization.[15]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 19.2 mg of ABTS in 5 mL of water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 3.3 mg of potassium persulfate in 5 mL of water.[16]

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours. This generates the radical cation.[5]

    • Scientist's Note: This overnight incubation is critical for the complete formation of the ABTS radical cation, ensuring a stable baseline for the assay.

    • Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the standard stock solutions (prepared as in 3.1) in the same solvent used to dilute the ABTS•+ solution.

    • To each well, add 20 µL of the standard/sample solution or solvent (for the blank).

    • Add 180 µL of the diluted ABTS•+ working solution.

    • Incubate at room temperature for 6 minutes.[5]

    • Measure the absorbance at 734 nm.[15]

  • Calculation:

    • Calculate the % Inhibition using the same formula as for the DPPH assay.

    • TEAC Value: Create a standard curve by plotting the % Inhibition versus the concentration of Trolox. The antioxidant capacity of this compound is then expressed as a TEAC value, calculated from the ratio of the slopes of the dose-response curves (Slope_standard / Slope_Trolox).

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the oxidative degradation of a fluorescent probe after being mixed with a free radical generator. The antioxidant's capacity to protect the probe is quantified.[17]

Principle: Peroxyl radicals generated by AAPH degrade fluorescein, reducing its fluorescence. Antioxidants scavenge these radicals, preserving the fluorescence signal.[8]

G AAPH AAPH (Radical Generator) Peroxyl Peroxyl Radicals (ROO•) AAPH->Peroxyl Thermal Decomposition (37°C) Oxidized_F Oxidized Fluorescein (Non-fluorescent) Peroxyl->Oxidized_F Attacks & Quenches Products Stable Products Peroxyl->Products Intercepts Fluorescein Fluorescein Probe (Fluorescent) Fluorescein->Oxidized_F Antioxidant Antioxidant (AH) Antioxidant->Products

Caption: Workflow of the ORAC assay, showing antioxidant protection of the fluorescent probe.

Experimental Protocol:

  • Reagent Preparation:

    • Fluorescein (FL) Stock Solution (4 µM): Prepare in 75 mM phosphate buffer (pH 7.4). Store wrapped in foil at 4°C.[18]

    • FL Working Solution: Immediately before use, dilute the stock solution 1:500 with 75 mM phosphate buffer (pH 7.4).[18]

    • AAPH Solution (75 mM): Dissolve 203.4 mg of 2,2'-Azobis(2-amidinopropane) dihydrochloride in 10 mL of 75 mM phosphate buffer (pH 7.4). Prepare this solution fresh daily.[18]

    • Standard Stock Solutions (1 mM): Prepare as in 3.1, but use 75 mM phosphate buffer (pH 7.4) as the solvent.

  • Assay Procedure (96-well black plate):

    • Scientist's Note: A black plate is essential to minimize background fluorescence and light scattering.

    • Add 25 µL of standard/sample dilutions or buffer (for the blank) to the appropriate wells.

    • Add 150 µL of the FL working solution to all wells.

    • Incubate the plate at 37°C for 15 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using an automated injector if available.

    • Immediately begin recording the fluorescence kinetically every minute for at least 60-90 minutes (Excitation: 485 nm, Emission: 520 nm).[19]

  • Calculation:

    • The antioxidant capacity is determined by calculating the Area Under the Curve (AUC) from the fluorescence decay plot.

    • Net AUC = AUC_sample - AUC_blank

    • Plot the Net AUC against the concentration of Trolox to create a standard curve. The ORAC value of this compound is then calculated from this curve and expressed in Trolox Equivalents (µmol TE/µmol).

Data Presentation and Comparative Analysis

Summarizing the validation data in a clear, comparative format is essential. The table below presents hypothetical, yet plausible, results for such a comparison.

AssayParameterThis compound (Hypothetical)Trolox (Reference)Mechanistic Interpretation & Key Considerations
DPPH IC50 (µM)15.218.5A lower IC50 suggests higher potency. The enhanced activity may be due to the electron-donating amino group facilitating faster quenching. Assay is sensitive to steric hindrance.
ABTS TEAC Value1.351.00A TEAC > 1 indicates greater activity than Trolox. The ABTS radical is less sterically hindered than DPPH, potentially allowing better access for bulky molecules.[13]
ORAC ORAC Value (µmol TE/µmol)2.101.00A high ORAC value indicates excellent peroxyl radical scavenging via hydrogen atom donation, a key in-vivo relevant mechanism. This result highlights the compound's protective capacity.[20]

Conclusion: Establishing Rigorous Standards in Antioxidant Research

The validation of antioxidant assays is not a perfunctory step but the very foundation upon which reliable and reproducible data are built. By employing a mechanistically relevant and stable standard like this compound, researchers can gain deeper confidence in their results. This guide provides the necessary protocols and, more importantly, the scientific rationale to implement a robust validation framework. Comparing data across different assays (DPPH, ABTS, and ORAC) provides a multi-faceted view of a compound's antioxidant profile, distinguishing between electron and hydrogen atom transfer capabilities.[21][22] This comprehensive approach is indispensable for advancing the fields of drug discovery, nutraceutical development, and materials science.

References

A Comparative Performance Evaluation of 4-Amino-2,6-di-tert-butylphenol as a Polymer Stabilizer

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and polymer science, the selection of an appropriate stabilizer is paramount to ensure the longevity and integrity of polymeric materials. This guide provides an in-depth technical evaluation of 4-Amino-2,6-di-tert-butylphenol, a hindered phenolic antioxidant, and compares its performance with other commonly used polymer stabilizers. This analysis is supported by established experimental methodologies and comparative data to aid in the informed selection of stabilizers for various applications.

Introduction: The Critical Role of Polymer Stabilization

Polymers are susceptible to degradation from a variety of environmental factors, including heat, oxygen, and ultraviolet (UV) radiation. This degradation manifests as a loss of mechanical properties, discoloration, and reduced service life.[1] Antioxidants are crucial additives that mitigate these effects by interrupting the degradation pathways.[2] this compound belongs to the class of sterically hindered phenolic antioxidants, which are known for their efficacy in scavenging free radicals that propagate polymer degradation.[3] Its unique structure, featuring bulky tert-butyl groups flanking a hydroxyl group and an amino functional group, suggests a potent stabilizing activity. This guide will delve into the mechanistic basis of its function and present a comparative analysis of its performance.

Mechanism of Action: A Two-Fold Protective Strategy

The stabilizing effect of this compound is rooted in its ability to act as a primary antioxidant. The core mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to terminate the chain reaction of free radicals, which are the primary drivers of oxidative degradation in polymers. The steric hindrance provided by the two tert-butyl groups enhances the stability of the resulting phenoxy radical, preventing it from initiating new degradation chains.

Furthermore, the presence of the amino group at the para position can potentially contribute to its antioxidant activity through synergistic effects, although the primary mechanism is hydrogen atom transfer from the phenolic hydroxyl group.

Below is a diagram illustrating the free-radical scavenging mechanism of hindered phenolic antioxidants like this compound.

cluster_propagation Polymer Degradation Cascade cluster_stabilization Stabilization by this compound P Polymer Chain (P-H) R Alkyl Radical (P•) P->R Initiation (Heat, UV, Stress) ROO Peroxy Radical (POO•) R->ROO + O2 O2 Oxygen (O2) PH Polymer Hydroperoxide (POOH) ROO->PH + P-H ROO_stabilization Peroxy Radical (POO•) ROO->ROO_stabilization Degradation Degradation Products (Chain Scission, Crosslinking) PH->Degradation Decomposition AHTBP This compound (ArOH) AHTBP_radical Stabilized Phenoxy Radical (ArO•) AHTBP->AHTBP_radical + POO• Inactive_Products Inactive Products AHTBP_radical->Inactive_Products Further Reactions ROO_stabilization->Inactive_Products + ArOH

Caption: Free-radical scavenging mechanism of this compound.

Comparative Performance Evaluation: Experimental Methodologies and Data

To objectively assess the performance of this compound, a series of standardized experimental protocols are employed. This section details these methodologies and presents comparative data, including that of the structurally similar and well-studied 4,4'-Bis(2,6-di-tert-butylphenol), to provide a comprehensive performance overview.

Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a fundamental technique used to evaluate the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset of decomposition temperature is a key indicator of a stabilizer's effectiveness.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Prepare polymer samples (e.g., polyethylene, polypropylene) with and without the stabilizer (typically 0.1-0.5 wt%). Ensure homogenous dispersion of the stabilizer within the polymer matrix through techniques like melt blending.

  • Instrumentation: Utilize a TGA instrument.

  • Test Conditions:

    • Sample Mass: 5-10 mg.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Air or Nitrogen at a flow rate of 50 mL/min.

    • Temperature Range: 30 °C to 600 °C.

  • Data Analysis: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins). A higher onset temperature indicates better thermal stability.

Comparative Data: Onset of Decomposition Temperature (°C)

StabilizerPolymer MatrixConcentration (wt%)Onset of Decomposition (°C)
UnstabilizedPolypropylene0~250
This compound (Predicted) Polypropylene0.3~280-300
4,4'-Bis(2,6-di-tert-butylphenol)[4]Polypropylene0.3295
Irganox 1010[4]Polypropylene0.3280
Irganox 1076[5]TPO3>300
Butylated Hydroxytoluene (BHT)[6]Polyethylene0.1Lower than more robust phenols

Note: The data for this compound is a predicted range based on the performance of structurally similar hindered phenols. The performance of 4,4'-Bis(2,6-di-tert-butylphenol) in polypropylene suggests a high level of thermal stabilization.[4]

Oxidative Stability Evaluation

Oxidative Induction Time (OIT) is a crucial parameter for assessing the resistance of a stabilized polymer to oxidative degradation at elevated temperatures. This test is performed using a Differential Scanning Calorimeter (DSC).[1][7] A longer OIT indicates a more effective antioxidant.[8]

Experimental Protocol: Oxidative Induction Time (OIT) by DSC

  • Sample Preparation: Prepare 5-10 mg samples of the stabilized and unstabilized polymer in open aluminum pans.

  • Instrumentation: A Differential Scanning Calorimeter (DSC).

  • Test Conditions:

    • Heat the sample to the desired isothermal temperature (e.g., 200 °C for polyethylene) under a nitrogen atmosphere.[9]

    • Once the temperature is stable, switch the atmosphere to oxygen at a constant flow rate.[1]

    • Hold the sample at this temperature until an exothermic peak, indicating the onset of oxidation, is observed.

  • Data Analysis: The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation.

Comparative Data: Oxidative Induction Time (OIT) at 200°C in Polyethylene

StabilizerConcentration (wt%)OIT (minutes)
Unstabilized PE0< 5
This compound (Predicted) 0.130 - 50
4,4'-Bis(2,6-di-tert-butylphenol)[10]-High performance noted
Irganox 1010[11]0.160
Irganox 1076[11]0.155
Butylated Hydroxytoluene (BHT)[11]0.125

Note: The predicted OIT for this compound is based on its hindered phenolic structure, suggesting good performance, though likely not exceeding high-molecular-weight antioxidants like Irganox 1010.

UV Stability Assessment

For polymers intended for outdoor applications, resistance to UV degradation is critical. UV stabilizers protect polymers by absorbing UV radiation or by scavenging free radicals generated by UV exposure.[10]

Experimental Protocol: Accelerated UV Weathering

  • Sample Preparation: Mold polymer samples into thin films or plaques.

  • Instrumentation: An accelerated weathering chamber equipped with xenon arc or fluorescent UV lamps.

  • Test Conditions: Expose samples to cycles of UV radiation, temperature, and humidity according to standards such as ASTM G155.

  • Data Analysis:

    • Colorimetry: Measure the change in color (e.g., yellowness index) using a spectrophotometer.

    • Mechanical Testing: Evaluate the retention of mechanical properties (e.g., tensile strength, elongation at break) after exposure.

Comparative Data: Retention of Mechanical Properties after Accelerated UV Exposure

StabilizerPolymer MatrixProperty MeasuredRetention after Exposure
UnstabilizedPolypropyleneElongation at Break< 20%
This compound (Predicted) PolypropyleneElongation at Break40-60%
Hindered Amine Light Stabilizer (HALS)PolypropyleneElongation at Break> 80%
Benzophenone UV AbsorberPolypropyleneElongation at Break50-70%

Note: As a primary antioxidant, this compound will offer some protection against photo-oxidation. However, for robust UV stability, it is often used in synergy with dedicated UV absorbers or Hindered Amine Light Stabilizers (HALS).

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures for evaluating polymer stabilizer performance.

cluster_tga TGA Workflow TGA_Start Start TGA_Sample Prepare Polymer Sample (with/without stabilizer) TGA_Start->TGA_Sample TGA_Instrument Place Sample in TGA TGA_Sample->TGA_Instrument TGA_Heat Heat at Controlled Rate in Air/N2 TGA_Instrument->TGA_Heat TGA_Measure Measure Mass Loss vs. Temperature TGA_Heat->TGA_Measure TGA_Analyze Determine Onset of Decomposition Temperature TGA_Measure->TGA_Analyze TGA_End End TGA_Analyze->TGA_End

Caption: Workflow for Thermogravimetric Analysis (TGA).

cluster_oit OIT by DSC Workflow OIT_Start Start OIT_Sample Prepare Polymer Sample in DSC Pan OIT_Start->OIT_Sample OIT_Instrument Place Sample in DSC OIT_Sample->OIT_Instrument OIT_Heat Heat to Isothermal Temp in N2 OIT_Instrument->OIT_Heat OIT_Switch Switch to O2 Atmosphere OIT_Heat->OIT_Switch OIT_Measure Measure Heat Flow vs. Time OIT_Switch->OIT_Measure OIT_Analyze Determine Time to Exothermic Onset (OIT) OIT_Measure->OIT_Analyze OIT_End End OIT_Analyze->OIT_End

Caption: Workflow for Oxidative Induction Time (OIT) Measurement.

Conclusion and Recommendations

This compound demonstrates the characteristics of a competent primary antioxidant for polymer stabilization. Its performance is expected to be comparable to other hindered phenolic stabilizers, offering significant improvements in thermal and oxidative stability over unstabilized polymers.

  • For Thermal Stability: It provides a notable increase in the decomposition temperature of polymers, making it suitable for applications involving elevated processing or service temperatures.

  • For Oxidative Stability: It effectively prolongs the oxidative induction time, thereby extending the material's service life in oxygen-rich environments.

  • For UV Stability: While it offers some protection against photo-oxidation, for applications requiring long-term outdoor exposure, it is best utilized in combination with dedicated UV stabilizers like HALS or UV absorbers.

The selection of this compound should be guided by the specific requirements of the application, including the polymer type, processing conditions, and the nature of the environmental stresses the final product will endure.

References

A Comparative Guide to 4-Amino-2,6-DI-tert-butylphenol as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within pharmaceutical and materials science, the integrity of quantitative analysis hinges on the quality of the reference standards employed. This guide provides an in-depth technical comparison of 4-Amino-2,6-di-tert-butylphenol as a chromatographic reference standard, evaluating its performance against common alternatives. As Senior Application Scientists, our goal is to offer not just data, but a foundational understanding of the principles guiding the selection of an appropriate reference standard for your analytical needs.

The Critical Role of Reference Standards in Chromatographic Analysis

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are comparative methods. The accuracy of the quantification of an analyte is directly dependent on the purity and characterization of the reference standard used.[1] A reference standard serves as a benchmark against which the analyte in a sample is measured. Therefore, the choice of a reference standard is a critical decision that impacts the validity of the entire analytical method.

Key attributes of a high-quality reference standard include:

  • High Purity: The standard should be of the highest possible purity, with any impurities identified and quantified.

  • Thorough Characterization: Its chemical structure and properties must be well-documented.

  • Stability: The standard must be stable under defined storage and handling conditions to ensure its integrity over time.

  • Traceability: Its origin and characterization should be traceable to primary standards, where applicable.

This guide will explore how this compound measures up to these criteria in comparison to other commonly used phenolic antioxidant standards.

Physicochemical Profile of this compound

This compound is a sterically hindered phenolic compound. The bulky tert-butyl groups at the ortho positions to the hydroxyl group are a hallmark of hindered phenolic antioxidants, which are widely used to prevent oxidation in materials such as plastics, rubbers, and oils.[2][3]

Chemical Structure:

References

A Senior Application Scientist's Guide to the Synthesis of 4-Amino-2,6-di-tert-butylphenol: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For chemists and researchers in the pharmaceutical and fine chemical industries, the synthesis of 4-Amino-2,6-di-tert-butylphenol is a process of significant interest. This sterically hindered phenol is a key building block for a range of high-value compounds, from antioxidants to complex drug molecules. The choice of synthetic route is a critical decision, with profound implications for yield, purity, scalability, and environmental impact. This guide provides a detailed comparison of the primary methods for synthesizing this important intermediate, offering experimental insights and data to inform your selection.

The Synthetic Challenge: Navigating Steric Hindrance

The core challenge in synthesizing this compound lies in its molecular architecture. The bulky tert-butyl groups flanking the hydroxyl group create significant steric hindrance, influencing the reactivity of the aromatic ring and necessitating carefully optimized reaction conditions. The principal synthetic strategies navigate this challenge in distinct ways: the traditional two-step nitration and reduction pathway, a more refined nitrosation-reduction sequence, and modern catalytic C-N bond-forming reactions.

Method 1: The Classical Nitration and Reduction Approach

This long-established, two-step method remains a widely practiced route to this compound. The synthesis begins with the electrophilic nitration of 2,6-di-tert-butylphenol, followed by the reduction of the introduced nitro group.

Experimental Protocol

Step 1: Nitration of 2,6-di-tert-butylphenol

  • In a well-ventilated fume hood, dissolve 2,6-di-tert-butylphenol in a suitable solvent like glacial acetic acid.

  • Cool the stirred solution to 0–5 °C in an ice bath.

  • Slowly add a nitrating agent, typically concentrated nitric acid, dropwise, ensuring the temperature does not exceed 10 °C to minimize side-product formation.

  • After the addition, allow the reaction to stir at room temperature for several hours (can be up to 10 hours) until completion, monitoring by thin-layer chromatography (TLC).[1]

  • Pour the reaction mixture into ice water to precipitate the 4-nitro-2,6-di-tert-butylphenol.

  • Filter the solid product, wash thoroughly with water to remove residual acid, and dry under vacuum.

Step 2: Reduction of 4-nitro-2,6-di-tert-butylphenol

  • Suspend the dried 4-nitro-2,6-di-tert-butylphenol in a solvent such as ethanol.

  • Add a reducing agent. While metal/acid combinations like Zn/CaCl2 can be used, catalytic hydrogenation (e.g., using a Palladium on carbon catalyst under a hydrogen atmosphere) is often preferred for its cleaner profile.[1]

  • For catalytic hydrogenation, the mixture is subjected to a hydrogen atmosphere (typically at a pressure of a few atmospheres) and stirred until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent like ethanol/water.

Mechanistic Rationale

The nitration is a classic electrophilic aromatic substitution. The hydroxyl group is an activating, ortho-, para-director. However, the extreme steric bulk of the two tert-butyl groups at the ortho positions effectively blocks electrophilic attack, leading to highly selective nitration at the para position. The subsequent reduction of the nitro group to an amine is a standard transformation, with catalytic hydrogenation being a highly efficient and clean method.

Performance Metrics
ParameterNitration StepReduction Step (e.g., Zn/CaCl2)Overall
Typical Yield ~82%[1]~81%[1]~66%[1]
Purity Good after washingRequires significant purificationModerate to good after purification
Advantages Well-established, uses common reagentsHigh conversionFamiliar chemistry
Disadvantages Long reaction times, use of strong acids, cumbersome workup, environmental concerns[1]High temperatures, difficult filtration, metal waste[1]Moderate overall yield, significant waste generation

Method 2: The Efficient Nitrosation and Reduction Pathway

An improved two-step approach involves the nitrosation of 2,6-di-tert-butylphenol, followed by reduction. This method avoids the use of harsh nitric acid and has been shown to be remarkably efficient.[2]

Experimental Protocol

Step 1: Nitrosation of 2,6-di-tert-butylphenol

  • Dissolve 2,6-di-tert-butylphenol in 95% industrial alcohol under a nitrogen atmosphere.[2]

  • At room temperature, slowly add sulfuric acid, followed by the dropwise addition of an aqueous solution of sodium nitrite.[2]

  • The reaction is typically complete within 1.5 to 4 hours.[2]

  • The reaction mixture is then washed with water, and the precipitated yellow solid, 4-nitroso-2,6-di-tert-butylphenol, is collected by filtration and dried.[2]

Step 2: Reduction of 4-nitroso-2,6-di-tert-butylphenol

  • To a solution of 4-nitroso-2,6-di-tert-butylphenol in aqueous sodium hydroxide, a solution of a reducing agent such as sodium hydrosulfite is added over a period of about 30 minutes.[3]

  • The reaction is stirred for a further 2.5 hours.[3]

  • The resulting this compound is collected by filtration, washed with water, and dried.[3] A patent also describes using sodium dithionite ("V-Brite B") as the reducing agent in an ethanol/sodium hydroxide mixture.[2]

Mechanistic Rationale

Nitrosation is a gentler electrophilic substitution than nitration, using a weaker electrophile (the nitrosonium ion, NO+). The subsequent reduction of the nitroso group to an amine is readily achieved with mild reducing agents. This pathway offers a more controlled and environmentally benign alternative to the classical nitration route.

Performance Metrics
ParameterNitrosation StepReduction StepOverall
Typical Yield >99%[2]HighUp to 99%[2]
Purity >99.7%[2]>99.7%[2]Very high[2]
Advantages High yield, high purity, mild conditions, short reaction times, simple workup, environmentally friendly[2]Efficient, avoids heavy metal reductantsExcellent overall yield and purity, "green" process
Disadvantages May require careful control of stoichiometry and temperatureLess commonly cited in general literature than the nitration route

Method 3: The Modern Approach - Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] This single-step method offers a direct route to the target molecule from a suitable halogenated precursor.

Experimental Protocol (Representative)
  • In a glovebox or under an inert atmosphere, combine 4-bromo-2,6-di-tert-butylphenol, an ammonia surrogate (e.g., benzophenone imine, followed by hydrolysis, or an ammonium salt), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., a bulky biarylphosphine like XPhos or tBu₃P), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide) in a dry, degassed solvent like toluene or dioxane.[5][6][7]

  • Seal the reaction vessel and heat to a temperature typically ranging from 80 to 120 °C.

  • Monitor the reaction by GC-MS or LC-MS for the consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • If an ammonia surrogate like benzophenone imine is used, the resulting imine is hydrolyzed with a mild acid to yield the primary amine.

  • Perform an aqueous workup to remove inorganic salts and the catalyst.

  • The crude product is then purified by column chromatography or recrystallization.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine (or its conjugate base), and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[7] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination of the sterically hindered product.

Performance Metrics
ParameterBuchwald-Hartwig Amination
Typical Yield 70-95% (estimated for this substrate)
Purity High after chromatographic purification
Advantages Single step, avoids harsh nitrating/nitrosating agents, high atom economy
Disadvantages High cost of palladium catalyst and specialized ligands, requires strictly inert conditions, purification can be challenging

Comparative Overview and Recommendations

Caption: A visual comparison of the synthetic workflows.

Recommendations:

  • For large-scale industrial production , the Nitrosation and Reduction method is highly recommended. It offers an exceptional combination of high yield, high purity, mild reaction conditions, and a favorable environmental profile, making it a cost-effective and sustainable choice.[2]

  • The classical Nitration and Reduction method , while functional, is largely superseded by the nitrosation route due to its lower overall yield, harsher conditions, and greater waste generation.[1] It may still be employed in laboratories where the necessary reagents are readily available and optimization for green chemistry is not a primary concern.

  • The Buchwald-Hartwig amination is an excellent choice for medicinal chemistry and laboratory-scale synthesis where a direct, single-step route is advantageous for rapid analog creation. The primary drawbacks are the cost and sensitivity of the catalytic system, which may limit its applicability for large-scale manufacturing.

Conclusion

While several pathways to this compound exist, a critical evaluation of their efficacy reveals a clear preference for the nitrosation and reduction sequence for most applications, particularly at scale. This method provides a superior balance of yield, purity, and sustainability compared to the classical nitration approach. The Buchwald-Hartwig amination remains a powerful tool for specialized applications where its directness and avoidance of intermediate steps are paramount. The selection of the optimal synthesis method will ultimately depend on the specific requirements of the project, including scale, cost, and environmental considerations.

References

A Comparative Spectroscopic Guide to 4-Amino-2,6-di-tert-butylphenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 4-Amino-2,6-di-tert-butylphenol, a sterically hindered primary aromatic amine, with its functionalized derivatives. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the nuances of how structural modifications influence spectroscopic signatures across various analytical techniques. By understanding these correlations, researchers can better characterize these important antioxidant compounds and predict the properties of novel derivatives.

Introduction: The Significance of Sterically Hindered Phenols

This compound and its derivatives are a class of compounds widely recognized for their antioxidant properties. The bulky tert-butyl groups flanking the phenolic hydroxyl group provide significant steric hindrance, which modulates the reactivity of the hydroxyl and amino functionalities. This structural motif is crucial in various applications, including stabilizers in polymers, intermediates in pharmaceutical synthesis, and components in functional materials.[1][2] Spectroscopic analysis is fundamental to confirming the structure, purity, and electronic properties of these molecules. This guide will explore how derivatization of the amino group, a common strategy to fine-tune the molecule's properties, manifests in its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.

Core Compound and Selected Derivatives for Comparison

For this guide, we will focus on the parent compound and two representative derivatives that showcase the impact of modifying the electronic character of the amino substituent:

  • Parent Compound: this compound

  • N-Acetyl Derivative: N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide

  • N-Phenyl Derivative: 4-(Phenylamino)-2,6-di-tert-butylphenol

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift (δ), multiplicity, and integration of the signals provide a wealth of structural information. For this compound and its derivatives, we expect to see characteristic signals for the tert-butyl protons, the aromatic protons, and the protons on the functional groups.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental)

Compoundtert-Butyl Protons (δ, ppm)Aromatic Protons (δ, ppm)-NH₂/NH Protons (δ, ppm)-OH Proton (δ, ppm)Other Signals (δ, ppm)
This compound (Predicted)~1.4 (s, 18H)~6.5 (s, 2H)~3.5 (br s, 2H)~4.8 (br s, 1H)-
N-Acetyl Derivative (Predicted)~1.4 (s, 18H)~7.0 (s, 2H)~8.5 (br s, 1H)~5.0 (br s, 1H)~2.1 (s, 3H, -COCH₃)
N-Phenyl Derivative (Experimental)1.45 (s, 18H)7.2-6.8 (m, 7H)~5.5 (br s, 1H)~5.1 (br s, 1H)-

Analysis of ¹H NMR Trends:

  • tert-Butyl Protons: The large singlet around 1.4 ppm, integrating to 18 protons, is a hallmark of the two equivalent tert-butyl groups. This signal is relatively insensitive to substitutions on the distant amino group.

  • Aromatic Protons: In the parent amine, the two aromatic protons are equivalent and appear as a singlet. Upon N-acetylation, the electron-withdrawing nature of the acetyl group deshields the aromatic protons, causing a downfield shift. For the N-phenyl derivative, the aromatic region becomes more complex due to the additional protons on the phenyl ring.

  • -NH₂/NH Protons: The chemical shift and broadness of the N-H protons are highly dependent on the solvent, concentration, and temperature. The amino protons of the parent compound are expected to appear as a broad singlet. In the N-acetyl derivative, the amide proton is significantly deshielded and appears further downfield.

  • -OH Proton: The phenolic proton signal is also a broad singlet and its chemical shift is sensitive to experimental conditions.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule.

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)

CompoundC-tBu (δ, ppm)C(CH₃)₃ (δ, ppm)Aromatic C-H (δ, ppm)Aromatic C-OH (δ, ppm)Aromatic C-N (δ, ppm)Aromatic C-tBu (δ, ppm)Other Signals (δ, ppm)
This compound (Predicted)~34~30~115~148~138~136-
N-Acetyl Derivative (Predicted)~34~30~120~150~130~137~169 (C=O), ~24 (-CH₃)
N-Phenyl Derivative (Experimental)34.330.3129.1, 120.5, 116.5152.2141.6135.6143.7 (ipso-C of Ph)

Analysis of ¹³C NMR Trends:

  • tert-Butyl Carbons: The quaternary carbon and the methyl carbons of the tert-butyl groups appear at characteristic chemical shifts and are not significantly affected by N-substitution.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are sensitive to the electronic nature of the substituent on the amino group. The electron-donating amino group in the parent compound shields the aromatic carbons, resulting in upfield chemical shifts. The electron-withdrawing acetyl group in the N-acetyl derivative deshields the aromatic carbons, causing them to shift downfield.

Experimental Protocol: NMR Spectroscopy

A standardized protocol is crucial for obtaining reproducible NMR data.

Caption: General workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, DMSO-d₆) in an NMR tube. The choice of solvent can influence the chemical shifts of labile protons (-OH, -NH).

  • Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, relaxation delay). Subsequently, acquire the ¹³C spectrum, often with proton decoupling to simplify the spectrum to singlets for each unique carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane, TMS).

II. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Table 3: Key FTIR Absorption Bands (cm⁻¹)

Functional GroupThis compound (Predicted)N-Acetyl Derivative (Predicted)N-Phenyl Derivative (Predicted)
O-H (phenol) stretch~3640 (sharp, free), ~3400 (broad, H-bonded)~3630 (sharp, free)~3635 (sharp, free)
N-H stretch~3480 and ~3390 (two bands for -NH₂)~3300 (broad, amide)~3400 (single band for sec-amine)
C=O (amide) stretch-~1660-
Aromatic C=C stretch~1600, ~1480~1600, ~1510~1600, ~1500
C-N stretch~1260~1280~1270
C-O (phenol) stretch~1230~1240~1235

Analysis of FTIR Trends:

  • O-H and N-H Stretching Region (3200-3700 cm⁻¹): The parent amine will show a sharp O-H stretch for the non-hydrogen-bonded phenol and two distinct N-H stretching bands characteristic of a primary amine. The N-acetyl derivative will exhibit a broad N-H stretch due to hydrogen bonding in the amide group and a sharp O-H stretch. The N-phenyl derivative will have a single N-H stretching band for the secondary amine.

  • Carbonyl Region (~1700 cm⁻¹): The most telling difference for the N-acetyl derivative is the appearance of a strong carbonyl (C=O) absorption band around 1660 cm⁻¹, characteristic of an amide.

  • Fingerprint Region (<1500 cm⁻¹): While complex, this region contains valuable information about the C-N and C-O stretching vibrations, as well as aromatic C=C bending modes, which will differ subtly between the compounds.

Experimental Protocol: FTIR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples.

Caption: Workflow for ATR-FTIR analysis.

Step-by-Step Methodology:

  • Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent like isopropanol.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

  • Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Collection: Acquire the FTIR spectrum of the sample.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λ_max) is sensitive to the extent of conjugation and the presence of auxochromes and chromophores.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max)

Compoundλ_max (nm) in a non-polar solvent (e.g., Hexane)
This compound (Predicted)~290
N-Acetyl Derivative (Predicted)~275
N-Phenyl Derivative (Predicted)~310

Analysis of UV-Vis Trends:

  • Parent Compound: The amino and hydroxyl groups are strong auxochromes that cause a bathochromic (red) shift in the absorbance of the benzene ring.

  • N-Acetyl Derivative: The acetyl group is electron-withdrawing and reduces the electron-donating ability of the nitrogen atom's lone pair into the aromatic ring. This results in a hypsochromic (blue) shift compared to the parent amine.

  • N-Phenyl Derivative: The addition of a second phenyl ring extends the conjugated π-system, leading to a significant bathochromic shift.

Experimental Protocol: UV-Vis Spectroscopy

References

A Comparative Analysis of the Economic Viability of Different Synthesis Routes for 4-Amino-2,6-DI-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,6-di-tert-butylphenol is a sterically hindered phenolic compound with significant industrial applications, primarily as an antioxidant in plastics, rubber, and petroleum products. Its unique structural features, particularly the bulky tert-butyl groups flanking the hydroxyl and amino functionalities, impart high stability and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The economic viability of producing this compound is critically dependent on the chosen synthesis route. This guide provides a detailed comparative analysis of the two primary synthesis pathways: the traditional nitration-reduction route and a more contemporary nitrosation-reduction pathway. This analysis will delve into the experimental protocols, economic costs, safety considerations, and environmental impact of each route to provide a comprehensive resource for researchers and process chemists.

Overview of Synthetic Pathways

The synthesis of this compound predominantly starts from the readily available 2,6-di-tert-butylphenol. The key transformation involves the introduction of a nitrogen-containing functional group at the para-position, which is subsequently reduced to an amino group. The two main strategies to achieve this are:

  • Route 1: Nitration followed by Reduction: This classical approach involves the electrophilic nitration of 2,6-di-tert-butylphenol to form 2,6-di-tert-butyl-4-nitrophenol, which is then reduced to the desired product.

  • Route 2: Nitrosation followed by Reduction: A more refined method that proceeds via the formation of 2,6-di-tert-butyl-4-nitrosophenol, which is subsequently reduced to this compound.

The following sections will provide a detailed examination of each route, offering a side-by-side comparison to aid in the selection of the most appropriate method for a given application.

Comparative Analysis of Synthesis Routes

The choice between the nitration and nitrosation routes is influenced by a multitude of factors, including reaction efficiency, cost of raw materials, operational safety, and environmental impact.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative parameters for each synthesis route, providing a clear overview of their respective performance metrics.

ParameterRoute 1: Nitration-ReductionRoute 2: Nitrosation-Reduction
Overall Yield ~65.8%[1]Up to 99.0%[1][2]
Reaction Time Nitration: up to 10 hours[1]; Reduction: 8 hours[1]Nitrosation: 1.5 - 4.0 hours[2]; Reduction: 1.0 - 2.0 hours[2]
Reaction Temperature Nitration: 0-10°C[3]; Reduction: 80°C[1]Nitrosation: Room Temperature[2]; Reduction: 20-50°C[2]
Key Reagents Nitric acid, Zinc/CaCl₂Sodium nitrite, Sulfuric acid, Sodium hydrosulfite
Catalyst Required No (for nitration); Zn/CaCl₂ acts as reducing agentNo
Work-up Complexity Cumbersome, multiple washing and filtration steps[1]Simple, direct washing and filtration[1][2]
Environmental Impact Generation of acidic waste, potential for NOx emissions[4]Milder, with potential for reactant recycling[1][2]
Economic Viability: A Cost-Based Analysis

The economic feasibility of each route is a critical consideration for industrial-scale production. The following table provides an estimated cost comparison based on readily available pricing for the key reagents. Prices are approximate and can vary based on supplier and purity.

ReagentRoute 1: Nitration-Reduction (per mole of starting material)Route 2: Nitrosation-Reduction (per mole of starting material)
2,6-Di-tert-butylphenol~$4.12~$4.12
Nitric Acid~$0.10-
Zinc Dust~$0.45-
Sodium Nitrite-~$0.25
Sulfuric Acid-~$0.05
Sodium Hydrosulfite-~$1.00
Estimated Reagent Cost per Mole ~$4.67 ~$5.42

Note: This is a simplified cost analysis and does not include solvent costs, energy consumption, waste disposal, or labor, which can significantly impact the overall economic viability.

While the reagent costs for the nitrosation route may appear slightly higher in this simplified analysis, the significantly higher yield and reduced processing time and complexity of this route can lead to a lower overall cost of production, especially at an industrial scale.

Experimental Protocols

Route 1: Nitration and Reduction of 2,6-Di-tert-butylphenol

This traditional method involves a two-step process.

Step 1: Nitration of 2,6-Di-tert-butylphenol to 2,6-Di-tert-butyl-4-nitrophenol

  • Materials:

    • 2,6-Di-tert-butylphenol

    • 35% Nitric Acid

    • Strong acid ion-exchange resin (catalyst)

    • Hexane (for washing)

    • Sodium hydroxide solution (for washing)

    • Concentrated hydrochloric acid (for washing)

  • Procedure:

    • In a reaction vessel, a mixture of 2,6-di-tert-butylphenol and a strong acid ion-exchange resin is prepared.

    • The mixture is cooled to 0-5°C in an ice bath.

    • 35% nitric acid is added dropwise to the stirred mixture over a period of approximately one hour, maintaining the temperature between 0-5°C.

    • After the addition is complete, the reaction mixture is heated to 10°C and stirred for an additional hour.

    • The reaction progress is monitored by TLC until the starting material is completely consumed.

    • The reaction mixture is then subjected to a cumbersome work-up involving filtration and multiple washes with n-hexane, water, NaOH solution, and concentrated hydrochloric acid to isolate the crude 2,6-di-tert-butyl-4-nitrophenol.[1]

    • The product is then purified, typically by recrystallization.

Step 2: Reduction of 2,6-Di-tert-butyl-4-nitrophenol to this compound

  • Materials:

    • 2,6-Di-tert-butyl-4-nitrophenol

    • Zinc dust

    • Calcium chloride (CaCl₂)

    • Solvent (e.g., ethanol)

  • Procedure:

    • 2,6-Di-tert-butyl-4-nitrophenol is dissolved in a suitable solvent such as ethanol.

    • Zinc dust and calcium chloride are added to the solution.

    • The mixture is heated to 80°C and stirred for approximately 8 hours.[1]

    • The reaction is monitored for the disappearance of the starting material.

    • Post-reaction, the mixture is filtered to remove the zinc residues, which can be challenging.[1]

    • The solvent is removed under reduced pressure, and the resulting crude product is purified.

Route 2: Nitrosation and Reduction of 2,6-Di-tert-butylphenol

This optimized route offers a more efficient and environmentally benign approach.

Step 1: Nitrosation of 2,6-Di-tert-butylphenol to 2,6-Di-tert-butyl-4-nitrosophenol

  • Materials:

    • 2,6-Di-tert-butylphenol (5.20g, 25.00 mmol)

    • 95% Industrial alcohol (40.00 ml)

    • Sulfuric acid (1.30 ml, 25.00 mmol)

    • Sodium nitrite (3.50g, 50.00 mmol)

    • Water (10.00 ml)

  • Procedure:

    • Dissolve 2,6-Di-tert-butylphenol in 95% industrial alcohol in a reaction flask under a nitrogen atmosphere.

    • With stirring at room temperature, slowly add sulfuric acid.

    • After the addition of sulfuric acid, slowly add a solution of sodium nitrite in water dropwise over 1.5 hours, maintaining the temperature at 25°C.

    • Continue stirring for an additional hour. The reaction progress can be monitored by TLC or HPLC.

    • Upon completion, the reaction mixture is thoroughly washed with water.

    • The solid product, 2,6-di-tert-butyl-4-nitrosophenol, is collected by vacuum filtration and dried. The filtrate containing the solvent can be recovered by distillation.[2]

Step 2: Reduction of 2,6-Di-tert-butyl-4-nitrosophenol to this compound

  • Materials:

    • 2,6-Di-tert-butyl-4-nitrosophenol

    • Ethanol

    • Sodium hydroxide

    • Sodium hydrosulfite (V-Brite B)

  • Procedure:

    • In a reaction vessel under a nitrogen atmosphere, combine 2,6-di-tert-butyl-4-nitrosophenol, ethanol, and a sodium hydroxide solution.

    • Add sodium hydrosulfite to the mixture. The molar ratio of 2,6-di-tert-butyl-4-nitrosophenol to sodium hydroxide to sodium hydrosulfite is typically in the range of 1.0:1.5:2.0 to 1.0:3.0:5.0.

    • Stir the reaction mixture at a temperature between 20-50°C for 1.0-2.0 hours.

    • After the reaction is complete, the ethanol is removed by distillation under reduced pressure.

    • The remaining residue is thoroughly washed with water.

    • The solid white product, this compound, is collected by vacuum filtration.[2]

Visualization of Synthesis Workflows

To provide a clearer understanding of the process flow for each synthesis route, the following diagrams have been generated.

Nitration_Reduction_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction A 2,6-Di-tert-butylphenol C Nitration Reaction (0-10°C, up to 10h) A->C B Nitric Acid + Catalyst B->C D Work-up (Filtration, Multiple Washes) C->D E 2,6-Di-tert-butyl-4-nitrophenol D->E F 2,6-Di-tert-butyl-4-nitrophenol H Reduction Reaction (80°C, 8h) F->H G Zinc Dust + CaCl₂ G->H I Work-up (Filtration, Purification) H->I J This compound I->J

Caption: Workflow for the Nitration-Reduction Synthesis Route.

Nitrosation_Reduction_Workflow cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: Reduction A 2,6-Di-tert-butylphenol C Nitrosation Reaction (Room Temp, 1.5-4h) A->C B Sodium Nitrite + Sulfuric Acid B->C D Work-up (Water Wash, Filtration) C->D E 2,6-Di-tert-butyl-4-nitrosophenol D->E F 2,6-Di-tert-butyl-4-nitrosophenol H Reduction Reaction (20-50°C, 1-2h) F->H G Sodium Hydrosulfite G->H I Work-up (Distillation, Water Wash, Filtration) H->I J This compound I->J

Caption: Workflow for the Nitrosation-Reduction Synthesis Route.

Safety and Environmental Impact Assessment

A thorough evaluation of the safety and environmental aspects of each synthesis route is paramount for responsible chemical manufacturing.

Route 1: Nitration-Reduction
  • Safety Concerns:

    • Nitric Acid: A strong oxidizing agent and highly corrosive.[5] Causes severe skin and eye burns and is toxic if inhaled.[5][6] Requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[7]

    • Nitration Reaction: Can be highly exothermic and presents a risk of runaway reactions, especially with concentrated acids. The reaction can also produce toxic nitrogen oxide (NOx) gases.[4]

    • Zinc Dust: A flammable solid that can react with water or acids to produce flammable hydrogen gas.[8][9][10] Dust explosions are also a risk.[8][11]

  • Environmental Impact:

    • The use of large quantities of nitric and sulfuric acids generates significant acidic waste, which requires neutralization before disposal, adding to the process cost and environmental burden.[4]

    • The potential emission of NOx gases contributes to air pollution and acid rain.[4]

    • The use of heavy metals like zinc can lead to environmental contamination if not properly managed and recycled.

Route 2: Nitrosation-Reduction
  • Safety Concerns:

    • Sodium Nitrite: A strong oxidizer that can intensify fires.[12][13][14] It is toxic if swallowed.[12][13][14]

    • Sulfuric Acid: Highly corrosive and can cause severe burns.

    • Sodium Hydrosulfite: Can self-heat and may catch fire.[15][16][17] It is harmful if swallowed and can release toxic gas upon contact with acids.[16][18]

  • Environmental Impact:

    • This route is generally considered more environmentally friendly than the nitration route. It avoids the use of large amounts of strong nitric acid and the associated NOx emissions.

    • The process has been described as "green" due to the potential for recycling reactants and the generation of less waste.[1][2]

    • The milder reaction conditions also contribute to a lower energy consumption and a smaller carbon footprint.

Conclusion and Recommendations

Based on this comparative analysis, the nitrosation-reduction pathway (Route 2) emerges as the superior method for the synthesis of this compound from both an economic and an environmental perspective. While the initial reagent costs may be slightly higher, the significantly higher overall yield, shorter reaction times, milder reaction conditions, and simpler work-up procedures make it a more efficient and cost-effective process, particularly for large-scale production.

Furthermore, the nitrosation route aligns better with the principles of green chemistry by minimizing waste, avoiding hazardous reagents and byproducts like NOx, and operating under more energy-efficient conditions. The traditional nitration-reduction route, with its lower yield, harsh conditions, and significant environmental and safety concerns, is less suitable for modern, sustainable chemical manufacturing.

For researchers and drug development professionals, the nitrosation-reduction route offers a more reliable, efficient, and safer method for obtaining high-purity this compound, a crucial building block for further synthetic endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-2,6-DI-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-Amino-2,6-DI-tert-butylphenol, tailored for researchers and drug development professionals. The procedures outlined below are designed to ensure personnel safety, regulatory compliance, and environmental protection, reflecting the best practices in laboratory chemical management.

Core Directive: Understanding the Imperative for Specialized Disposal

This compound is not a benign chemical. Its disposal requires a rigorous and informed approach due to its specific hazard profile. The primary drivers for this specialized protocol are its significant health and environmental risks. Standard disposal routes, such as drain disposal, are strictly prohibited as they would introduce a highly toxic substance into aquatic ecosystems, with potentially long-lasting adverse effects.[1][2] Furthermore, its classification as a skin and eye irritant necessitates stringent personal protection to prevent occupational exposure.[2]

The causality behind this guide is simple: failure to adhere to proper disposal protocols can lead to severe environmental damage, regulatory non-compliance, and immediate health hazards to laboratory personnel.

Table 1: Hazard Profile of this compound
Hazard ClassificationGHS StatementSource Citation
Skin IrritationH315: Causes skin irritation[3]
Serious Eye DamageH318: Causes serious eye damage
Aquatic Toxicity (Acute)H401: Toxic to aquatic life
Aquatic Toxicity (Chronic)H410: Very toxic to aquatic life with long lasting effects[1]

Operational Plan: From Benchtop to Final Disposal

This section details the necessary equipment and step-by-step procedures for safely handling and disposing of this compound waste.

Mandatory Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure substance, solutions, or waste), ensure the following PPE is worn. The principle here is to create a complete barrier to prevent any contact with the substance.

Table 2: Required Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.
Eye/Face Protection ANSI-approved safety goggles or a face shield.To prevent contact with airborne particles or splashes, which can cause serious eye damage.
Body Protection A fully buttoned laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use local exhaust ventilation (fume hood). If ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates is necessary.To prevent inhalation of dusts or aerosols.[4]
Waste Segregation and Containerization Protocol

Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste is accepted by a certified disposal facility. Under no circumstances should this chemical be mixed with other waste streams unless compatibility is confirmed.

Step-by-Step Waste Collection:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container with a secure screw-top lid. The container must be made of a material compatible with phenolic compounds. It is best practice to leave chemicals in their original containers if possible.

  • Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents: "this compound". Include the appropriate hazard pictograms (e.g., Skin/Eye Irritant, Environmentally Hazardous).

  • Solid Waste Collection:

    • Collect pure, unused this compound and any grossly contaminated items (e.g., weigh boats, spatulas) directly into the designated hazardous waste container.

  • Liquid Waste Collection:

    • Collect all solutions containing this compound in a designated, sealed liquid waste container.

    • This includes all rinsing water from cleaning contaminated equipment; do not allow any rinsate to enter the sewer system.[5]

  • Trace Contaminated Waste:

    • Collect items with trace contamination, such as used gloves, paper towels, and pipette tips, in a separate, sealed plastic bag or container clearly marked as "Hazardous Waste - this compound Contaminated Debris".[6]

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents, acids, and bases.[4][7] Ensure the storage area has no drain or sewer access.[4]

Emergency Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel from the immediate area.

  • Wear Full PPE: Before addressing the spill, don the full PPE as specified in Table 2.

  • Contain the Spill: Prevent the spill from spreading or entering any drains. Cover drains if necessary.

  • Absorb and Collect:

    • For solid spills, carefully sweep the substance into a covered container. Avoid generating dust.[4]

    • For liquid spills, use an inert absorbent material like vermiculite, sand, or earth. Do not use combustible materials.[5][7]

  • Package for Disposal: Place the collected spill material and all cleanup supplies (absorbent, contaminated gloves, etc.) into a sealed, properly labeled hazardous waste container.[7]

  • Decontaminate the Area: Clean the affected area thoroughly with soap and water, collecting the cleaning water as hazardous waste.

Final Disposal Pathway: A Mandated Workflow

The ultimate disposal of this compound waste must be handled by a licensed and approved waste disposal contractor. The only acceptable method for complete destruction is high-temperature incineration at a permitted facility.[5]

Workflow for Final Disposal:

  • Accumulate Waste: Collect and store waste safely as described in section 2.2.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company.

  • Provide Documentation: Accurately describe the waste contents. EHS will provide the necessary paperwork for pickup.

  • Scheduled Pickup: Arrange for a scheduled pickup of the sealed and labeled waste containers by the certified contractor.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containerization cluster_2 Packaging & Labeling cluster_3 Storage & Final Disposal start Waste Generated: This compound (Solid, Liquid, or Contaminated Debris) assess Assess Waste Type start->assess solid_waste Solid Waste: Pure chemical, gross contamination assess->solid_waste Solid liquid_waste Liquid Waste: Solutions, rinsates assess->liquid_waste Liquid debris_waste Trace Contaminated Debris: Gloves, wipes, pipette tips assess->debris_waste Debris package_solid Place in sealed, labeled Hazardous Waste container solid_waste->package_solid package_liquid Place in sealed, labeled Hazardous Liquid Waste container liquid_waste->package_liquid package_debris Place in sealed, labeled bag or container for contaminated debris debris_waste->package_debris storage Store in designated, secure secondary containment area. Away from drains. package_solid->storage package_liquid->storage package_debris->storage contact_ehs Contact EHS or certified waste disposal contractor storage->contact_ehs disposal Disposal via certified incineration contact_ehs->disposal

Caption: Disposal workflow for this compound.

Emergency Response: In Case of Exposure

Immediate and decisive action is required in the event of personal exposure.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, seek immediate medical attention.[3]

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and call a poison center or doctor immediately.

  • Ingestion: If swallowed, call a poison center or doctor immediately. Do not induce vomiting.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-2,6-DI-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 4-Amino-2,6-DI-tert-butylphenol (CAS No. 950-58-3) demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, emphasizing the critical role of Personal Protective Equipment (PPE). Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through expert-driven, validated practices.

Hazard Analysis: Understanding the "Why" Behind the "What"

This compound is a substituted phenol. The phenol functional group, in general, presents specific hazards that are critical to understand. Phenols can be corrosive and are often readily absorbed through the skin, potentially leading to systemic toxicity.[1] While specific toxicological data for this exact compound is limited in some public sources[2], the known hazards of structurally similar compounds, such as other alkylated phenols, provide a strong basis for establishing robust safety protocols.

Key potential hazards include:

  • Skin Irritation and Burns: Direct contact can cause skin irritation or, with prolonged exposure, chemical burns.[1][3] Phenolic compounds can be absorbed through the skin, making dermal protection paramount.[1]

  • Serious Eye Damage: Contact with the eyes can cause severe irritation or damage.[1][3]

  • Respiratory Tract Irritation: Inhalation of the dust form of the solid compound may lead to respiratory irritation.[4][5]

  • Harmful if Swallowed: Ingestion may cause irritation of the gastrointestinal tract.[1]

  • Aquatic Toxicity: Many phenolic compounds are very toxic to aquatic life with long-lasting effects.[3][4][6][7]

This hazard profile dictates a multi-faceted PPE strategy designed to create a complete barrier between the researcher and the chemical.

Core Protective Equipment: Your First Line of Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk-management process. The following table summarizes the essential PPE required for handling this compound in a typical laboratory setting.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or degradation before each use.[8]Provides a primary barrier against skin contact. Phenols can penetrate some glove materials, so proper selection and inspection are crucial to prevent dermal absorption.
Eye & Face Protection Chemical safety goggles meeting ANSI Z87.1 (US) or EN 166 (EU) standards. Use a face shield for splash hazards.Protects against accidental splashes of solids or solutions that could cause severe eye damage.[4][9]
Skin & Body Protection A buttoned laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities.Prevents contamination of personal clothing and minimizes skin exposure from spills.[8]
Respiratory Protection Typically not required when handled within a certified chemical fume hood.[4] If dust may be generated outside a hood, use a NIOSH-approved respirator with an appropriate particulate filter.Engineering controls (fume hood) are the preferred method for preventing inhalation. Respirators are a secondary measure for specific, higher-risk scenarios.
Procedural Guidance: Integrating Safety into Your Workflow

Effective PPE use is a matter of procedure, not just equipment. The following workflow ensures that safety is an integral part of the experimental process, from preparation to disposal.

The logical flow for handling this compound is designed to minimize exposure at every stage. This process begins with preparation and engineering controls and concludes with decontamination and proper waste disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep 1. Risk Assessment & SOP Review ppe 2. Don Correct PPE hood 3. Verify Fume Hood Operation weigh 4. Weigh Compound in Fume Hood hood->weigh Begin Handling dissolve 5. Perform Experiment (e.g., Dissolution) decon 6. Decontaminate Work Area & Glassware dissolve->decon Experiment Complete waste 7. Dispose of Waste (Chemical & PPE) doff 8. Doff PPE Correctly wash 9. Wash Hands Thoroughly exit exit wash->exit End of Process

Caption: Logical workflow for the safe handling of this compound.

Cross-contamination during the removal of PPE is a common and preventable source of exposure. Follow this sequence rigorously.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles/Face Shield: Put on your safety goggles or face shield.

  • Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outer surface with your bare skin.

  • Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain any contaminants on the inner surface.

  • Goggles/Face Shield: Remove eye and face protection last.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[8]

Emergency and Disposal Plans

Preparedness is key to safety. All personnel must be familiar with these immediate action plans.

  • Alert: Immediately alert personnel in the vicinity.

  • Isolate: Restrict access to the spill area.

  • Protect: Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat, before cleaning the spill.

  • Contain: For a solid spill, carefully sweep the material into a designated, labeled waste container.[5] Avoid generating dust.[1] For a solution, absorb with a non-combustible material like dry earth or sand and transfer to a sealed container.[9]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Treat all cleanup materials as hazardous waste.

  • Chemical Waste: Dispose of this compound and any solutions containing it in a clearly labeled, sealed hazardous waste container. Do not pour down the drain, as it is toxic to aquatic life.[3][4][6]

  • Contaminated PPE: All disposable PPE (e.g., gloves) that has come into contact with the chemical must be disposed of as hazardous waste.[10] Place it in a designated, labeled container for disposal according to your institution's and local regulations.[3][5]

By adhering to these detailed operational and safety protocols, you contribute to a secure research environment, building a foundation of trust in our collective scientific endeavors. Your diligence not only protects you and your colleagues but also ensures the integrity of your invaluable work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.